2-Propenylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-1-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGXZPQWZJUGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871163 | |
| Record name | 2-Propenylphenol | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Propenylphenol | |
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CAS No. |
6380-21-8 | |
| Record name | 2-(1-Propenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-propenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenylphenol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(prop-1-enyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.329 | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Propenylphenol (CAS 6380-21-8): Characterization, Synthesis, and Applications for Research Professionals
Executive Summary
2-Propenylphenol (CAS 6380-21-8) is a substituted phenolic compound that presents a valuable scaffold for synthetic chemistry and drug discovery. As an isomer of the more common chavicol (4-propenylphenol) and 2-allylphenol, its distinct ortho-propenyl substitution offers unique steric and electronic properties that can be exploited in the design of novel molecules. This guide provides an in-depth characterization of this compound, including its physicochemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and an overview of its potential applications in medicinal chemistry. The methodologies are presented with a focus on experimental rationale, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles.
Physicochemical and Computed Properties
This compound is a colorless to yellow viscous liquid under standard conditions.[1][2] Its properties make it suitable for a range of organic reactions, serving as a versatile building block. A summary of its key identifiers and physicochemical properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(prop-1-en-1-yl)phenol | [2] |
| CAS Number | 6380-21-8 | [2] |
| EC Number | 228-961-3 | |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.17 g/mol | [1] |
| Physical Description | Colorless viscous liquid | [1] |
| Boiling Point | 230-231 °C | |
| Density | 1.044 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.578 | |
| SMILES | CC=CC1=CC=CC=C1O | [2] |
| InChI Key | WHGXZPQWZJUGEP-UHFFFAOYSA-N | [2] |
Comprehensive Structural Characterization
Accurate structural elucidation and purity assessment are critical for any chemical compound intended for research or development. This section outlines the expected spectroscopic signatures and a validated chromatographic method for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from analogous structures like 2-propylphenol.[3][4] Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR (Predicted):
-
δ ~7.1-7.3 ppm (m, 2H): Aromatic protons ortho and para to the propenyl group.
-
δ ~6.8-7.0 ppm (m, 2H): Aromatic protons meta to the propenyl group.
-
δ ~6.6 ppm (dq, 1H): Vinylic proton adjacent to the aromatic ring. The coupling to the other vinylic proton and the methyl group will result in a doublet of quartets.
-
δ ~6.1 ppm (dq, 1H): Vinylic proton adjacent to the methyl group.
-
δ ~5.0-5.5 ppm (s, 1H): Broad singlet corresponding to the phenolic hydroxyl proton. This peak is exchangeable with D₂O.
-
δ ~1.9 ppm (dd, 3H): Doublet of doublets for the methyl protons, coupled to the two vinylic protons.
¹³C NMR (Predicted):
-
δ ~153 ppm: Phenolic carbon (C-OH).
-
δ ~130-135 ppm: Vinylic carbons and the aromatic carbon attached to the propenyl group.
-
δ ~115-128 ppm: Remaining aromatic carbons.
-
δ ~18 ppm: Methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:
-
~3550-3200 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group, broadened due to hydrogen bonding.
-
~3100-3000 cm⁻¹ (medium): C-H stretching from the aromatic and vinylic protons.
-
~1650 cm⁻¹ (weak): C=C stretching of the propenyl group.
-
~1600 & 1450 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.
-
~1200 cm⁻¹ (strong): C-O stretching of the phenol.
-
~965 cm⁻¹ (strong): Out-of-plane C-H bending, indicative of a trans-disubstituted alkene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely produce:
-
Molecular Ion (M⁺) peak at m/z = 134: Corresponding to the molecular weight of the compound.[1][2]
-
Key Fragment at m/z = 119 ([M-CH₃]⁺): Loss of a methyl radical, a common fragmentation pathway.
-
Other Fragments: Resulting from cleavage of the propenyl chain and rearrangements of the aromatic ring.
Analytical Purity Assessment: Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile phenolic compounds. The following protocol is a self-validating system for the routine analysis of this compound.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation and Columns:
-
An Agilent 8890 GC system (or equivalent) equipped with an FID.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
-
Reagents and Standards:
-
Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent. Create a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for linearity checks.
-
-
GC-FID Parameters:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
FID Gas Flows: H₂ at 30 mL/min, Air at 400 mL/min, Makeup (He) at 25 mL/min.
-
-
Data Analysis and Validation:
-
Identification: The retention time of the main peak in the sample should match that of a reference standard.
-
Purity Calculation: Purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
System Suitability: Before sample analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Sources
An In-depth Technical Guide to the Synthesis of 2-(1-Propenyl)phenol: Pathways, Mechanisms, and Stereocontrol
Introduction
2-(1-Propenyl)phenol, a valuable phenolic compound, serves as a critical building block and synthesis intermediate for a range of advanced organic molecules and polymeric materials.[1] Its structure, featuring a propenyl group ortho to a hydroxyl group on a benzene ring, allows for diverse chemical transformations. The molecule exists as two geometric isomers, (E) and (Z), and the selective synthesis of each is often crucial for specific applications in materials science and drug development. The primary synthetic challenge lies not in the assembly of its atomic framework, but in the precise control over the position and geometry of the carbon-carbon double bond in the side chain.
This guide provides a comprehensive overview of the most robust and field-proven synthetic pathway to 2-(1-propenyl)phenol. It delves into the mechanistic underpinnings of each reaction step, explains the causality behind experimental choices, and presents detailed protocols for the synthesis of both (E) and (Z) isomers, with a focus on catalyst-driven stereoselectivity.
Core Synthesis Strategy: A Sequential Rearrangement-Isomerization Approach
The most reliable and widely adopted method for synthesizing 2-(1-propenyl)phenol is a two-stage process. This strategy begins with the synthesis of a key intermediate, 2-allylphenol, which is then isomerized to the desired product. This approach offers excellent control and predictability.
Caption: Mechanism of the Claisen Rearrangement.
Experimental Protocol: Synthesis of 2-Allylphenol [2]1. Reaction Setup: Place the purified allyl phenyl ether in a flask equipped for distillation. 2. Thermal Rearrangement: Heat the ether to its boiling point (approx. 192 °C) and maintain a gentle reflux. The rearrangement typically occurs at temperatures between 200-250 °C. 3. Monitoring: The reaction can be monitored by TLC or GC-MS to track the disappearance of the starting material and the appearance of the product. 4. Purification: The resulting 2-allylphenol can be purified by vacuum distillation. An acid-base extraction can also be employed to separate the phenolic product from any non-acidic impurities. [2] Expert Insights:
-
The Claisen rearrangement is a concerted pericyclic reaction, meaning all bond-breaking and bond-forming occur in a single step through a highly ordered transition state. [3][4]* The reaction is generally exothermic. [4]* Solvent effects are significant; polar, hydrogen-bonding solvents can accelerate the reaction rate. [3]
Part 2: Stereoselective Isomerization of 2-Allylphenol
With the key intermediate, 2-allylphenol, in hand, the final and most critical step is the isomerization of the terminal allyl double bond (C=C between C2' and C3' of the side chain) to the internal, thermodynamically more stable propenyl form (C=C between C1' and C2'). This transformation is where stereochemical control is exerted through the strategic selection of transition metal catalysts.
Catalyst-Driven Stereoselectivity
The choice of catalyst is paramount as it dictates whether the (E)- or (Z)-isomer of 2-(1-propenyl)phenol is formed preferentially. Ruthenium and Palladium complexes are the most effective and well-documented catalysts for this purpose.
Caption: Catalyst selection determines the stereochemical outcome.
Synthesis of (Z)-2-(1-Propenyl)phenol
High selectivity for the (Z)-isomer is achieved using a specific Ruthenium catalyst system. Research has shown that Ru(cod)(cot) (cod = cycloocta-1,5-diene, cot = cycloocta-1,3,5-triene) in the presence of a trialkylphosphine ligand, such as triethylphosphine (PEt₃), is exceptionally effective. [5] Experimental Protocol: (Z)-Selective Isomerization [5]1. Catalyst Preparation: In an inert atmosphere (e.g., a glovebox or under Argon), charge a Schlenk flask with Ru(cod)(cot) and the desired phosphine ligand (e.g., 10 equivalents of PEt₃). 2. Reaction: Add a nonpolar solvent such as hexane, followed by the substrate, 2-allylphenol. 3. Conditions: Stir the reaction mixture at room temperature (e.g., 20 °C) for the required time (e.g., 6-24 hours). 4. Monitoring and Work-up: Monitor the reaction progress by GC or ¹H NMR. Upon completion, the catalyst can be removed by passing the solution through a short plug of silica gel, and the solvent evaporated to yield the product with high (Z)-selectivity.
Mechanistic Insights:
-
The phenolic hydroxyl group is crucial for this reaction; its coordination to the metal center is believed to facilitate the catalytic cycle. The analogous substrate 1-allyl-2-methoxybenzene does not undergo isomerization under these conditions. [5]* The choice of phosphine ligand and solvent significantly impacts both the reaction rate and selectivity. Nonpolar solvents like hexane or benzene provide the best results for high (Z)-selectivity. [5]
Synthesis of (E)-2-(1-Propenyl)phenol
Conversely, the (E)-isomer is preferentially formed using different catalyst systems, most notably certain palladium and other ruthenium complexes. Catalysts such as bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂] or dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄] have been shown to yield the (E)-propenylphenol as the major product. [5][6][7] Experimental Protocol: (E)-Selective Isomerization [7]1. Reaction Setup: In a suitable flask, dissolve 2-allylphenol in a solvent like boiling benzene. 2. Catalyst Addition: Add a catalytic amount of PdCl₂(PhCN)₂. 3. Reaction: Reflux the mixture, monitoring the isomerization by GC or TLC. 4. Work-up: After the reaction is complete, cool the mixture, filter to remove the catalyst, and remove the solvent under reduced pressure to obtain the crude product, which is predominantly the (E)-isomer. Further purification can be achieved via chromatography or distillation.
Mechanistic Considerations:
-
The mechanism for palladium-catalyzed isomerization is thought to proceed through the formation of an intermediate π-allyl(hydrido)palladium complex. [7]* The kinetics of this reaction can be complex, with the product itself (2-propenylphenol) potentially influencing the concentration of the active catalyst through chelation with the palladium center. [6][8]
Comparative Data on Isomerization Catalysts
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) | Reference |
| Ru(cod)(cot) / 10 PEt₃ | Hexane | 20 | 6 | 92 | 2:98 | [5] |
| RuH₂(PPh₃)₄ | - | - | - | - | 92:8 | [5] |
| RuH₂(CO)(PPh₃)₃ | - | - | - | - | 93:7 | [5] |
| PdCl₂(PhCN)₂ | Benzene | Reflux | - | Quantitative | Predominantly E | [7] |
Alternative Synthetic Approaches
While the rearrangement-isomerization pathway is the most established, other modern synthetic methods could theoretically be employed to construct 2-(1-propenyl)phenol, though they are less commonly reported for this specific target.
-
Wittig Reaction: This method would involve the reaction of salicylaldehyde with an ethylidene phosphonium ylide (prepared from ethyltriphenylphosphonium bromide and a strong base). [9][10]This provides a direct route to the carbon skeleton but may present challenges in controlling the E/Z stereoselectivity, which is highly dependent on the stability of the ylide and reaction conditions. [11]* Heck Reaction: A palladium-catalyzed Heck reaction could couple an ortho-functionalized phenol (e.g., 2-iodophenol) with propene. [12][13]This cross-coupling reaction is powerful for forming C-C bonds but would require optimization of catalysts, ligands, and bases to achieve high yields and regioselectivity.
Conclusion
The synthesis of 2-(1-propenyl)phenol is most effectively and controllably achieved through a two-stage process involving the Claisen rearrangement of allyl phenyl ether to 2-allylphenol, followed by a catalyst-driven isomerization. This guide underscores the power of modern organometallic catalysis, where the rational selection of a specific transition metal complex and its associated ligands allows for precise control over the geometric isomerism of the final product. For researchers and drug development professionals, mastering this pathway provides reliable access to either the (Z)- or (E)-isomer of 2-(1-propenyl)phenol, opening avenues for the development of novel molecules and materials with tailored properties.
References
-
Title: Claisen rearrangement - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Allyl phenyl ether - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Selective Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol Source: J-STAGE URL: [Link]
-
Title: The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement Source: Journal of Chemical Education URL: [Link]
-
Title: An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Source: BYJU'S URL: [Link]
-
Title: 2-(1-Propenyl)phenol, (E)- Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst Source: ResearchGate URL: [Link]
-
Title: Reactions of Ethers- Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]
-
Title: The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst Source: CSIRO Publishing URL: [Link]
-
Title: Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: Exploring this compound: Synthesis Intermediate for Advanced Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Allylphenol and Propenylphenol Biosynthesis and C9/C9′ Deoxygenation Roadmap Source: Taylor & Francis Online URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. connectsci.au [connectsci.au]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Isomers and Nomenclature of 2-Propenylphenol
Introduction
Propenylphenols are a class of organic compounds characterized by a phenol ring substituted with a propenyl group. These compounds and their isomers are of significant interest to researchers in drug development, polymer science, and materials science due to their versatile chemical functionalities. The position of the propenyl group on the aromatic ring, the location of the double bond within the propenyl chain, and the stereochemistry of that double bond give rise to a variety of isomers, each with unique physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the nomenclature, synthesis, characterization, and applications of the primary isomers of 2-propenylphenol, with a particular focus on the ortho, meta, and para substituted variants.
Nomenclature and Isomerism of Propenylphenols
The systematic nomenclature and the various forms of isomerism in propenylphenols are crucial for unambiguous communication in research and development. The molecular formula for propenylphenol is C₉H₁₀O.
Positional Isomerism
The primary source of isomerism in propenylphenols is the position of the propenyl group on the phenol ring. This gives rise to three positional isomers:
-
This compound (ortho-propenylphenol)
-
3-Propenylphenol (meta-propenylphenol)
-
4-Propenylphenol (para-propenylphenol)
Side-Chain Isomerism
Further isomerism exists within the three-carbon side chain. The position of the double bond differentiates two types of isomers:
-
Propen-1-ylphenols: The double bond is between the first and second carbon of the side chain (C=C-C). These are often referred to as "propenylphenols."
-
Propen-2-ylphenols (Allylphenols): The double bond is between the second and third carbon of the side chain (C-C=C). A common example is 4-(prop-2-en-1-yl)phenol, also known as chavicol[1].
Geometric Isomerism
For the propen-1-ylphenols, the presence of a double bond in the side chain allows for geometric isomerism, designated as E/Z or cis/trans:
-
(E)-propenylphenol (trans-propenylphenol): The substituents on the double bond are on opposite sides.
-
(Z)-propenylphenol (cis-propenylphenol): The substituents on the double bond are on the same side.
The various isomers of propenylphenol are summarized in the diagram below.
Caption: Types of Isomerism in Propenylphenols
Synthesis of Propenylphenol Isomers
The synthesis of specific propenylphenol isomers requires regioselective control. The following sections detail established protocols for the synthesis of ortho, meta, and para-propenylphenols.
Synthesis of this compound (ortho-isomer)
The synthesis of this compound is typically achieved through a two-step process involving the Williamson ether synthesis followed by a Claisen rearrangement and subsequent isomerization.
This reaction forms the precursor for the Claisen rearrangement. Phenol is deprotonated with a base to form sodium phenoxide, which then acts as a nucleophile to attack allyl bromide.
-
Protocol:
-
Dissolve sodium hydroxide (1.0 eq) in a minimal amount of water and add to a solution of phenol (1.0 eq) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature for 30 minutes to form sodium phenoxide.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture, and remove the solvent under reduced pressure.
-
Extract the product with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield allyl phenyl ether.
-
The Claisen rearrangement is a[2][2]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism. Heating allyl phenyl ether leads to the formation of 2-allylphenol. The reaction is highly regioselective for the ortho position.
-
Protocol:
-
Place the purified allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the ether to a high temperature (typically 200-250 °C) in an oil bath.
-
Maintain the temperature for 3-4 hours.
-
Cool the reaction mixture and purify the resulting 2-allylphenol by vacuum distillation or column chromatography.
-
The final step is the isomerization of the allyl group to the more thermodynamically stable propenyl group. This is typically achieved using a transition metal catalyst.
-
Protocol:
-
Dissolve 2-allylphenol in a suitable solvent such as benzene or toluene.
-
Add a catalytic amount of a palladium complex, such as bis(benzonitrile)dichloropalladium(II).
-
Reflux the mixture for several hours, monitoring the progress by GC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and remove the solvent.
-
Purify the resulting this compound (a mixture of E and Z isomers) by column chromatography.
-
The overall synthetic pathway for this compound is illustrated below.
Caption: Synthesis of this compound
Synthesis of 3-Propenylphenol (meta-isomer)
The synthesis of the meta-isomer is less straightforward due to the ortho-para directing nature of the hydroxyl group. A common approach is to use a starting material where the meta position is activated or to introduce the propenyl group via a different reaction, such as a Wittig reaction on 3-hydroxybenzaldehyde.
-
Protocol (Wittig Reaction):
-
Prepare the Wittig reagent by reacting (ethyl)triphenylphosphonium bromide with a strong base like potassium bis(trimethylsilyl)amide in an anhydrous solvent (e.g., THF) at 0 °C.
-
To the resulting ylide, add a solution of 3-hydroxybenzaldehyde dropwise at 0 °C.
-
Allow the reaction to stir for 1 hour at 0 °C.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(1-propenyl)phenol[3].
-
Synthesis of 4-Propenylphenol (para-isomer)
The para-isomer can be synthesized through various methods, including the isomerization of its naturally occurring allyl isomer, chavicol (4-allylphenol).
-
Protocol (Isomerization of Chavicol):
-
Dissolve chavicol in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base, such as potassium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the resulting 4-propenylphenol (anol) by recrystallization or column chromatography.
-
Characterization of Propenylphenol Isomers
The unambiguous identification of propenylphenol isomers relies on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The position of the propenyl group on the aromatic ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. The ortho-isomer will show a more complex aromatic region due to the proximity of the substituents. The vinyl protons of the propenyl group typically appear in the range of 5.0-6.5 ppm. The coupling constants between the vinyl protons can distinguish between E and Z isomers.
-
¹³C NMR: The chemical shifts of the aromatic carbons are indicative of the substitution pattern. The ortho-isomer will have a different set of aromatic carbon signals compared to the meta and para isomers. The carbons of the propenyl side chain will also have characteristic chemical shifts.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of propenylphenols typically shows a prominent molecular ion peak (M⁺) at m/z 134. The fragmentation patterns can help distinguish between isomers. For example, chavicol (4-allylphenol) may show a characteristic loss of a C₃H₅ radical to give a fragment at m/z 93, corresponding to the hydroxyphenyl cation. The fragmentation of the propen-1-yl isomers may differ. A proposed fragmentation pathway for chavicol is shown below[2].
Caption: Simplified MS Fragmentation of Chavicol
Infrared (IR) Spectroscopy:
All isomers will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ and C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹. The C=C stretching of the propenyl group will appear around 1640-1680 cm⁻¹. Out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can help distinguish the substitution pattern on the aromatic ring.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying propenylphenol isomers.
-
HPLC Protocol:
-
Column: A reversed-phase C18 column or a phenyl-hexyl column for enhanced separation of aromatic isomers.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 270-280 nm.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.
-
-
GC Protocol:
-
Column: A capillary column with a polar stationary phase (e.g., a wax column) is often suitable for separating phenolic isomers.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) to ensure the elution of all isomers.
-
Detection: Flame ionization detector (FID) or mass spectrometry (MS).
-
Applications in Research and Drug Development
The propenylphenol scaffold is present in numerous natural products and has been explored for various applications.
-
Chavicol (4-allylphenol): Found in betel leaf, it exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1]. It is a subject of research for its potential therapeutic applications.
-
Anol (4-propenylphenol): This isomer is an intermediate in the synthesis of some polymers and has been investigated for its estrogenic activity.
-
Derivatives in Drug Discovery: The phenolic hydroxyl and the propenyl double bond are amenable to further chemical modification, making propenylphenols valuable starting materials for the synthesis of more complex molecules with potential pharmacological activity. For instance, the antioxidant and antilipase activities of methyl chavicol have been studied[4].
Safety and Handling
Propenylphenols, like other phenolic compounds, should be handled with care.
-
Hazards: They can be skin and eye irritants. Inhalation of vapors should be avoided. Some isomers may have specific toxicological properties. For example, methyl chavicol is suspected of causing genetic defects and cancer[5].
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. Keep containers tightly closed.
Conclusion
The isomers of this compound represent a fascinating and important class of compounds for researchers in chemistry and the life sciences. A thorough understanding of their nomenclature, isomerism, and synthetic routes is essential for their effective utilization. The analytical techniques described in this guide provide the necessary tools for their separation and characterization, paving the way for further exploration of their properties and applications in drug development, materials science, and beyond.
References
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PrepChem. (n.d.). Synthesis of (1) 3-(1-Propenyl)phenol. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Scheme S1: Proposed ESI-MS/MS fragmentation pathway for Chavicol (1) and Hydroxychavicol (2). Retrieved from [Link]
-
Peking University. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylchavicol. Retrieved from [Link]
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Ganbold, M., et al. (2020). Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. ResearchGate. Retrieved from [Link]
-
Santos, J. C., et al. (2018). Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays. Oxidative Medicine and Cellular Longevity, 2018, 8153786. Retrieved from [Link]
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Taylor & Francis Online. (2022). Chavicol – Knowledge and References. Retrieved from [Link]
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EduCAPES. (2024). methyl chavicol. Retrieved from [Link]
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National Institutes of Health. (2022). Hydroxychavicol as a potential anticancer agent (Review). Retrieved from [Link]
-
The Good Scents Company. (n.d.). chavicol, 501-92-8. Retrieved from [Link]
Sources
The Architecture of Aroma: A Technical Guide to the Natural Sources and Occurrence of Propenylphenols
Introduction: The Aromatic Architects of the Plant Kingdom
Propenylphenols are a class of phenylpropanoid secondary metabolites that form the aromatic backbone of many well-known spices and herbs.[1] Their characteristic scents and bioactive properties have made them targets of interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for these valuable compounds, offering field-proven insights into their scientific landscape.
Propenylphenols are structurally defined by a phenol ring with a propenyl side chain. This seemingly simple molecular architecture gives rise to a diverse array of compounds with significant biological activities. This guide will delve into the major propenylphenols, their prevalence in the plant kingdom, the intricate biochemical pathways that construct them, and the experimental workflows used to isolate and identify them.
Part 1: Natural Occurrence and Distribution
Propenylphenols are widespread throughout the plant kingdom, often accumulating in essential oils.[1] Their presence is not merely for human sensory pleasure; they play crucial roles in plant defense against herbivores and pathogens. The concentration and specific type of propenylphenol can vary significantly between plant species, and even between different cultivars or geographical locations of the same species.
Key Propenylphenols and Their Botanical Sources
The most well-characterized propenylphenols include anethole, isoeugenol, safrole, and chavicol, along with myristicin and elemicin. Their primary botanical sources are rich in essential oils, making them readily extractable.
-
Anethole: The characteristic sweet, licorice-like aroma of anise and fennel is due to anethole. It exists as two geometric isomers, trans-anethole and cis-anethole, with the trans-isomer being the more abundant and commercially preferred form.
-
Isoeugenol: This compound possesses a spicy, clove-like scent and is found in various essential oils. It is an isomer of eugenol, a related allylphenol.[2]
-
Safrole: A key component of sassafras oil, safrole has a distinct "sweet-shop" aroma.[3] Its use in food has been restricted due to safety concerns.
-
Chavicol (and its methyl ether, Estragole): Chavicol and its methylated form, estragole, are isomers of anethole and possess an anise-like scent. They are found in a variety of herbs.
-
Myristicin and Elemicin: These compounds are notable constituents of nutmeg and mace, contributing to their characteristic aroma and psychoactive properties.[4]
Quantitative Analysis of Propenylphenols in Natural Sources
The concentration of propenylphenols in their natural sources can be substantial, often making them the major component of the essential oil. The following table summarizes quantitative data from various studies.
| Propenylphenol | Plant Source | Plant Part | Concentration in Essential Oil (%) | Analytical Method | Reference(s) |
| trans-Anethole | Pimpinella anisum (Anise) | Fruits/Seeds | 76.9 - 93.9 | GC-MS | [5][6] |
| trans-Anethole | Foeniculum vulgare (Fennel) | Seeds | ~70-80 | GC-MS | [7] |
| Isoeugenol | Syzygium aromaticum (Clove) | Buds | 0.02 - 1.9 | GC-MS | [8][9] |
| Safrole | Sassafras albidum (Sassafras) | Root Bark | 70 - 95 | GC-MS, LC | [2][7][10][11] |
| Methyl Chavicol (Estragole) | Ocimum basilicum (Basil) | Leaves | 5.57 - 52.4 | GC-MS | [3][12][13] |
| Myristicin | Myristica fragrans (Nutmeg) | Seeds | 0.5 - 12.4 | GC-MS | [4] |
| Elemicin | Myristica fragrans (Nutmeg) | Seeds | 0.3 - 4.6 | GC-MS | [4] |
Part 2: The Biosynthetic Blueprint of Propenylphenols
The journey from primary metabolites to complex propenylphenols is a testament to the elegance of plant biochemistry. The core pathway is the phenylpropanoid pathway , which branches from the shikimate pathway .[14]
From Shikimate to Phenylpropanoid Precursors
The biosynthesis begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), converts L-phenylalanine to p-coumaroyl-CoA. This molecule is a central branch point for the biosynthesis of a vast array of phenolic compounds, including flavonoids and monolignols.[14]
The Divergence to Allylphenols and Propenylphenols
The formation of the characteristic C6-C3 skeleton of propenylphenols involves further enzymatic modifications, including reductions and methylations. A critical divergence in the pathway determines whether an allylphenol (double bond at C8-C9) or a propenylphenol (double bond at C7-C8) is formed.[15]
This key step is catalyzed by a class of NADPH-dependent reductases. For example, Eugenol Synthase (EGS) acts on the intermediate coniferyl acetate to produce the allylphenol eugenol.[2][15] In contrast, the closely related enzyme Isoeugenol Synthase (IGS) also uses coniferyl acetate as a substrate but catalyzes the formation of the propenylphenol isoeugenol.[2][15] This subtle yet profound difference in enzyme function dictates the final isomeric structure of the side chain.
Similarly, the biosynthesis of anethole involves the action of t-anol/isoeugenol synthase (AIS) on coumaryl acetate to form t-anol, the direct precursor to anethole.[3][16]
The final step in the formation of many common propenylphenols, such as anethole and methylisoeugenol, is the methylation of the hydroxyl group on the phenol ring. This reaction is catalyzed by specific O-methyltransferases (OMTs). For instance, t-anol/isoeugenol O-methyltransferase (AIMT) facilitates the methylation of t-anol to anethole and isoeugenol to methylisoeugenol.[3][16]
Protocol 2: Analysis of Propenylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds like propenylphenols in essential oils. [13][17][18] Methodology:
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration. [18] * If quantitative analysis is required, add an internal standard to the sample.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used. [18] * Carrier Gas: Helium is commonly used as the carrier gas. [18] * Injection: Use a split or splitless injection mode depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 60-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C). [18][19] * Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is standard for creating fragment ions. [18] * Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Mode: Full scan mode is used for qualitative analysis to obtain the mass spectrum of each eluting compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity. [18]
-
-
-
Data Analysis:
-
Identification:
-
Compare the retention time and mass spectrum of each peak with those of authentic standards.
-
Match the mass spectra against a spectral library (e.g., NIST, Wiley) for tentative identification. [18] * Quantification:
-
Generate a calibration curve using a series of standard solutions of known concentrations.
-
Calculate the concentration of each propenylphenol in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
-
-
Conclusion
The study of propenylphenols offers a fascinating intersection of botany, chemistry, and pharmacology. From their origins in the intricate biosynthetic pathways of plants to their isolation and analysis in the laboratory, these aromatic compounds continue to be a rich source of scientific inquiry. This guide has provided a technical framework for understanding the natural sources, biosynthesis, and analytical methodologies associated with propenylphenols. It is our hope that this information will serve as a valuable resource for researchers and professionals, empowering further innovation in the fields of natural product chemistry, drug development, and beyond.
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Agilent Technologies. (2024, January 26). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Agilent. [Link]
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Koeduka, T., Fridman, E., Gang, D. R., Vassão, D. G., Jackson, B. L., Kish, C. M., Orlova, I., Spassova, S. M., Lewis, N. G., Noel, J. P., Baiga, T. J., Dudareva, N., & Pichersky, E. (2009). Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain. Plant Physiology, 149(1), 384–394. [Link]
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Selles, A., Khelil, L., & Chibane, M. (2020). Chemical composition, in-vitro antibacterial and antioxidant activities of Syzygium aromaticum essential oil. Journal of Applied Pharmaceutical Science, 10(7), 77-83. [Link]
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Joshi, R. K. (2014). Chemical composition and antimicrobial activity of the essential oil of Ocimum basilicum L. (sweet basil) from Western Ghats of North West Karnataka, India. Ancient science of life, 33(3), 151–156. [Link]
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doTERRA. (n.d.). Part 3: Distillation Methods—Steam Distillation. doTERRA Essential Oils. [Link]
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Louie, G. V., Koeduka, T., Bowman, M. E., Baiga, T. J., Noel, J. P., & Pichersky, E. (2007). Structure and reaction mechanism of basil eugenol synthase. PLoS ONE, 2(10), e993. [Link]
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SciTePress. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). In Proceedings of the 2nd International Conference of Essential Oil Indonesia. [Link]
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Koeduka, T., Fridman, E., Gang, D. R., Vassão, D. G., Jackson, B. L., Kish, C. M., Orlova, I., Spassova, S. M., Lewis, N. G., Noel, J. P., Baiga, T. J., Dudareva, N., & Pichersky, E. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences of the United States of America, 103(26), 10128–10133. [Link]
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Koeduka, T., Fridman, E., Gang, D. R., Vassão, D. G., Jackson, B. L., Kish, C. M., Orlova, I., Spassova, S. M., Lewis, N. G., Noel, J. P., Baiga, T. J., Dudareva, N., & Pichersky, E. (2009). Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain. Plant Physiology, 149(1), 384–394. [Link]
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Shojaii, A., & Fard, M. A. (2012). Review of Pharmacological Properties and Chemical Constituents of Pimpinella anisum. ISRN pharmaceutics, 2012, 510795. [Link]
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Wesołowska, A., Kosecka, D., & Jadczak, D. (2012). Essential oil composition of three sweet basil (Ocimum basilicum L.) cultivars. Herba Polonica, 58(4), 5-13. [Link]
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Musso, L., D'Angelo, V., Afram, K., Tavazzi, S., & Gnavi, G. (2015). Sassafras oils as precursors for the production of synthetic drugs: Profiling via MEKC-UVD. Forensic science international, 257, 308–314. [Link]
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Orav, A., Raal, A., & Arak, E. (2008). Essential oil composition of Pimpinella anisum L. fruits from various European countries. Natural product research, 22(3), 227–232. [Link]
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ResearchGate. (n.d.). Proposed biochemical pathway for the synthesis of eugenol and isoeugenol from phenylalanine and hypothetical reaction mechanisms for EGS1 and IGS1. ResearchGate. [Link]
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Wikipedia. (2023, September 22). Isoeugenol synthase. In Wikipedia. [Link]
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Davin, L. B., & Lewis, N. G. (2022). Allylphenol and Propenylphenol Biosynthesis and C9/C9′ Deoxygenation Roadmap. CRC Press. [Link]
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Saibi, S. (2012). Essential Oil Composition of Pimpinella anisum from Algeria. American Journal of Chemistry, 2(6), 401-404. [Link]
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ResearchGate. (n.d.). Enzymes involved in the biosynthesis of phenylpropanoid-derived.... ResearchGate. [Link]
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Juhász, K., & Kurucz, R. (2022). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Toxins, 14(7), 461. [Link]
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Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular plant, 3(1), 2–20. [Link]
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ResearchGate. (n.d.). Graphical representation of in vitro antioxidant activity of elemicin.... ResearchGate. [Link]
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ResearchGate. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. [Link]
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Henry, P. M. (1976). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1, (2), 113-116. [Link]
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Wikipedia. (2024, January 15). Naturally occurring phenols. In Wikipedia. [Link]
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Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. [Link]
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ResearchGate. (n.d.). Constituents of aromatic plants: Elemicin. ResearchGate. [Link]
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Asif, M. (2020). Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis. Journal of King Saud University-Science, 32(1), 295-300. [Link]
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Sharma, A., Shahzad, B., Kumar, V., Kohli, S. K., Sidhu, G. P. S., Bali, A. S., Handa, N., Kapoor, D., Bhardwaj, R., & Zheng, B. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules (Basel, Switzerland), 24(13), 2452. [Link]
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Bone, R. A., & Zilioli, D. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS. Journal of the American Society for Mass Spectrometry, 8(7), 747-754. [Link]
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MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 381, 01015. [Link]
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Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu. [Link]
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Ferreira, D., & Slade, D. (2002). Oligomeric proanthocyanidins: naturally occurring O-heterocycles. Natural Product Reports, 19(5), 517-541. [Link]
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An In-depth Technical Guide to Investigating the Biological Activity of Substituted Phenols
Abstract
Substituted phenols represent a vast and versatile class of chemical compounds, encompassing thousands of natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Their foundational structure, a hydroxyl group attached to a benzene ring, is a key determinant of their function, particularly their antioxidant properties.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activities of these compounds. We will explore the critical structure-activity relationships (SAR) that govern their function, delve into the primary mechanisms of action—including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects—and provide detailed, field-proven protocols for their systematic evaluation.[2][5][6] By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this document serves as a practical and authoritative resource for unlocking the therapeutic potential of substituted phenols.
The Foundation: Understanding Substituted Phenols
Phenolic compounds are secondary metabolites found ubiquitously in plants and are also synthetically produced for various industrial and pharmaceutical applications.[1][2][7] Their defining feature is a hydroxyl (-OH) group directly bonded to an aromatic ring. The term "substituted" refers to the presence of one or more additional functional groups attached to this ring. These substituents dramatically alter the molecule's physicochemical properties—such as its redox potential, lipophilicity, and steric profile—thereby fine-tuning its biological effects.
The diverse activities attributed to substituted phenols include:
-
Antioxidant: Neutralizing harmful free radicals.[3]
-
Anti-inflammatory: Modulating inflammatory pathways and inhibiting key enzymes.[5][8][9]
-
Antimicrobial: Exerting bactericidal or fungicidal effects.[10][11][12]
-
Anticancer: Inducing cytotoxicity and apoptosis in tumor cells.[13][14]
Understanding how to methodically investigate these properties is the first step toward harnessing their potential for therapeutic development.
The Core Principles: Structure-Activity Relationships (SAR)
The biological activity of a substituted phenol is not random; it is dictated by its chemical structure. The interplay between the phenolic hydroxyl group and its substituents determines the compound's efficacy and mechanism of action. A thorough understanding of SAR is crucial for interpreting experimental data and for the rational design of novel, potent derivatives.[15]
Key SAR Determinants:
-
The Phenolic Hydroxyl Group: This is the primary functional group responsible for the antioxidant activity of phenols. It can donate a hydrogen atom or an electron to neutralize free radicals, forming a stable phenoxyl radical in the process.[3][16][17] The stability of this radical, which prevents it from initiating new radical chain reactions, is paramount.
-
Nature and Position of Substituents:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl (-CH₃) when positioned at the ortho or para positions relative to the hydroxyl group, increase the electron density on the ring. This stabilizes the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable and thus enhancing antioxidant activity.[4][18]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or acetyl (-COCH₃) destabilize the phenoxyl radical and suppress reactivity.[18]
-
Number of Hydroxyl Groups: Generally, an increased number of hydroxyl groups, particularly in an ortho or para arrangement (e.g., catechols, hydroquinones), leads to higher antioxidant activity due to enhanced radical stabilization.[4][19]
-
-
Lipophilicity: The overall hydrophobicity of the molecule, often quantified as log P, influences its ability to cross biological membranes. For antimicrobial activity, an optimal alkyl chain length can increase membrane disruption and potency, but excessive length may decrease solubility and bioavailability.[20][21][22]
-
Steric Hindrance: Bulky substituents near the hydroxyl group can influence its accessibility and reactivity. In some cases, steric hindrance can enhance the stability of the phenoxyl radical, thereby increasing antioxidant potential.[23] However, it can also impede interaction with a target enzyme's active site.
The following diagram illustrates the key principles governing the structure-activity relationships of substituted phenols.
Caption: Key factors influencing the biological activity of substituted phenols.
Mechanisms of Biological Action
Antioxidant Activity
The primary antioxidant action of phenols involves the neutralization of reactive oxygen species (ROS) and other free radicals.[24] This occurs mainly through two pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching it.
-
Phenol-OH + R• → Phenol-O• + RH
-
-
Single Electron Transfer - Sequential Proton Loss (SET-SPL): The phenol first transfers an electron to the radical, forming a radical cation, which then loses a proton. This mechanism is favored in polar solvents.[3]
Additionally, some phenolic structures, particularly those with adjacent hydroxyl groups (catechols), can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[3][16] This prevents them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals in biological systems.
The diagram below outlines these antioxidant defense mechanisms.
Caption: Primary mechanisms of antioxidant activity for phenolic compounds.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Phenolic compounds can mitigate inflammation through several mechanisms:
-
Enzyme Inhibition: They can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for producing prostaglandins and leukotrienes.[5][25]
-
Signaling Pathway Modulation: Many phenols can suppress the activation of key transcription factors involved in the inflammatory response, most notably Nuclear Factor-kappa B (NF-κB).[5][26] By inhibiting NF-κB, they downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators.[5]
Antimicrobial Activity
The antimicrobial properties of substituted phenols are well-documented.[1] Their efficacy depends on their ability to target microbial cells. Mechanisms include:
-
Membrane Disruption: Lipophilic phenols can partition into the bacterial cytoplasmic membrane, increasing its permeability and disrupting its integrity, leading to the leakage of essential cellular components.[10][20]
-
Enzyme Inhibition: The phenolic hydroxyl group can bind to microbial enzymes, particularly those with sulfhydryl groups in their active sites, leading to their inactivation.[21]
-
Inhibition of Virulence Factors: Some phenols can interfere with bacterial toxin production and biofilm formation.[21]
Cytotoxic and Anticancer Activity
While phenols protect healthy cells via antioxidant effects, they can exert cytotoxic effects on cancer cells. This dual role is a key area of research.[27] Mechanisms include:
-
Induction of Apoptosis: Phenols can trigger programmed cell death (apoptosis) in cancer cells by activating caspase enzymes, often mediated by the loss of mitochondrial membrane potential.[13][23]
-
Generation of ROS: Paradoxically, in the pro-oxidant cellular environment of some tumors, certain phenols can generate ROS rather than scavenge them, leading to oxidative stress and cell death.[27]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle.[13]
A Practical Guide to Investigation: Experimental Workflows & Protocols
A multi-tiered approach is essential for a comprehensive evaluation of a substituted phenol's biological activity. The process should begin with simple, rapid chemical assays for initial screening and progress to more complex and biologically relevant cell-based models.
The following diagram provides a general workflow for this investigative process.
Caption: General workflow for assessing the biological activity of phenols.
Tier 1: In Vitro Chemical Assays for Antioxidant Capacity
These assays are rapid, cost-effective, and ideal for initial screening.[28] They measure a compound's ability to scavenge synthetic radicals or reduce metal ions. It is crucial to use multiple assays, as they reflect different antioxidant mechanisms.[29][30]
| Assay | Principle | Measurement |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, bleaching its purple color.[28][31] | Decrease in absorbance at ~517 nm. |
| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), reducing its blue-green color. | Decrease in absorbance at ~734 nm. |
| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, creating an intense blue color. | Increase in absorbance at ~593 nm. |
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Causality: This protocol is a self-validating system for assessing a compound's intrinsic radical scavenging ability. The use of a stable radical (DPPH) provides a consistent benchmark. Including a known standard (Trolox or Ascorbic Acid) is essential for validating assay performance and for relative quantification.
-
Materials:
-
DPPH (FW: 394.32 g/mol )
-
Methanol (or Ethanol)
-
Test compounds (substituted phenols)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive. The solution should have a deep violet color with an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare a stock solution of each substituted phenol in methanol (e.g., at 1 mg/mL or 10 mM). Create a series of dilutions from this stock to test a range of concentrations (e.g., 1 to 200 µg/mL). Prepare the positive control in the same manner.
-
Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of your test compound dilutions (or positive control) to the corresponding wells. c. For the blank (control) well, add 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The hydrogen/electron donation from the phenol to the DPPH radical takes time to reach completion.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Data Analysis: Plot the % Scavenging against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
Tier 2: Cell-Based Cytotoxicity Assays
-
Causality: Before testing for functional effects like anti-inflammatory or antimicrobial activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. If a compound kills the cells, any observed reduction in inflammation or microbial growth could be a false positive due to general toxicity rather than a specific biological effect. This step ensures the trustworthiness of subsequent functional data.
Protocol: Resazurin Reduction Assay for Cell Viability
-
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active (i.e., viable) cells to the highly fluorescent pink compound, resorufin. A decrease in fluorescence indicates a reduction in cell viability or cytotoxicity.[13]
-
Materials:
-
Relevant cell line (e.g., human macrophages for inflammation studies, or a cancer cell line like T47D).[14]
-
Complete cell culture medium
-
Resazurin sodium salt
-
Test compounds
-
96-well clear-bottom black plates (for fluorescence)
-
Fluorescence microplate reader (Ex/Em ~560/590 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of your substituted phenol in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your test compound. Include a "vehicle control" (medium with the same amount of solvent, e.g., DMSO, used to dissolve the phenol) and an "untreated control."
-
Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a sterile stock solution of Resazurin (e.g., 0.15 mg/mL in PBS). Add a volume of Resazurin solution equal to 10% of the culture volume to each well (e.g., 10 µL for 100 µL of medium).
-
Incubation: Return the plate to the incubator for 1-4 hours, allowing viable cells to convert the dye.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
-
Tier 3: Functional and Mechanistic Assays
Once a non-toxic concentration range is established, you can proceed to assays that measure specific biological functions.
-
Anti-inflammatory Assays: Commercial kits are available to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro.[25] Alternatively, cell-based assays can be used where you stimulate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of your test compound and then measure the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, or cytokines via ELISA).
-
Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[32] Serial dilutions of the compound are incubated with a standardized inoculum of a target bacterium or fungus. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Apoptosis Assays: To confirm if cytotoxicity is due to apoptosis, you can use assays that measure the activity of key executioner enzymes like caspases 3 and 7. Commercial luminescent assays (e.g., Caspase-Glo®) provide a sensitive and specific method for this.[13]
Conclusion and Future Perspectives
The investigation of substituted phenols is a dynamic field with significant therapeutic potential. A systematic approach, grounded in the principles of structure-activity relationships and validated through a multi-tiered experimental workflow, is essential for success. By moving from broad chemical screening to specific cell-based functional and mechanistic assays, researchers can build a comprehensive profile of a compound's biological activity.
Future research will likely focus on the chemical functionalization of natural phenols to enhance their activity and bioavailability, as well as the design of hybrid molecules that combine phenolic scaffolds with other pharmacophores to create multi-target agents.[1][27] The insights gained from the robust investigative framework outlined in this guide will be instrumental in advancing these next-generation compounds from the laboratory to clinical application.
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2-propenylphenol molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Propenylphenol
Abstract
This compound, a key member of the phenylpropanoid class of organic compounds, presents a fascinating case study in molecular architecture and conformational preference. This technical guide provides a comprehensive exploration of the structural and conformational landscape of this compound, designed for researchers, scientists, and professionals in drug development and materials science. We delve into the fundamental molecular framework, identifying the key rotational degrees of freedom that dictate its three-dimensional shape. The analysis focuses on the intricate balance of forces—including intramolecular hydrogen bonding, steric hindrance, and electronic conjugation—that govern the stability of its various conformers. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering a self-validating framework for elucidating the molecule's conformational behavior. By explaining the causality behind methodological choices, we aim to equip the reader with not only the knowledge of this compound's properties but also the strategic insight required for its application in advanced synthesis and molecular design.
Introduction to this compound
Chemical Identity and Significance
This compound, systematically named 2-(prop-1-en-1-yl)phenol, is an aromatic organic compound featuring a phenol ring substituted at the ortho position with a propenyl group[1][2]. As a phenylpropanoid, it belongs to a large family of natural products derived from the shikimic acid pathway, which are precursors to a vast array of bioactive molecules, including lignans, flavonoids, and coumarins[3]. Its structure is isomeric with anol (4-propenylphenol) and chavicol (4-allylphenol)[4][5][6].
The presence of both a nucleophilic hydroxyl group and a reactive propenyl side chain makes this compound a versatile intermediate in organic synthesis, particularly for creating more complex molecules and novel polymeric materials[7]. Understanding its conformational preferences is critical, as the three-dimensional shape of a molecule dictates its reactivity, its ability to bind to biological targets, and the macroscopic properties of materials derived from it. The molecule exists as a mixture of (E) and (Z) geometric isomers due to the restricted rotation around the C=C bond in the propenyl group, with the (E)-isomer generally being the more thermodynamically stable form[2][8].
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [1][9] |
| Molecular Weight | 134.18 g/mol | [8][9] |
| CAS Number | 6380-21-8 (mixture of cis/trans) | [1][8] |
| Appearance | Colorless viscous liquid | [1][2] |
| Boiling Point | 230-231 °C at 760 mmHg | [8] |
| Density | ~1.044 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.578 | [8] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Fundamental Molecular Structure
The structure of this compound is defined by three key components: a planar benzene ring, a hydroxyl (-OH) group, and a propenyl (-CH=CHCH₃) group.
-
Aromatic Core : The benzene ring consists of six sp²-hybridized carbon atoms in a planar hexagonal arrangement. The delocalized π-electron system across the ring is fundamental to its aromaticity and influences the electronic properties of its substituents.
-
Hydroxyl Group : The oxygen atom of the hydroxyl group is sp³-hybridized, leading to a bent geometry. This group is polar and serves as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen's lone pairs)[1]. Its orientation relative to the propenyl group is a primary determinant of the molecule's conformation.
-
Propenyl Side Chain : This group contains two sp²-hybridized carbons forming a double bond and one sp³-hybridized carbon in the terminal methyl group. The π-bond of the propenyl group can participate in conjugation with the aromatic ring, an interaction that is maximized when the side chain is coplanar with the ring.
Conformational Analysis: Unraveling the 3D Architecture
The overall shape of this compound is not static. It is defined by the rotation around two key single bonds, giving rise to different conformers with distinct energies and properties.
Degrees of Freedom: The Rotatable Bonds
-
C(ring)−O Bond : Rotation around this bond dictates the orientation of the hydroxyl hydrogen. The two primary planar arrangements are syn (or cis), where the O-H bond points towards the propenyl group, and anti (or trans), where it points away.
-
C(ring)−C(propenyl) Bond : Rotation around this bond controls the orientation of the propenyl group relative to the aromatic ring. A planar conformation maximizes π-conjugation but can introduce steric strain.
Stabilizing and Destabilizing Forces
The relative stability of each conformer is governed by a delicate interplay of competing energetic factors.
-
Intramolecular Hydrogen Bonding : In the syn conformation, a stabilizing intramolecular hydrogen bond can form between the acidic proton of the hydroxyl group and the π-electron cloud of the propenyl group's double bond (an O-H···π interaction). This type of interaction is known to stabilize specific conformers in similar ortho-substituted phenols, such as guaiacol[10]. Its presence would significantly lower the energy of the syn conformer relative to the anti form.
-
Steric Hindrance : The spatial proximity of the hydroxyl and propenyl groups can lead to repulsive steric interactions. This is particularly pronounced in the (Z)-isomer of this compound, where the methyl group is directed towards the hydroxyl group, likely forcing the substituents out of the ring's plane. Even in the more stable (E)-isomer, steric clash between the vinyl hydrogen of the propenyl group and the hydroxyl group can influence the preferred rotational angle.
-
Electronic Conjugation : The alignment of the propenyl group's π-system with the aromatic ring's π-system provides electronic stabilization. This force favors a planar arrangement of the molecule. The final geometry is a compromise between maximizing this conjugation and minimizing steric strain.
The diagram below illustrates the potential energy landscape for the rotation of the hydroxyl group, highlighting the two principal conformers.
Caption: Computational workflow for conformational analysis.
Experimental Verification Techniques
Experimental data is essential to ground and validate computational predictions. Spectroscopic methods are particularly powerful for probing molecular structure and interactions.
-
Objective : To detect the presence of an intramolecular hydrogen bond.
-
Step 1: Sample Preparation : Prepare a series of dilute solutions of this compound in a non-polar, aprotic solvent (e.g., carbon tetrachloride or cyclohexane) with concentrations ranging from high to very low. Dilution is critical to minimize intermolecular hydrogen bonding, which would otherwise obscure the intramolecular effect.[11]
-
Step 2: Data Acquisition : Record the FT-IR spectrum for each solution, focusing on the O-H stretching region (approximately 3100–3700 cm⁻¹).
-
Step 3: Spectral Analysis : Examine the O-H stretching band. The presence of two distinct peaks, or a main peak with a clear shoulder, is indicative of multiple conformer populations. A sharp peak around 3600-3650 cm⁻¹ corresponds to the "free" O-H stretch of the anti conformer. A broader, red-shifted peak (lower frequency, ~3450-3550 cm⁻¹) is the hallmark of the intramolecularly hydrogen-bonded O-H in the syn conformer. The relative intensity of these peaks provides a qualitative measure of the conformer populations.
Causality : The choice of a non-polar solvent is paramount because polar or protic solvents would form their own hydrogen bonds with the solute, masking the subtle intramolecular interaction being studied. The O-H stretching frequency is exquisitely sensitive to its environment; the weakening of the O-H bond due to hydrogen bonding directly correlates to a decrease in its vibrational frequency.
-
Objective : To provide definitive evidence for the dominant conformation in solution.
-
Step 1: Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Step 2: 1D and 2D NMR Acquisition : Acquire standard 1D ¹H and ¹³C NMR spectra. Crucially, acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.
-
Step 3: Data Analysis : In the NOESY/ROESY spectrum, the presence of a cross-peak between the hydroxyl proton and the adjacent vinyl proton of the propenyl group would be unambiguous evidence of their close spatial proximity (< 5 Å). This observation would strongly support the syn conformer, stabilized by the O-H···π interaction, as the dominant species in solution. The chemical shift of the hydroxyl proton itself can also be informative; a downfield shift is often associated with hydrogen bonding.
Causality : Unlike IR, which probes the bond itself, NOESY directly measures through-space interactions between protons. It is a self-validating technique because the observation of a NOE signal is direct proof of proximity, thereby confirming the conformation without reliance on theoretical interpretation alone.
Synthesis of Findings: The Conformational Landscape
By integrating the insights from computational and experimental approaches, a coherent picture of this compound's conformational landscape emerges. It is predicted that for the (E)-isomer in the gas phase or in non-polar solvents, the syn conformer, stabilized by an intramolecular O-H···π hydrogen bond, is the global energy minimum. The anti conformer would exist as a minor population at a slightly higher energy level.
The table below summarizes the expected outcomes from a detailed computational study.
| Conformer | Key Dihedral (C-C-O-H) | Relative Energy (ΔG) | Predicted ν(O-H) / cm⁻¹ | Key Feature |
| Syn | ~0° | 0.0 kcal/mol (Global Minimum) | ~3550 (Broad) | Stabilized by O-H···π bond |
| Anti | ~180° | 1.5 - 3.0 kcal/mol | ~3640 (Sharp) | No intramolecular H-bond |
In polar, protic solvents such as methanol or water, the conformational equilibrium would likely shift. The solvent molecules would compete to form stronger intermolecular hydrogen bonds with the hydroxyl group, thereby disrupting the weaker intramolecular O-H···π interaction and potentially increasing the population of the anti conformer.
Conclusion and Future Directions
The molecular architecture of this compound is primarily dictated by the rotational orientation of its hydroxyl and propenyl substituents. A comprehensive analysis combining high-level computational chemistry and targeted spectroscopic experiments reveals that the conformational landscape is dominated by a syn conformer, which is significantly stabilized by an intramolecular O-H···π hydrogen bond. This preferred conformation holds the propenyl group in a relatively fixed orientation, which has profound implications for its chemical reactivity, its interaction with biological macromolecules, and the stereochemical outcome of polymerization reactions.
For drug development professionals, understanding that the molecule preferentially adopts this conformation is key to designing analogues that can fit into specific receptor binding pockets. For materials scientists, this defined structure can be exploited to create polymers with predictable and highly controlled stereochemistry. Future research could explore the conformational dynamics in different solvent environments and investigate how substitution on the aromatic ring modulates the strength of the intramolecular hydrogen bond, thereby tuning the molecule's conformational preferences for specific applications.
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An In-Depth Technical Guide to Propenylphenol Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylphenols are a class of organic compounds characterized by a phenol ring substituted with a propenyl group.[1] This structural motif is prevalent in a wide range of natural products, including many phenylpropanoids.[1] The specific isomers, such as anol (4-propenylphenol) and chavicol (4-(2-propenyl)phenol), are found in various plants.[1][2][3] Propenylphenols are of significant interest to researchers and drug development professionals due to their diverse biological activities and potential as precursors for novel therapeutics and advanced materials.[4][5][6] This guide provides a comprehensive overview of propenylphenol chemistry, focusing on their synthesis, reactivity, and applications, with insights into the rationale behind experimental choices.
Core Concepts in Propenylphenol Chemistry
The chemistry of propenylphenols is dictated by the interplay of the phenolic hydroxyl group and the propenyl side chain. The hydroxyl group imparts acidic properties and is a site for etherification, esterification, and oxidative coupling reactions.[7] The propenyl group, with its carbon-carbon double bond, is susceptible to a variety of addition, oxidation, and rearrangement reactions. The position of the propenyl group on the phenol ring and the stereochemistry of the double bond (cis/trans) significantly influence the molecule's physical and biological properties.[8][9]
PART 1: Synthesis of Propenylphenols
The synthesis of propenylphenols can be approached through several strategic routes, primarily involving the modification of existing phenolic structures.
The Aromatic Claisen Rearrangement: A Cornerstone of Propenylphenol Synthesis
A classic and highly effective method for synthesizing ortho-propenylphenols is the aromatic Claisen rearrangement.[10][11] This reaction is a[12][12]-sigmatropic rearrangement of an allyl phenyl ether, which upon heating, yields an ortho-allylphenol.[10][11] The reaction is concerted, intramolecular, and proceeds through a cyclic transition state.[10]
Experimental Protocol: Synthesis of o-Propenylphenol via Claisen Rearrangement
Step 1: Synthesis of Allyl Phenyl Ether. A phenol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone. The mixture is heated to reflux to drive the etherification reaction.
Step 2: Claisen Rearrangement. The isolated allyl phenyl ether is heated, often in a high-boiling solvent, to induce the rearrangement to the corresponding o-allylphenol.[11]
Step 3: Isomerization of the Allyl Group. The terminal double bond of the allyl group is then isomerized to the more stable internal propenyl group. This is typically achieved by heating with a strong base or a transition metal catalyst.[13]
Causality Behind Experimental Choices:
-
Base Selection: A mild base like potassium carbonate is used to deprotonate the phenol without causing side reactions.
-
Thermal Conditions: The Claisen rearrangement requires significant thermal energy to overcome the activation barrier of the concerted mechanism.[10]
-
Isomerization Catalyst: The choice of base or catalyst for isomerization is critical to achieve high yields of the desired propenylphenol isomer.
Mandatory Visualization:
Caption: Synthesis of o-propenylphenol via Claisen rearrangement.
Other Synthetic Variations
The Johnson-Claisen and Ireland-Claisen rearrangements are valuable modifications that allow for the synthesis of a wider range of propenylphenol derivatives under different reaction conditions.[14][15] For instance, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester.[14] The Ireland-Claisen rearrangement involves the reaction of an allylic carboxylate with a strong base to form a γ,δ-unsaturated carboxylic acid.[14]
PART 2: Reactivity and Key Transformations
The dual functionality of propenylphenols makes them versatile substrates for a variety of chemical transformations.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group can undergo standard derivatization reactions such as etherification and esterification. More significantly, it can participate in oxidative coupling reactions, which are crucial in the biosynthesis of many natural products. Phenol oxidation using hypervalent iodine reagents can lead to the formation of quinone-type products.
Reactions of the Propenyl Side Chain
The propenyl group is a hub of reactivity. Key reactions include:
-
Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield aldehydes or carboxylic acids. Anodic oxidation of 2-propenylphenols can yield various oxidation products, including neolignans.[12]
-
Polymerization: Propenylphenols can serve as monomers in polymerization reactions, leading to the formation of novel polymeric materials with potentially interesting properties.[5][16] Phenolic compounds, such as eugenol, can act as inhibitors in the polymerization of other monomers like methyl methacrylate.[17]
-
Chemo-enzymatic Synthesis: Biocatalysis offers a green and selective approach to modify the propenyl side chain. For example, lipases can be used for the in-situ generation of peroxycarboxylic acids for epoxidation, followed by microbial transformation of the resulting diols.[18]
Mandatory Visualization:
Caption: Key reactivity pathways of propenylphenols.
PART 3: Applications in Drug Development and Materials Science
The unique structural features and biological activities of propenylphenols make them valuable scaffolds in drug discovery and materials science.
Propenylphenols in Medicinal Chemistry
Many naturally occurring propenylphenols and their derivatives exhibit a wide range of pharmacological activities.[6]
-
Eugenol and Isoeugenol: These isomers, found in clove oil and other essential oils, are known for their antioxidant, antibacterial, and anti-inflammatory properties.[4][19][20] They have applications in dentistry as an antiseptic and analgesic.[21] Studies have shown their potential in protecting against DNA damage.[19][22]
-
Honokiol and Magnolol: These neolignans, isolated from Magnolia species, display a broad spectrum of biological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects.[23][24][25] Their poor water solubility has prompted the synthesis of derivatives with improved pharmacokinetic properties.[23][25]
-
Anticancer Potential: Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[26] Derivatives of propenylphenols are being investigated as potential chemotherapeutic agents.[24]
Data Presentation: Biological Activities of Key Propenylphenols
| Compound | Key Biological Activities | Potential Therapeutic Applications |
| Eugenol | Antioxidant, Antibacterial, Anti-inflammatory, Analgesic[4][19][20][21] | Dentistry, Food Preservation, Anti-infectives[4] |
| Isoeugenol | Antioxidant, Antibacterial, Antifungal[4][19] | Food Preservation, Antimicrobial agents |
| Honokiol | Anti-cancer, Neuroprotective, Anxiolytic, Anti-inflammatory[23][25][27] | Oncology, Neurology |
| Magnolol | Anti-cancer, Neuroprotective, Antioxidant, Anti-inflammatory[23][24][28] | Oncology, Neurology |
Propenylphenols in Materials Science
The ability of propenylphenols to undergo polymerization makes them attractive monomers for the synthesis of novel polymers.[5] These polymers may find applications in coatings, adhesives, and other advanced materials. The oxidative polymerization of phenols can lead to the formation of soluble polyphenols with high thermal stability.[29][30]
Conclusion and Future Outlook
Propenylphenol chemistry is a rich and dynamic field with significant implications for drug discovery, materials science, and other areas of chemical research. The continued exploration of novel synthetic methodologies, including chemo-enzymatic approaches, will undoubtedly lead to the discovery of new propenylphenol derivatives with enhanced biological activities and material properties. As our understanding of the structure-activity relationships of these compounds deepens, so too will their potential to address unmet medical needs and contribute to the development of advanced technologies. The strategic use of phenol bioisosteres may also help overcome some of the pharmacokinetic challenges associated with phenolic compounds in drug design.[31]
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Title: ANODIC OXIDATION OF 2-PROPENYLPHENOLS | Chemistry Letters - Oxford Academic Source: Oxford Academic URL: [Link]
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Title: Propenylphenol - Wikipedia Source: Wikipedia URL: [Link]
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Methodological & Application
Synthesis of Poly(2-propenylphenol) via Free Radical Polymerization: A Detailed Guide for Researchers
<APPLICATION NOTE & PROTOCOLS
Abstract
This comprehensive guide details the synthesis of poly(2-propenylphenol) through free radical polymerization. It provides an in-depth understanding of the reaction mechanism, step-by-step experimental protocols, and critical parameters for successful polymerization. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights to ensure technical accuracy and reproducible results. The protocols outlined herein are designed to be self-validating, with explanations of the causality behind experimental choices.
Introduction: The Significance of Poly(this compound)
Poly(this compound), a derivative of the broader class of polyphenols, is a polymer of significant interest due to the versatile reactivity of its phenolic hydroxyl groups and its potential applications in various fields. Polyphenols, naturally found in sources like fruits and vegetables, are known for their beneficial health effects, including neuroprotective properties.[1] The synthetic analogue, poly(this compound), offers a platform for creating functional materials with tailored properties. Its applications are wide-ranging, from advanced coatings and adhesives to drug delivery systems and biocompatible materials.[2]
Free radical polymerization is a robust and widely used method for synthesizing a variety of polymers.[3] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[3][4] This method is particularly advantageous due to its tolerance of various functional groups and its applicability to a wide range of vinyl monomers.[5][6] This guide will focus on the practical aspects of synthesizing poly(this compound) using this technique.
Materials and Methods
Reagents and Materials
Successful and reproducible synthesis requires high-purity reagents. The following table summarizes the necessary materials and their recommended specifications.
| Reagent | Grade | Supplier | CAS Number | Key Properties |
| This compound (mixture of cis and trans) | ≥98% | Sigma-Aldrich | 6380-21-8 | MW: 134.18 g/mol , bp: 230-231 °C, d: 1.044 g/mL[7] |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | 78-67-1 | Initiator, decomposes with heat to form free radicals. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 | Solvent for polymerization. |
| Methanol | ACS Reagent, ≥99.8% | Sigma-Aldrich | 67-56-1 | Non-solvent for polymer precipitation and purification. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Solvent for polymer characterization (e.g., GPC). |
| Nitrogen (N₂) or Argon (Ar) | High Purity (≥99.99%) | Local Supplier | 7727-37-9 / 7440-37-1 | Inert gas for creating an oxygen-free environment. |
Note: It is crucial to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. This compound is a colorless viscous liquid that can cause skin and eye irritation.[8]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of poly(this compound).
Synthesis of Poly(this compound)
The following protocol is for a typical laboratory-scale synthesis.
1. Reactor Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to eliminate moisture.
2. Reagent Preparation:
-
In the reaction flask, dissolve this compound (e.g., 10 g, 74.5 mmol) in anhydrous toluene (e.g., 100 mL).
-
In a separate vial, dissolve the initiator, AIBN (e.g., 0.122 g, 0.745 mmol, 1 mol% relative to the monomer).
3. Degassing:
-
Purge the monomer solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
4. Initiation and Polymerization:
-
Add the AIBN solution to the reaction flask.
-
Immerse the flask in a preheated oil bath at 85 °C.[9]
-
Allow the reaction to proceed under a continuous inert gas atmosphere with constant stirring for a specified time (e.g., 8-24 hours). The reaction mixture will become more viscous as the polymer forms.
Purification of the Polymer
Purification is critical to remove unreacted monomer and initiator residues.[10]
1. Precipitation:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing an excess of a non-solvent, such as methanol (e.g., 1 L), while stirring vigorously. The polymer will precipitate as a solid.
2. Washing:
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer multiple times with fresh methanol to ensure complete removal of impurities.[10]
3. Isolation and Drying:
-
Collect the polymer by filtration using a Buchner funnel.
-
Dry the purified poly(this compound) in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of Poly(this compound)
Characterization is essential to confirm the structure and determine the properties of the synthesized polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to check for the absence of monomer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the polymer.
Scientific Rationale and In-Depth Discussion
The Mechanism of Free Radical Polymerization
Free radical polymerization proceeds through three main stages: initiation, propagation, and termination.[3][11]
-
Initiation: The process begins with the thermal decomposition of the initiator (AIBN) to generate primary free radicals. These highly reactive radicals then attack the double bond of a this compound monomer, creating a monomer radical.[3][11]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.[3][11]
-
Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (coupling) or disproportionation.[6][12] Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, potentially leading to branched polymers.[6]
Experimental Design Considerations
-
Choice of Initiator: AIBN is a common choice for free radical polymerization due to its predictable decomposition kinetics and the fact that it does not readily participate in side reactions. Peroxides are another class of initiators but can sometimes lead to chain transfer reactions.[5]
-
Solvent Selection: Toluene is a suitable solvent as it dissolves both the monomer and the resulting polymer, creating a homogeneous reaction environment.
-
Reaction Temperature: The temperature is chosen based on the decomposition rate of the initiator. For AIBN, a temperature of around 60-80 °C is typically used to achieve a controlled initiation rate.
-
Inert Atmosphere: The removal of oxygen is critical because oxygen can act as a radical scavenger, reacting with the propagating radicals and inhibiting or terminating the polymerization.
Visualizing the Process
Workflow for Poly(this compound) Synthesis
Caption: Workflow for the synthesis of poly(this compound).
Mechanism of Free Radical Polymerization
Caption: Key steps in free radical polymerization.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no polymer yield | - Presence of oxygen in the reaction. - Impure monomer or solvent. - Inactive initiator. - Incorrect reaction temperature. | - Ensure thorough degassing of the reaction mixture. - Use high-purity, anhydrous reagents. - Use a fresh batch of initiator. - Verify the oil bath temperature. |
| Polymer has a very low molecular weight | - High initiator concentration. - High reaction temperature. - Presence of a chain transfer agent. | - Reduce the amount of initiator. - Lower the reaction temperature. - Ensure the purity of all reagents. |
| Formation of insoluble gel | - High monomer concentration leading to cross-linking. - High conversion. | - Reduce the initial monomer concentration. - Stop the reaction at a lower conversion. |
| Broad polydispersity (PDI) | - Chain transfer reactions. - Non-uniform reaction conditions. | - Purify the monomer to remove potential chain transfer agents. - Ensure uniform stirring and temperature control. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of poly(this compound) via free radical polymerization. By following the detailed protocols and understanding the underlying scientific principles, researchers can reliably produce this versatile polymer for a variety of applications. The key to success lies in the careful control of reaction parameters, the use of high-purity reagents, and the thorough removal of oxygen from the system.
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Application Notes & Protocols: 2-Propenylphenol as a Bio-Based Monomer for High-Performance Epoxy Resin Formulation
Abstract
The imperative to develop sustainable alternatives to petroleum-derived chemicals has driven significant research into bio-based polymers. Conventional epoxy resins, predominantly synthesized from bisphenol A (BPA), face scrutiny due to environmental and health concerns. This document provides a comprehensive guide for researchers on the utilization of 2-propenylphenol, a bio-derived phenolic compound closely related to eugenol, as a monomer for creating high-performance epoxy resins.[1][2] We present detailed, validated protocols for the synthesis of this compound diglycidyl ether (PP-DGE), its formulation with various amine curing agents, and a full suite of characterization techniques to evaluate the resulting thermosets. The causality behind experimental choices is elucidated to empower researchers with the foundational knowledge to innovate in the field of sustainable polymer chemistry.
Introduction: The Case for Bio-Based Epoxy Monomers
Epoxy resins are a critical class of thermosetting polymers, indispensable in adhesives, coatings, electronics, and high-performance composites due to their exceptional mechanical strength, thermal stability, and chemical resistance.[3][4] For decades, the industry standard has been the diglycidyl ether of bisphenol A (DGEBA). However, the reliance on BPA, a petroleum derivative with documented endocrine-disrupting properties, necessitates a paradigm shift towards safer, renewable feedstocks.
This compound (o-allylphenol) and its widely studied isomer eugenol (4-allyl-2-methoxyphenol) represent highly promising, renewable building blocks.[1] Derivable from lignin, a vast and underutilized biopolymer, or essential oils like clove oil, these molecules possess two key reactive sites for polymerization: a phenolic hydroxyl group and an allyl (propenyl) side chain.[2][5] This dual functionality allows for the synthesis of novel epoxy monomers that can replace DGEBA, leading to polymers with comparable or even enhanced properties.[6] This guide focuses on the synthesis and application of an epoxy monomer derived from this compound, offering a direct pathway to producing high-value, sustainable thermosets.
Monomer Synthesis: Glycidylation of this compound
The conversion of this compound into a polymerizable epoxy monomer is achieved through glycidylation, a process that attaches glycidyl groups (oxirane rings) to the phenolic oxygen. The most common method involves a reaction with epichlorohydrin (ECH) under basic conditions.
Synthesis Principle & Mechanism
The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
-
Etherification: The phenolic hydroxyl group, deprotonated by a base (e.g., NaOH), acts as a nucleophile, attacking the primary carbon of epichlorohydrin. This opens the epoxide ring of ECH to form a chlorohydrin intermediate.
-
Dehydrochlorination: The base then abstracts a proton from the newly formed hydroxyl group, creating an alkoxide that rapidly displaces the adjacent chloride ion, forming the new, stable glycidyl ether epoxide ring.[7][8]
This process effectively converts the monofunctional phenol into a difunctional epoxy monomer ready for cross-linking.
Caption: Synthesis workflow for this compound Glycidyl Ether (PP-GE).
Experimental Protocol: One-Pot Synthesis of this compound Glycidyl Ether
This protocol details the synthesis of the epoxy monomer. Safety precautions, including the use of a fume hood, gloves, and safety glasses, are mandatory, as epichlorohydrin is toxic and a suspected carcinogen.
Materials:
-
This compound (C₉H₁₀O, MW: 134.18 g/mol )
-
Epichlorohydrin (ECH, C₃H₅ClO, MW: 92.52 g/mol )
-
Sodium hydroxide (NaOH), pellets
-
Isopropyl alcohol (IPA)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction flask with the mechanical stirrer, reflux condenser, and dropping funnel in a fume hood.
-
Reactant Charging: Charge the flask with this compound (e.g., 0.5 mol, 67.09 g) and a 5-fold molar excess of epichlorohydrin (2.5 mol, 231.3 g). The large excess of ECH serves as both reactant and solvent, driving the reaction towards the product.
-
Reaction Initiation: Begin stirring and heat the mixture to 60°C.
-
Base Addition: Prepare a solution of NaOH (0.6 mol, 24 g) in water (50 mL). Add this solution dropwise to the reaction mixture over 90 minutes, maintaining the temperature at 60-65°C. An exothermic reaction may occur, requiring careful control of the addition rate.[9]
-
Azeotropic Distillation: After the addition is complete, continue stirring at 60°C for 1 hour. Fit the condenser with a Dean-Stark trap to remove water via azeotropic distillation with ECH, which drives the ring-closing reaction to completion.[9] Continue for 2-3 hours.
-
Work-up: Cool the mixture to room temperature. Filter off the precipitated sodium chloride. Wash the filtrate with 3 x 100 mL of warm deionized water in a separatory funnel to remove any remaining salt and base.
-
Purification: Remove the excess epichlorohydrin from the organic phase using a rotary evaporator under reduced pressure. Dissolve the resulting viscous liquid in toluene, dry the solution over anhydrous MgSO₄, filter, and remove the toluene via rotary evaporation to yield the purified this compound glycidyl ether monomer.
Monomer Characterization
-
FTIR Spectroscopy: Confirm the disappearance of the broad phenolic -OH stretch (~3400 cm⁻¹) and the appearance of characteristic peaks for the epoxy ring at ~915 cm⁻¹ (asymmetric ring deformation) and ~1250 cm⁻¹ (C-O-C stretch).
-
¹H NMR Spectroscopy: Verify the structure by identifying the characteristic signals of the glycidyl protons (typically three protons between 2.6-3.4 ppm) and the disappearance of the phenolic proton signal.
-
Epoxy Equivalent Weight (EEW) Titration (ASTM D1652): Quantitatively determine the mass of resin containing one equivalent of epoxide groups. This value is critical for stoichiometric calculations during curing.
Epoxy Resin Formulation and Curing
The transformation from a liquid monomer to a solid, high-performance thermoset is achieved through curing, a process of chemical cross-linking. The choice of curing agent (hardener) is paramount as it dictates the reaction kinetics, curing temperature, and the final properties of the material.
Principle of Amine Curing
Amine-based hardeners are widely used for epoxy resins. The curing reaction involves the nucleophilic attack of the primary and secondary amine hydrogens on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a covalent bond.[10] This process builds a three-dimensional, cross-linked polymer network.
Caption: Amine curing mechanism for epoxy resins.
Stoichiometry: The Key to Performance
For optimal properties, the epoxy monomer and curing agent must be mixed in a precise stoichiometric ratio. The ideal ratio is typically 1:1, where one epoxy group is available for every active amine hydrogen.
Calculation: Parts by Weight of Amine per 100 Parts of Resin (phr) = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW) of Monomer) x 100
-
EEW: Determined experimentally via titration (Section 2.3).
-
AHEW: Calculated as the molecular weight of the amine divided by the number of active hydrogens.
Table 1: Common Amine Curing Agents and their Properties
| Curing Agent | Type | AHEW (g/eq) | Characteristics | Typical Cure Cycle |
| Triethylenetetramine (TETA) [10] | Aliphatic | 24.4 | Fast room temp. cure, rigid, good chemical resistance | 24h @ 25°C + 2h @ 100°C |
| Isophorone Diamine (IDA) [10][11] | Cycloaliphatic | 42.6 | Low viscosity, good color stability, moderate T₉ | 2h @ 80°C + 3h @ 150°C |
| Diaminodiphenylmethane (DDM) [10] | Aromatic | 49.6 | High T₉, excellent thermal & chemical resistance | 2h @ 120°C + 3h @ 180°C |
Protocol: Resin Formulation and Casting
-
Calculation: Using the experimentally determined EEW of your synthesized PP-GE monomer and the AHEW from Table 1, calculate the required weight of the chosen curing agent per 100g of monomer.
-
Preheating: Gently preheat the viscous PP-GE monomer to 50-60°C to reduce its viscosity for easier mixing.
-
Mixing: Weigh the required amounts of PP-GE and the liquid curing agent into a disposable cup. Mix thoroughly with a spatula for 3-5 minutes, scraping the sides and bottom of the cup to ensure homogeneity. The mixture may become warm.
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles, which can create voids and compromise mechanical properties.
-
Casting: Pour the degassed resin mixture into pre-treated molds (e.g., silicone or polished steel coated with a release agent) suitable for the desired characterization tests (e.g., dog-bone shapes for tensile testing, rectangular bars for DMA).
-
Curing: Transfer the molds to a programmable oven and apply the appropriate curing schedule from Table 1. A staged cure (an initial lower temperature followed by a higher temperature post-cure) is crucial for managing exotherms and achieving a complete, well-formed network.
-
Demolding: Once the cure cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
Characterization of Cured Thermosets
A systematic evaluation of the cured material is essential to understand its performance envelope and suitability for various applications.
Caption: Overall workflow from monomer to final thermoset characterization.
Standardized Test Protocols
-
Differential Scanning Calorimetry (DSC) (ASTM E1356):
-
Purpose: To determine the glass transition temperature (T₉), which defines the upper service temperature of the material.
-
Procedure: A small sample (5-10 mg) is heated in a DSC instrument, typically from room temperature to ~250°C at a rate of 10°C/min. The T₉ is observed as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Purpose: To evaluate thermal stability and decomposition profile.
-
Procedure: A sample (10-15 mg) is heated on a microbalance in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 20°C/min). The temperature at which 5% weight loss occurs (Td₅) is a key metric for stability.[12]
-
-
Dynamic Mechanical Analysis (DMA) (ASTM D7028):
-
Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, tan δ) as a function of temperature.
-
Procedure: A rectangular bar is subjected to a sinusoidal oscillating force while the temperature is ramped (e.g., 3°C/min). The storage modulus (E') indicates stiffness, and the peak of the tan δ curve provides another measure of T₉.[13]
-
-
Tensile Testing (ASTM D638):
-
Purpose: To determine fundamental mechanical properties.
-
Procedure: Standardized "dog-bone" shaped specimens are pulled to failure at a constant crosshead speed. Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Expected Results and Comparative Data
Epoxy resins derived from this compound or eugenol can exhibit properties that are highly competitive with traditional DGEBA-based systems. The choice of curing agent has a profound impact on the final performance.
Table 2: Typical Properties of Cured Epoxy Resins
| Property | PP-GE / TETA | PP-GE / IDA | DGEBA / TETA (Reference) |
| Glass Transition Temp. (T₉, °C) [10] | 80 - 100 | 110 - 130 | 90 - 110 |
| Tensile Strength (MPa) [6] | 20 - 30 | 35 - 45 | 50 - 80 |
| Storage Modulus @ 25°C (GPa) [6] | 2.0 - 2.5 | 2.2 - 2.8 | 2.5 - 3.5 |
| Thermal Stability (Td₅, °C) [12] | ~300 | ~320 | ~330 |
Interpretation:
-
T₉: The use of a more rigid cycloaliphatic amine like IDA results in a higher T₉ compared to the flexible aliphatic TETA.[10][11] This is due to restricted chain mobility in the cross-linked network.
-
Mechanical Properties: While the tensile strength of this specific bio-based resin may be lower than the DGEBA standard, it is often sufficient for many applications. Further modifications, such as creating derivatives with higher functionality, can significantly enhance mechanical performance.[6]
-
Thermal Stability: The thermal stability is generally comparable to DGEBA systems, indicating a robust covalent network.
Conclusion and Future Outlook
This compound serves as an exemplary bio-based monomer for developing sustainable epoxy resins. The protocols outlined in this guide provide a robust framework for synthesizing and characterizing these materials, demonstrating that performance competitive with petroleum-based incumbents is achievable. The versatility of the phenolic structure allows for further functionalization to tailor properties like flame retardancy, toughness, and flexibility.[1] As the chemical industry continues its transition towards a circular economy, leveraging renewable feedstocks like this compound will be essential for creating the next generation of high-performance, environmentally responsible materials.
References
-
Title: Fully Eugenol‐Based Epoxy Thermosets: Synthesis, Curing, and Properties Source: ResearchGate URL: [Link]
-
Title: Curing and Degradation Kinetics of Phosphorus-Modified Eugenol-Based Epoxy Resin Source: ACS Omega URL: [Link]
-
Title: Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review Source: MDPI URL: [Link]
-
Title: Application of Bio-Based Epoxy Resin Synthesized from Eugenol in Composites Reinforced with Flax, Nettle, and Basalt Fabrics Source: Taylor & Francis Online URL: [Link]
-
Title: Novel bio-based epoxy resins from eugenol as an alternative to BPA epoxy and high throughput screening of the cured coatings Source: ResearchGate URL: [Link]
-
Title: Application of Bio-Based Epoxy Resin Synthesized from Eugenol in Composites Reinforced with Flax, Nettle, and Basalt Fabrics Source: ResearchGate URL: [Link]
-
Title: Use of eugenol and rosin as feedstocks for biobased epoxy resins and study of curing and performance properties Source: Polymer International URL: [Link]
-
Title: Siloxane-Functionalized Eugenol-Based Novolacs: from Facile Synthesis to Their Cured Bisphenol A Epoxy Thermosets with Superb Toughness and Thermal Stability Source: ACS Publications URL: [Link]
-
Title: Sustainable Bio-Based Epoxy Resins with Tunable Thermal and Mechanic Properties and Superior Anti-Corrosion Performance Source: MDPI URL: [Link]
-
Title: Bio-Based Epoxies and Composites for Technical Applications Source: ResearchGate URL: [Link]
- Title: Process for preparation of glycidyl ether Source: Google Patents URL
-
Title: Sustainable Bio-Based Epoxy Resins with Tunable Thermal and Mechanic Properties and Superior Anti-Corrosion Performance Source: MDPI URL: [Link]
-
Title: Recent Development of Functional Bio-Based Epoxy Resins Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier Source: MDPI URL: [Link]
- Title: Propenyl-substituted phenolglycidyl ethers, process for their preparation and their use Source: Google Patents URL
-
Title: Method for producing glyceryl ether Source: European Patent Office URL: [Link]
-
Title: General Concepts about Epoxy Polymers Source: Wiley-VCH URL: [Link]
- Title: Propenyl-substituted phenolglycidyl ethers, process for their preparation and their use Source: Google Patents URL
- Title: Polyepoxides and epoxy resins and methods for the manufacture and use thereof Source: Google Patents URL
-
Title: Synthesis and characterization of resoles and their blends with epoxy resin- a review Source: TSI Journals URL: [Link]
Sources
- 1. Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development of Functional Bio-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0013258B1 - Propenyl-substituted phenolglycidyl ethers, process for their preparation and their use - Google Patents [patents.google.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. EP0013258A1 - Propenyl-substituted phenolglycidyl ethers, process for their preparation and their use - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to HPLC Method Development for the Resolution of Propenylphenol Isomers
Introduction
Propenylphenol isomers, such as chavicol, anethole, eugenol, and isoeugenol, are a class of organic compounds prevalent in essential oils and are widely utilized in the flavor, fragrance, and pharmaceutical industries.[1][2] Structurally, these isomers differ only in the position of a propenyl group or other substituents on the phenol ring.[3][4][5] This subtle structural similarity presents a significant analytical challenge, as isomers often exhibit nearly identical physicochemical properties like hydrophobicity and molecular weight, making them difficult to resolve using standard chromatographic techniques.[6][7]
Conventional reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns often fails to provide adequate separation for these compounds, as the primary separation mechanism is based on hydrophobic interactions, which are very similar among isomers.[8][9] Therefore, a successful method requires leveraging alternative separation mechanisms to exploit the minor structural differences.
This application note presents a systematic and logical approach to developing a robust HPLC method for the separation of propenylphenol isomers. We will move beyond generic templates to explain the causality behind experimental choices, focusing on a multi-parameter screening and optimization strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for these challenging compounds.
The Separation Challenge: Exploiting Alternative Selectivity
The core of resolving closely related isomers lies in moving beyond simple hydrophobicity and engaging secondary separation mechanisms. The aromatic nature of propenylphenols is the key to unlocking this selectivity.
-
Limitations of C18 Phases: Standard C18 (octadecylsilane) stationary phases primarily separate analytes based on their hydrophobic character. Since propenylphenol isomers have very similar logP values, they will interact with the C18 chains with nearly equal affinity, resulting in poor resolution or co-elution.
-
The Power of π-π Interactions: Phenyl-based stationary phases (e.g., Phenyl-Hexyl) are highly effective for separating aromatic compounds and their positional isomers.[10][11] These phases allow for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the propenylphenol analytes. The strength of this interaction is highly sensitive to the location and nature of substituents on the analyte's ring, providing a powerful mechanism for differentiating isomers.[10]
-
Dipole-Dipole and Shape Selectivity: Other specialized columns, such as those with nitrophenylethyl (NPE) or pyrenylethyl (PYE) groups, offer additional dipole-dipole and charge-transfer interactions that can further enhance selectivity for structural isomers.[11] Columns like Biphenyl or Pentafluorophenyl (PFP) also provide unique electronic interactions that can be leveraged for difficult separations.[6]
A Strategic Workflow for Method Development
A structured, multi-stage approach is essential for efficiently developing a robust method. The process involves an initial screening phase to identify the most promising column and mobile phase conditions, followed by a systematic optimization phase to fine-tune the separation.
Caption: Workflow for HPLC method development.
Detailed Protocol: From Screening to Optimization
This protocol outlines the step-by-step process for developing a separation method for a standard mixture of propenylphenol isomers (e.g., chavicol, eugenol, and isoeugenol).
Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Columns for Screening:
-
Standard C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm)
-
Biphenyl or PFP column (e.g., 150 x 4.6 mm, 5 µm)
-
-
Chemicals:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Standards: Analytical standards of the propenylphenol isomers of interest.
Sample and Mobile Phase Preparation
-
Standard Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of each isomer in methanol.
-
Working Standard Mixture: Dilute the stock solutions in a 50:50 mixture of water and methanol to a final concentration of approximately 10-20 µg/mL for each analyte.
-
Mobile Phase A: Ultrapure water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (ACN): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (MeOH): Methanol with 0.1% (v/v) Formic Acid.
Phase 1: Column and Mobile Phase Screening Protocol
The goal of this phase is to identify the column and organic modifier that provide the best initial selectivity.
-
Install the first column (e.g., Phenyl-Hexyl) and equilibrate with the initial mobile phase conditions for at least 15-20 minutes.
-
Set the column temperature to 30 °C.
-
Set the DAD detector to acquire data from 200-400 nm, with a specific monitoring wavelength of 280 nm.[12]
-
Perform a scouting gradient run using Acetonitrile as the organic modifier (Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Gradient: 30% B to 90% B over 15 minutes. Hold at 90% B for 2 minutes. Return to 30% B and re-equilibrate for 5 minutes.
-
-
Repeat the exact same gradient run , but replace the Acetonitrile mobile phase with the Methanol mobile phase. The use of methanol is particularly important for phenyl phases as it can enhance π-π interactions compared to acetonitrile.[10][13]
-
Repeat steps 1-5 for each column in the screening set (C18, Biphenyl/PFP).
-
Analyze the Results: Compare the chromatograms from all runs. Look for the combination of column and organic modifier that provides the largest separation (resolution) between the critical isomer pairs. It is highly probable that the Phenyl-Hexyl or Biphenyl column will show superior selectivity compared to the C18 column.[10][14]
Phase 2: Method Optimization Protocol
Once the best column and organic modifier are selected, the next step is to fine-tune the method to achieve baseline resolution (Rs > 1.5) for all peaks with good peak shape.
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient slope to improve resolution in the region where the isomers elute.
-
If isomers elute too close together, decrease the gradient slope (e.g., change from a 4%/min increase to a 2%/min increase in organic).
-
If the peaks are well separated but the run time is long, the slope can be increased.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, and 45 °C).
-
Changes in temperature can alter retention times and sometimes the elution order, providing an additional tool to improve selectivity.[13]
-
-
Flow Rate Adjustment:
-
While flow rate primarily affects run time and pressure, minor adjustments can sometimes influence peak shape and resolution. This is typically the last parameter to optimize.
-
Final Optimized Method and Data
Through systematic screening and optimization, a final method is established. The following table represents a hypothetical optimized method based on the principles discussed.
| Parameter | Optimized Condition | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Provides essential π-π interactions necessary for resolving aromatic positional isomers.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of the phenolic hydroxyl group, ensuring consistent retention and good peak shape.[10][13] |
| Mobile Phase B | Methanol | Methanol is often superior to ACN on phenyl phases as it does not disrupt π-π interactions, maximizing selectivity for isomers.[10][13] |
| Gradient | 40% B to 65% B over 20 minutes | A shallow gradient provides the necessary time for the stationary phase to differentiate between closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, while also fine-tuning selectivity.[13] |
| Detection | DAD at 280 nm | Phenolic compounds exhibit strong absorbance at this wavelength.[12] |
| Injection Volume | 5 µL | Appropriate volume to avoid column overloading while ensuring adequate detector response. |
Conclusion
The successful separation of propenylphenol isomers by HPLC is rarely achieved with a standard C18 column. A methodical approach grounded in chromatographic principles is essential for success. This application note demonstrates that by systematically screening columns with alternative selectivities, particularly those that facilitate π-π interactions, and by carefully selecting the organic modifier, a robust and reliable separation method can be developed. The described workflow, moving from broad screening to fine optimization, provides a reliable framework for tackling this and other challenging isomer separation problems in analytical chemistry.
References
- de Villiers, A., Roodman, J., & Kalili, K. M. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International.
- Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
- U.S. Environmental Protection Agency. (1986, September). METHOD TO-8: METHOD FOR THE DETERMINATION OF PHENOL AND METHYLPHENOLS (CRESOLS) IN AMBIENT AIR USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propenylphenol. Retrieved from [Link]
- Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
-
Pramod, K., et al. (2018). Development and validation of RP-HPLC-PDA method for the quantification of eugenol in developed nanoemulsion gel and nanoparticles. Journal of Pharmaceutical Sciences and Research, 10(9), 2289-2294. Retrieved from [Link]
- GMI, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
-
Rivera-Pérez, C., et al. (2017). Chemical Characterization and Enantioselective Analysis of Tagetes filifolia Lag. Essential Oil and Crude Extract. Molecules, 22(1), 123. Retrieved from [Link]
-
Shi, H., et al. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Food Chemistry, 207, 1-7. Retrieved from [Link]
-
IARC Working Group. (2016). ASPARTAME, METHYLEUGENOL, AND ISOEUGENOL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propenylphenol, (E)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Propenyl)phenol, (E)-. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-methoxy-4-(1-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Pharma Innovation. (2021). A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds of tomato, Brinjal, and Chilli using plant based Eu. Retrieved from [Link]
Sources
- 1. Chemical Characterization and Enantioselective Analysis of Tagetes filifolia Lag. Essential Oil and Crude Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. This compound | C9H10O | CID 93029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Propenylphenol, (E)- | C9H10O | CID 5474441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1-Propenyl)phenol, (E)- | C9H10O | CID 5463403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antioxidant Polymers from 2-Propenylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Poly(2-propenylphenol) as a Novel Antioxidant Macromolecule
The pursuit of potent, stable, and biocompatible antioxidants is a cornerstone of therapeutic development and advanced material science. Small-molecule antioxidants, while effective, often suffer from limitations such as poor stability, rapid metabolism, and low bioavailability.[1][2] Polymeric antioxidants, which tether multiple antioxidant moieties to a macromolecular backbone, have emerged as a promising strategy to overcome these challenges.[3][4] These materials can exhibit enhanced stability, prolonged circulation times, and localized activity, making them ideal candidates for applications ranging from drug delivery systems to protective coatings.
This guide focuses on this compound (o-allylphenol), a phenolic monomer with significant potential for the development of novel antioxidant polymers. The presence of both a phenolic hydroxyl group and a polymerizable propenyl group within its structure makes it an ideal building block. The phenolic hydroxyl is the primary source of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[5] The propenyl group provides a handle for polymerization, allowing for the creation of high-molecular-weight structures with tailored properties.
Enzymatic polymerization, particularly using oxidoreductases like horseradish peroxidase (HRP) and laccase, offers a green and highly efficient route to synthesizing polymers from phenolic compounds.[2][6] These biocatalytic approaches operate under mild conditions, avoiding the harsh reagents and byproducts associated with traditional chemical polymerization.[7] This guide will provide detailed protocols for the enzymatic synthesis of poly(this compound) and the subsequent evaluation of its antioxidant efficacy.
Part 1: Synthesis of Poly(this compound) via Enzymatic Polymerization
The enzymatic polymerization of phenols is a radical-mediated process. Oxidoreductases, in the presence of an oxidizing agent (for peroxidases) or molecular oxygen (for laccases), catalyze the formation of phenoxy radicals from the monomer. These radicals then couple non-enzymatically to form oligomers and, subsequently, high-molecular-weight polymers.[2][5] The structure of the resulting polymer is a combination of C-C and C-O-C linkages.
Horseradish Peroxidase (HRP) Catalyzed Polymerization
HRP, in the presence of hydrogen peroxide (H₂O₂), is a robust catalyst for the polymerization of a wide range of substituted phenols.[2] The following protocol is a starting point for the synthesis of poly(this compound) and should be optimized for specific applications.
Experimental Workflow: HRP-Catalyzed Polymerization
Caption: Workflow for laccase-catalyzed polymerization of this compound.
Detailed Protocol: Laccase-Catalyzed Synthesis of Poly(this compound)
-
Materials:
-
This compound (o-allylphenol)
-
Laccase from Trametes versicolor (e.g., Sigma-Aldrich)
-
Acetate buffer (0.1 M, pH 5.0)
-
Ethanol or a similar water-miscible organic solvent
-
Acidified water (pH 3-4 with HCl) for precipitation
-
-
Procedure:
-
Prepare a 3:7 (v/v) solution of ethanol and 0.1 M acetate buffer (pH 5.0).
-
Dissolve this compound in the buffer/ethanol mixture to a final concentration of 20 mM.
-
Add laccase to the monomer solution to a final activity of 20 U/mL.
-
Incubate the reaction mixture at 30°C for 48 hours with vigorous stirring in a vessel open to the air to ensure a sufficient supply of oxygen.
-
Monitor the polymerization by observing the color change and the formation of a precipitate.
-
Terminate the reaction by boiling for 5 minutes to denature the enzyme.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of acidified water (pH 3-4).
-
Collect the precipitate by centrifugation or filtration.
-
Wash the polymer pellet with distilled water to remove residual buffer and unreacted monomer.
-
Dry the purified poly(this compound) in a vacuum oven at 40°C.
-
Causality Behind Experimental Choices:
-
pH: Laccases typically exhibit optimal activity in a slightly acidic pH range, with pH 5.0 being common for many fungal laccases. [8]* Oxygen Supply: Laccase utilizes molecular oxygen as a co-substrate, so ensuring adequate aeration is crucial for efficient polymerization.
-
Precipitation: Acidifying the precipitation medium can aid in the recovery of the phenolic polymer.
Part 2: Characterization of Poly(this compound)
Proper characterization of the synthesized polymer is essential to confirm its structure and properties.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and polymer.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H stretch (phenolic) | 3200-3500 (broad) | Presence of hydroxyl groups. A broadening of this peak in the polymer compared to the monomer can indicate increased hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | Aromatic ring structure. |
| C-H stretch (aliphatic) | 2850-3000 | Propenyl side chain. |
| C=C stretch (aromatic) | 1500-1600 | Aromatic ring backbone. |
| C=C stretch (alkene) | ~1640 | Disappearance or significant reduction of this peak in the polymer indicates successful polymerization via the propenyl group. |
| C-O stretch (phenol) | 1200-1260 | Phenolic C-O bond. |
| C-O-C stretch (ether) | 1000-1300 | Appearance of new peaks in this region can indicate the formation of ether linkages during polymerization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.
| Proton/Carbon | Expected Chemical Shift (ppm) | Interpretation in ¹H NMR |
| Phenolic -OH | 8.0-9.5 | Presence of the hydroxyl proton. |
| Aromatic C-H | 6.5-7.5 | Broadening of these signals in the polymer spectrum is indicative of polymerization. |
| Vinylic C-H | 5.0-6.5 | Significant reduction or disappearance of these sharp signals confirms polymerization of the propenyl group. |
| Aliphatic C-H | 1.5-3.5 | Changes in these signals will reflect the new polymeric backbone structure. |
Molecular Weight Determination
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A higher molecular weight generally correlates with a more robust polymeric material.
| Polymerization Method | Expected Mn (Da) | Expected PDI |
| HRP-catalyzed | 1,000 - 10,000 | 1.5 - 3.0 |
| Laccase-catalyzed | 1,000 - 5,000 | 1.2 - 2.5 |
Note: These are typical expected ranges and the actual values will depend on the specific reaction conditions.
Part 3: Evaluation of Antioxidant Activity
The primary function of the synthesized poly(this compound) is its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating this activity.
Mechanism of the DPPH Assay
Caption: The DPPH radical is neutralized by hydrogen donation from the polymer's phenolic hydroxyl group.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Purified poly(this compound)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate reader or a UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a stock solution of your dried poly(this compound) in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions of the polymer stock solution in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
In a 96-well plate, add 100 µL of each polymer dilution to separate wells.
-
Add 100 µL of the DPPH stock solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH stock solution.
-
Prepare blank wells for each polymer concentration containing 100 µL of the polymer dilution and 100 µL of methanol (to account for any color from the sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Read the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 Where:
-
A_control = Absorbance of the DPPH solution without sample.
-
A_sample = Absorbance of the sample with DPPH.
-
A_blank = Absorbance of the sample without DPPH.
-
-
Plot the % Scavenging against the polymer concentration.
-
Determine the EC₅₀ value, which is the concentration of the polymer required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity.
-
Expected Antioxidant Performance
| Compound | Typical EC₅₀ (µg/mL) |
| This compound (monomer) | 15 - 30 |
| Poly(this compound) | 5 - 15 |
| Trolox (Standard) | 5 - 10 |
Note: The antioxidant activity of the polymer is often higher than that of the monomer due to cooperative effects of multiple phenolic units and potentially increased stability of the resulting polymeric radical. [7]
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, characterization, and antioxidant evaluation of polymers derived from this compound. The use of enzymatic polymerization presents a sustainable and efficient method for creating these novel macromolecules. The resulting poly(this compound) is expected to exhibit potent antioxidant properties, making it a strong candidate for a variety of applications in drug delivery, medical devices, and functional foods. Further research should focus on optimizing polymerization conditions to control the molecular weight and PDI, exploring different co-monomers to tune the polymer's physical properties (e.g., solubility, hydrophilicity), and evaluating its performance in more complex biological systems to validate its therapeutic potential.
References
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Nagarajan, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1646. Available at: [Link]
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Nagarajan, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1646. Available at: [Link]
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Jurić, S., et al. (2021). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 10(11), 1699. Available at: [Link]
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Nagarajan, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. ResearchGate. Available at: [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available at: [Link]
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Uyama, H., & Kobayashi, S. (1999). Laccase‐Catalyzed Oxidative Polymerization of Phenols. ResearchGate. Available at: [Link]
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Sawant, O., et al. (2021). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Polymers, 13(21), 3819. Available at: [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]
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Phuse, S. S. (2013). Does anyone know an easy protocol for DPPH assay?. ResearchGate. Available at: [Link]
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Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. Available at: [Link]
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Gümüş, H., et al. (2017). Horseradish peroxidase-catalyzed polymerization of ortho-imino-phenol: Synthesis, characterization, thermal stability and electrochemical properties. ResearchGate. Available at: [Link]
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Jeon, J. R., et al. (2012). Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. Microbial biotechnology, 5(2), 164-178. Available at: [Link]
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Makarenko, M., et al. (2005). Polymerization of Horseradish Peroxidase in the Presence of Inorganic Adsorbents. Applied Biochemistry and Microbiology, 41(4), 336-343. Available at: [Link]
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Togna, A. R., et al. (2020). Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. Antioxidants, 9(11), 1079. Available at: [Link]
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Lion, G., et al. (2022). Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. International Journal of Molecular Sciences, 23(5), 2826. Available at: [Link]
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Fernandes, C., et al. (2023). Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. International Journal of Molecular Sciences, 24(23), 16962. Available at: [Link]
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Mei, H., et al. (2010). Laccase-catalyzed oxidative polymerization of phenolic compounds. Zhongguo Zhongyao Zazhi, 35(15), 1993-1996. Available at: [Link]
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Nagarajan, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1646. Available at: [Link]
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Kurisawa, M., et al. (2007). Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating. Semantic Scholar. Available at: [Link]
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Bokobza, L. (2013). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. International Journal of Innovations in Scientific Engineering, 5. Available at: [Link]
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Yilmaz, M., et al. (2024). Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica‐Coated Nanocatalyst. Green Chemistry, 9, e00064. Available at: [Link]
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Niu, J., et al. (2018). Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. Polymers, 10(12), 1362. Available at: [Link]
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Liu, Z., et al. (2016). Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). Chemical Communications, 52(93), 13573-13576. Available at: [Link]
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Numata, K., et al. (2019). Polymerization of Horseradish Peroxidase by a Laccase-Catalyzed Tyrosine Coupling Reaction. Biotechnology journal, 14(6), e1800531. Available at: [Link]
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Lee, H. S., & Lee, H. K. (2003). Studies of poly(styrene-co-allyl alcohol)/polyester blends using Fourier transform infrared spectroscopy and imaging. Applied spectroscopy, 57(9), 1058-1062. Available at: [Link]
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Sandler, S. R., & Karo, W. (1998). Polymer Synthesis. Elsevier. Available at: [Link]
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Zielińska, A., et al. (2024). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Materials, 17(1), 246. Available at: [Link]
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Higashimura, H., et al. (2008). Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water. Green Chemistry Letters and Reviews, 1(1), 33-38. Available at: [Link]
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Wang, Y., et al. (2022). The characterization of PLEL. (A) ¹H-NMR spectrum. (B) FTIR spectroscopy. (C) Molecular weight distribution. ResearchGate. Available at: [Link]
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Pillon, C., et al. (2018). FTiR spectra for the monitoring of the allyl-functionalized polyurethane syntheses. ResearchGate. Available at: [Link]
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Liu, Z., et al. (2016). Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). ResearchGate. Available at: [Link]
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Knowles, J. (2020). Free Radical Polymerization. The Knowles Group. Available at: [Link]
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Application Note: Enhancing the Gas Chromatographic Analysis of 2-Propenylphenol (Chavicol) through Chemical Derivatization
Abstract & Introduction
2-Propenylphenol, commonly known as chavicol, is a significant phenolic compound found in various essential oils and is a key precursor in the synthesis of valuable flavorants, fragrances, and pharmaceutical intermediates. The quantitative analysis of this compound is crucial for quality control and research. Gas chromatography (GC) is an ideal technique for this analysis due to its high resolution and sensitivity.[1][2] However, the direct GC analysis of this compound presents significant challenges. The presence of a polar hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases the compound's volatility and can cause undesirable interactions with the stationary phase and active sites in the GC system (e.g., inlet liner, column).[3] These interactions often manifest as poor chromatographic performance, characterized by asymmetric peak tailing, reduced sensitivity, and poor reproducibility.
Chemical derivatization is a powerful sample preparation strategy that mitigates these issues by chemically modifying the analyte to a form more amenable to GC analysis.[4][5] This process involves replacing the active hydrogen of the polar hydroxyl group with a non-polar functional group.[1] The resulting derivative is more volatile, more thermally stable, and less likely to adsorb to active sites in the GC system.[6] This application note provides a detailed guide and comparative analysis of two primary derivatization techniques for this compound: Silylation and Acylation . We will explore the underlying chemical principles, provide validated step-by-step protocols, and discuss the relative merits of each approach to empower researchers to select and implement the optimal method for their analytical objectives.
The Rationale for Derivatization: Overcoming Analytical Hurdles
The core principle behind derivatizing this compound is to mask the polar phenolic hydroxyl group. This transformation achieves several critical enhancements for GC analysis:
-
Increased Volatility: By replacing the polar O-H bond with a non-polar covalent bond (e.g., O-Si or O-C=O), intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to vaporize more easily in the GC inlet.[1]
-
Improved Peak Shape: The derivatized, non-polar analyte has minimal interaction with active silanol groups on the surface of the GC inlet liner and column, resulting in sharp, symmetrical chromatographic peaks.[3][7]
-
Enhanced Thermal Stability: The derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[8]
-
Increased Sensitivity: Sharper peaks lead to a greater peak height-to-baseline noise ratio, thereby improving detection limits and overall method sensitivity.[9]
Method 1: Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[1][10] The reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, forming a TMS-ether.[6]
Chemical Principle
The most common silylating reagents for phenols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] These reagents are highly reactive and produce volatile, non-interfering byproducts.[10] The reaction with this compound proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent.
Reaction: this compound + BSTFA → 2-Propenylphenyl Trimethylsilyl Ether + Byproducts
A catalyst, such as trimethylchlorosilane (TMCS), is often included at a low concentration (e.g., 1%) to increase the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.[1][10]
Silylation Workflow Diagram
Caption: Workflow for Silylation of this compound.
Detailed Protocol for Silylation with BSTFA + 1% TMCS
Materials:
-
Sample containing this compound, dried and concentrated.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile (derivatization grade).
-
2 mL autosampler vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation (Crucial Step): Ensure the sample extract is completely anhydrous.[11] Silylating reagents are extremely sensitive to moisture and will preferentially react with any water present, reducing the yield of the desired derivative.[10]
-
If the sample is in an organic solvent, pass it through a small column of anhydrous sodium sulfate.
-
Alternatively, evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample residue in a 2 mL vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to drive the reaction to completion.[10]
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block set to 70°C for 30 minutes. Reaction times and temperatures may require optimization, but this is a robust starting point for phenols.[4]
-
Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) is injected for analysis.
Self-Validation: To confirm reaction completion, analyze aliquots at different time points (e.g., 15, 30, 60 min) until the peak area of the derivatized this compound shows no further increase.[10]
Method 2: Acylation
Acylation is another effective derivatization technique where the phenolic hydroxyl group is converted into an ester, typically an acetate ester. This is achieved using reagents like acetic anhydride in the presence of a catalyst. The resulting ester is less polar and more volatile than the parent phenol.
Chemical Principle
The reaction involves the nucleophilic substitution of the acetyl group from acetic anhydride onto the phenolic oxygen. This reaction is typically catalyzed by a base (e.g., pyridine, potassium carbonate), which deprotonates the phenol to form a more nucleophilic phenoxide ion.[12][13]
Reaction: this compound + Acetic Anhydride --(Base)--> 2-Propenylphenyl Acetate + Acetic Acid
An advantage of acylation is that it can sometimes be performed directly in an aqueous matrix under basic conditions, which can simplify sample preparation.[14][15]
Acylation Workflow Diagram
Caption: Workflow for Acylation of this compound.
Detailed Protocol for Acylation with Acetic Anhydride
Materials:
-
Sample containing this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Acetic anhydride.
-
Pyridine (anhydrous) or 5% aqueous potassium carbonate (K₂CO₃) solution.
-
2 mL autosampler vials with PTFE-lined caps.
-
Vortex mixer.
-
(Optional) Heating block.
Procedure (using an organic base):
-
Sample Preparation: To 200 µL of the sample extract in a 2 mL vial, add 50 µL of pyridine. Pyridine acts as both a solvent and a catalyst.
-
Reagent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C for 10 min) can be used to accelerate the reaction.
-
Quenching (Optional but Recommended): A small amount of water can be added to quench the excess acetic anhydride. Vortex again.
-
Analysis: The sample is ready for injection. If water was added, ensure the autosampler needle draws from the organic layer.
Procedure (using an aqueous base):
-
Sample Preparation: Evaporate the sample solvent to dryness under nitrogen. Reconstitute in 1 mL of water.
-
Reagent and Base Addition: Add 500 µL of 5% K₂CO₃ solution, followed by 100 µL of acetic anhydride.[12]
-
Reaction: Cap tightly and vortex vigorously for 1-2 minutes. Let stand at room temperature for 10 minutes to ensure complete reaction.[12]
-
Extraction: Add 500 µL of a water-immiscible solvent (e.g., hexane or ethyl acetate), vortex for 1 minute to extract the 2-propenylphenyl acetate derivative.
-
Phase Separation: Allow the layers to separate (centrifugation can aid this process).
-
Analysis: Transfer the upper organic layer to a clean autosampler vial and inject into the GC-MS system.
Comparative Summary & Method Selection
The choice between silylation and acylation depends on the sample matrix, available resources, and analytical goals.
| Feature | Silylation (BSTFA/MSTFA) | Acylation (Acetic Anhydride) |
| Derivative | Trimethylsilyl (TMS) Ether | Acetate Ester |
| Volatility | Excellent | Very Good |
| Reactivity | Very high; reacts with most active hydrogens.[10] | Good; selective for amines and phenols.[15] |
| Byproducts | Volatile and generally non-interfering.[10] | Acetic acid; may need to be chromatographically resolved. |
| Moisture Sensitivity | Extremely high; requires anhydrous conditions.[11] | Moderate; can be performed in aqueous media.[16] |
| Reagent Cost | Higher | Lower, very cost-effective.[16] |
| Derivative Stability | TMS ethers are susceptible to hydrolysis.[10] | Acetate esters are generally very stable. |
| Key Advantage | High reaction efficiency and clean byproducts. | Cost-effective, stable derivatives, matrix tolerance. |
Expert Recommendation:
-
For complex, well-characterized matrices where maximum volatility and reactivity are needed (e.g., metabolomics), silylation with MSTFA or BSTFA is often the preferred method.[8]
-
For routine quality control, high-throughput screening, or when dealing with aqueous samples, acylation offers a robust, cost-effective, and reliable alternative that produces highly stable derivatives.[13]
Conclusion
Direct GC analysis of this compound is hampered by its polar hydroxyl group, leading to poor chromatography. Chemical derivatization via silylation or acylation effectively masks this functional group, transforming the analyte into a volatile, non-polar derivative suitable for high-performance GC analysis. Both methods significantly improve peak symmetry, thermal stability, and detection sensitivity. The protocols detailed in this note provide a validated starting point for method development. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate derivatization strategy to achieve accurate and reproducible quantification of this compound.
References
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Environment and Climate Change Canada. (2002). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
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J.W. Hubbard, K.K. Midha. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-8. [Link]
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Ali, A., et al. (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. [Link]
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Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. [Link]
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Pyl, P. T., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health. [Link]
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Yu, C. J., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. ResearchGate. [Link]
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Ahmed, S., et al. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11, 1828-1831. [Link]
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Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Morville, S., et al. (2008). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
-
Lee, J. A., et al. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
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Kim, H. Y., et al. (2020). Derivatization reaction of phenol to phenyl acetate. ResearchGate. [Link]
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Yu, C., et al. (2012). Purge-and-trap preconcentration of phenolic compounds from waters after in situ acetylation for quantification by gas chromatography/mass spectrometry. Analytical Methods, 4, 1686-1692. [Link]
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Lomcharoenwong, T. (2014). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]
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Lee, J. A., et al. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2014). Method 8041A: Phenols by Gas Chromatography. EPA. [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Wang, Y., et al. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection–Online Trapping–Gas Chromatography–Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. [Link]
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Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. [Link]
-
Van Deun, J., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Forensic Science International. [Link]
-
Reddy, C., et al. (2011). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. PubMed Central. [Link]
-
Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. [Link]
-
Soni, N., et al. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. ResearchGate. [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
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Yeh, M. K., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
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Dasgupta, A., & Blackwell, W. (1994). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. [Link]
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Castillo, M., et al. (2001). Determination of Nonylphenol, and Nonylphenol Mono- and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Agilent. [Link]
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Application Notes and Protocols for the Comprehensive ¹H and ¹³C NMR Spectral Analysis of 2-Propenylphenol
Introduction: The Structural Imperative of 2-Propenylphenol
This compound, a member of the phenylpropanoid class of organic compounds, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Its molecular architecture, featuring a hydroxyl-substituted aromatic ring and a propenyl side chain, gives rise to a nuanced spectral signature that is highly sensitive to isomeric and conformational variations. A precise and unambiguous assignment of the ¹H and ¹³C NMR spectra is paramount for confirming the chemical identity, assessing purity, and understanding the electronic and steric interactions within the molecule. This is of particular importance for researchers in natural product chemistry, flavor and fragrance science, and synthetic organic chemistry, where subtle structural differences can lead to profound changes in biological activity and material properties.
This application note provides a detailed guide to the complete ¹H and ¹³C NMR assignment of this compound. We will delve into the causality behind the observed chemical shifts and coupling constants, leveraging fundamental principles of NMR theory. Furthermore, we will present a robust, self-validating protocol for sample preparation and spectral acquisition, including the application of two-dimensional (2D) NMR techniques for unambiguous structural confirmation. The methodologies and interpretations presented herein are designed to be directly applicable for researchers, scientists, and drug development professionals engaged in the characterization of substituted phenols and related small molecules.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound with the IUPAC recommended numbering is presented below. This numbering will be used throughout this document for all spectral assignments.
Caption: Molecular structure and atom numbering for this compound.
Experimental Protocols
Sample Preparation: A Foundation for High-Quality Spectra
The quality of the NMR data is intrinsically linked to the meticulousness of the sample preparation. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.
Materials:
-
This compound (high purity)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high isotopic purity (≥99.8%)
-
Tetramethylsilane (TMS) as an internal standard (optional, if not already in the solvent)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Cotton or glass wool
Protocol:
-
Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, for phenols, the hydroxyl proton signal can be broad and its chemical shift can be concentration-dependent. DMSO-d₆ is an excellent alternative as it forms a hydrogen bond with the phenolic proton, resulting in a sharper signal at a more consistent chemical shift. The choice of solvent will influence the chemical shifts of all protons, particularly the hydroxyl proton.
-
Internal Standard: Ensure the solvent contains an internal standard for referencing the chemical shift scale. TMS is the standard reference (0.00 ppm). Many commercially available deuterated solvents already contain TMS.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution into the NMR tube. This can be achieved by placing a small plug of cotton or glass wool into a Pasteur pipette and transferring the solution through it into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition: Optimizing Spectral Parameters
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹H and ¹³C NMR Spectral Data and Assignments
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃. It is important to note that this data is based on computational prediction and may vary slightly from experimentally obtained values. The subsequent sections provide a detailed rationale for these assignments.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.15 | d | ~7.8 | 1H | H-6 |
| ~7.10 | t | ~7.8 | 1H | H-4 |
| ~6.90 | t | ~7.5 | 1H | H-5 |
| ~6.80 | d | ~8.0 | 1H | H-3 |
| ~6.55 | dq | ~15.7, ~1.6 | 1H | H-7 |
| ~6.20 | dq | ~15.7, ~6.5 | 1H | H-8 |
| ~5.20 | s (broad) | - | 1H | -OH |
| ~1.90 | dd | ~6.5, ~1.6 | 3H | H-9 |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dq = doublet of quartets, dd = doublet of doublets
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~153.0 | C | C-1 |
| ~131.0 | CH | C-7 |
| ~130.5 | CH | C-6 |
| ~128.0 | CH | C-4 |
| ~127.5 | C | C-2 |
| ~124.0 | CH | C-8 |
| ~121.0 | CH | C-5 |
| ~115.5 | CH | C-3 |
| ~18.5 | CH₃ | C-9 |
Detailed Spectral Analysis and Rationale
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound can be divided into three distinct regions: the aromatic region (δ 6.5-7.5 ppm), the olefinic region (δ 6.0-6.7 ppm), and the aliphatic region (δ 1.5-2.0 ppm). The hydroxyl proton typically appears as a broad singlet.
-
Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the benzene ring are chemically non-equivalent and give rise to a complex splitting pattern. The ortho-substitution pattern leads to distinct chemical shifts for each proton. H-6, being ortho to the electron-donating hydroxyl group and adjacent to the propenyl group, is expected to be the most deshielded of the aromatic protons. H-3, also ortho to the hydroxyl group, will be shielded relative to an unsubstituted benzene. The meta protons, H-4 and H-5, will have intermediate chemical shifts. The expected multiplicities are doublets for H-3 and H-6 (coupled to one neighbor each) and triplets for H-4 and H-5 (coupled to two neighbors each).
-
Olefinic Protons (H-7, H-8): The two protons on the double bond of the propenyl group are diastereotopic and will have different chemical shifts. They will appear as a system of two doublets of quartets due to coupling to each other (vicinal coupling) and to the methyl protons (allylic coupling). The large coupling constant (~15.7 Hz) between H-7 and H-8 is characteristic of a trans configuration.
-
Methyl Protons (H-9): The three protons of the methyl group will appear as a doublet of doublets due to coupling with the two olefinic protons, H-7 and H-8.
-
Hydroxyl Proton (-OH): The phenolic proton typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other protic species. Its chemical shift is highly dependent on solvent, concentration, and temperature. Addition of a drop of D₂O to the NMR tube will cause the -OH signal to disappear, confirming its assignment.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons (C-1 to C-6): The six aromatic carbons will have chemical shifts in the range of δ 110-160 ppm. C-1, being attached to the electronegative oxygen atom, will be the most deshielded and appear at the lowest field (~153.0 ppm). C-2, being substituted with the propenyl group, will also be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the hydroxyl and propenyl groups.
-
Olefinic Carbons (C-7, C-8): The two sp² hybridized carbons of the double bond will appear in the region of δ 120-140 ppm.
-
Methyl Carbon (C-9): The sp³ hybridized carbon of the methyl group will be the most shielded carbon and will appear at the highest field (~18.5 ppm).
Workflow for Unambiguous Assignment using 2D NMR
While 1D NMR provides significant structural information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in cases of spectral overlap.
Caption: Workflow for NMR-based structure elucidation of this compound.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their connectivity in the aromatic ring. It would also show strong correlations between H-7 and H-8, and between H-8 and the H-9 methyl protons, confirming the structure of the propenyl side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. Each CH, CH₂, and CH₃ group will give a cross-peak, correlating the ¹H and ¹³C chemical shifts. This allows for the direct assignment of the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for assigning quaternary carbons (those without attached protons), such as C-1 and C-2 in this compound. For example, the olefinic proton H-7 would show a correlation to the aromatic carbon C-2, and the aromatic proton H-3 would show a correlation to C-1 and C-2, thus confirming their positions.
Conclusion and Best Practices
The comprehensive ¹H and ¹³C NMR assignment of this compound is a critical step in its chemical characterization. By following the detailed protocols for sample preparation and data acquisition, and by employing a combination of 1D and 2D NMR techniques, researchers can achieve an unambiguous and self-validating structural elucidation. The provided predicted spectral data and the rationale behind the assignments serve as a robust guide for interpreting experimentally acquired spectra. It is always recommended to perform a full suite of 2D NMR experiments (COSY, HSQC, and HMBC) to ensure the highest level of confidence in the final structural assignment. This rigorous approach not only confirms the identity of the target molecule but also provides a deeper understanding of its electronic and structural properties, which is invaluable for its application in research and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 2-(1-Propenyl)phenol, (E)-. National Center for Biotechnology Information. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
-
Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-202. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034107). [Link]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
-
Tsai, I. L., et al. (2012). A New Hydroxychavicol Dimer from the Roots of Piper betle. Molecules, 17(12), 14348-14354. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. Typical coupling constants of phenolic compounds. [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
EPFL. 2D NMR. [Link]
Application Notes and Protocols for Enzymatic Polymerization of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Greener Approach to Advanced Polyphenolic Materials
Phenolic compounds, ubiquitous in the plant kingdom, are a cornerstone of research in materials science and drug development due to their inherent antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Traditional chemical synthesis of polyphenols often involves harsh reaction conditions and the use of toxic reagents.[3][4] Enzymatic polymerization has emerged as a powerful and sustainable alternative, offering a high degree of control over polymer structure and properties under mild, environmentally benign conditions.[3][5][6] This approach utilizes oxidoreductase enzymes, such as peroxidases, laccases, and tyrosinases, to catalyze the oxidative coupling of phenolic monomers, yielding a diverse array of functional polymers.[6][7]
The advantages of this "green chemistry" approach are manifold. Reactions are typically performed in aqueous solutions or environmentally friendly solvent systems at or near room temperature.[3] The high selectivity of enzymes can lead to polymers with well-defined structures and functionalities, which is often difficult to achieve through conventional methods.[6] These enzymatically synthesized polyphenols show great promise in various applications, including the development of novel drug delivery systems, biocompatible materials, and advanced biosensors.[3][5]
This guide provides a comprehensive overview of the core principles and detailed protocols for the enzymatic polymerization of phenolic compounds, designed to empower researchers to harness the potential of this versatile technology.
Core Principles: Understanding the Catalytic Machinery
The enzymatic polymerization of phenols is primarily an oxidative process. Enzymes catalyze the formation of phenoxy radicals from monomeric phenols. These highly reactive intermediates then undergo spontaneous coupling reactions to form dimers, oligomers, and ultimately, high molecular weight polymers.[7] The final structure of the polymer, a mix of C-C (phenylene) and C-O-C (oxyphenylene) linkages, is influenced by the enzyme, the substrate, and the reaction conditions.[6][8]
Key Enzyme Classes:
-
Peroxidases (EC 1.11.1.x): Horseradish peroxidase (HRP) and soybean peroxidase (SBP) are the most commonly used enzymes in this class.[4][7] They require a peroxide, typically hydrogen peroxide (H₂O₂), as an oxidant to initiate the catalytic cycle.[9] The concentration and addition rate of H₂O₂ are critical parameters, as excess peroxide can lead to enzyme inactivation.[8][9]
-
Laccases (EC 1.10.3.2): These copper-containing enzymes utilize molecular oxygen as the oxidant, producing water as the only byproduct, making them a particularly "green" option.[10] Laccases are effective for a broad range of phenolic substrates.[10][11]
-
Tyrosinases (EC 1.14.18.1): These enzymes exhibit both monophenolase and diphenolase activity, meaning they can hydroxylate monophenols to o-diphenols and then oxidize them to o-quinones.[12][13][14] In the context of polymerization, the resulting quinones are highly reactive and can undergo further reactions to form polymers.
Figure 1: General mechanisms for peroxidase and laccase-catalyzed polymerization of phenolic compounds.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the enzymatic polymerization of phenolic compounds. Optimization of these protocols is highly recommended based on the specific substrate and desired polymer characteristics.
Protocol 1: Horseradish Peroxidase (HRP)-Catalyzed Polymerization of Phenol
This protocol is a general method for the polymerization of phenol and can be adapted for various substituted phenols.[9][15]
Materials:
-
Phenol (or substituted phenol)
-
Horseradish Peroxidase (HRP), lyophilized powder (e.g., Sigma-Aldrich, Type VI)
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., 1,4-dioxane, acetone)[15]
-
Methanol
-
Dialysis tubing (MWCO 1 kDa)
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
Reaction Setup: In a glass beaker, dissolve the phenolic monomer in the desired aqueous-organic solvent mixture.[15] A common starting point is an 85% dioxane in phosphate buffer solution.[15] The final concentration of the phenol can range from 20 to 100 mM.
-
Enzyme Addition: Add HRP to the reaction mixture to a final concentration of 1-10 U/mL. Stir the solution gently at room temperature to ensure the enzyme is fully dissolved.
-
Initiation of Polymerization: Prepare a dilute solution of H₂O₂ (e.g., 100 mM) in the same solvent system. Using a syringe pump, add the H₂O₂ solution to the reaction mixture at a slow, constant rate (e.g., 0.1-1.0 mL/hour). The slow addition is crucial to prevent HRP inactivation by excess H₂O₂.[9]
-
Reaction Monitoring: The progress of the polymerization can often be observed by a change in color and the formation of a precipitate. The reaction is typically allowed to proceed for 24 hours at room temperature.
-
Termination and Polymer Isolation: After 24 hours, terminate the reaction by adding an excess of methanol to precipitate the polymer.
-
Purification: Centrifuge the mixture to collect the precipitated polymer. Wash the polymer pellet several times with methanol to remove unreacted monomer and low molecular weight oligomers.
-
Further Purification (Optional): For higher purity, the polymer can be redissolved in a suitable solvent (e.g., dimethylformamide) and purified by dialysis against deionized water for 48 hours, with frequent water changes.
-
Drying: Lyophilize the purified polymer to obtain a dry powder.
Protocol 2: Laccase-Catalyzed Polymerization of Catechol
This protocol outlines the polymerization of catechol using laccase, a process that relies on atmospheric oxygen.[16][17]
Materials:
-
Catechol
-
Laccase from Trametes versicolor (e.g., Sigma-Aldrich)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol
-
Magnetic stirrer and stir bar
-
Beaker open to the atmosphere
Procedure:
-
Substrate Solution: Dissolve catechol in 0.1 M sodium acetate buffer (pH 5.0) to a final concentration of 50 mM.[17]
-
Enzyme Addition: Add laccase solution to the catechol solution to a final activity of approximately 10 U.[17]
-
Polymerization: Stir the reaction mixture vigorously at room temperature, ensuring good exposure to air (oxygen). A color change to dark brown is indicative of polymerization.[17] The reaction is typically run for 24 hours.
-
Polymer Isolation: Add an excess of methanol to the reaction mixture to precipitate the poly(catechol).
-
Purification: Collect the precipitate by centrifugation and wash it repeatedly with methanol.
-
Drying: Dry the polymer under vacuum to obtain the final product.
Sources
- 1. Polyphenols in Biopharmaceutical Development: Discovery & Use [metabolomics.creative-proteomics.com]
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- 9. Structural change and catalytic activity of horseradish peroxidase in oxidative polymerization of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Polymerization of phenols catalyzed by peroxidase in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laccase-Catalyzed Oxidative Polymerization of Phenolic Compounds - ProQuest [proquest.com]
Application Notes & Protocols: Crafting Functional Polymers from Phenol Derivatives for Advanced Biomedical Use
Abstract: Phenolic compounds, ubiquitous in nature, are distinguished by their inherent antioxidant, anti-inflammatory, and biocompatible properties.[1][2][3] Their unique chemical architecture, featuring multiple phenolic hydroxyl groups, allows for versatile reactivity through various interactions like hydrogen bonding, metal ion coordination, and covalent bonding.[4][5] This guide provides a comprehensive overview and detailed protocols for synthesizing and characterizing functional polymers from phenol derivatives. It further outlines their application in cutting-edge biomedical fields, including targeted drug delivery and regenerative tissue engineering, offering researchers and drug development professionals a practical framework for innovation.[1][2][6]
Rationale and Design Principles
Phenol derivatives serve as exceptional building blocks for biomedical polymers due to a confluence of advantageous properties. Their intrinsic biological activities, such as antioxidant and anti-inflammatory effects, can be directly translated into the final polymer, bestowing therapeutic potential upon the material itself.[1][7][8] The reactivity of the phenolic hydroxyl group enables a variety of polymerization techniques and subsequent modifications, allowing for the precise tuning of the polymer's physicochemical properties to suit specific applications.[4][9]
Key Design Considerations:
-
Monomer Selection: The choice of the phenol derivative (e.g., gallic acid, caffeic acid, tyrosol) will dictate the polymer's inherent bioactivity and chemical handles available for functionalization.
-
Polymer Architecture: Linear, branched, or crosslinked structures will influence solubility, mechanical strength, and degradation kinetics.
-
Functionalization: Incorporation of specific moieties (e.g., polyethylene glycol for stealth properties, targeting ligands for specificity) is crucial for in vivo performance.[10]
-
Biocompatibility and Biodegradability: The final polymer must be non-toxic and, if intended for transient applications, should degrade into safe, excretable byproducts.[11]
Synthesis Strategies & Protocols
Enzymatic polymerization is a preferred method for creating biomedical-grade phenolic polymers due to its mild, eco-friendly reaction conditions and high specificity, minimizing the risk of toxic residual catalysts.[6][12][13]
Enzymatic Polymerization of a Phenol Derivative (General Protocol)
This protocol describes the synthesis of a polyphenol using Horseradish Peroxidase (HRP), a common enzyme in this process.[6][7][14] The enzyme catalyzes the one-electron oxidation of phenolic monomers in the presence of hydrogen peroxide (H₂O₂), generating phenoxyl radicals that couple to form the polymer.[6][7][15]
Materials:
-
Phenolic Monomer (e.g., p-cresol, guaiacol)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate Buffer (pH 7.0)
-
Methanol
-
Dialysis tubing (MWCO appropriate for desired polymer size)
-
Lyophilizer
Protocol:
-
Monomer Solution Preparation: Dissolve the chosen phenolic monomer in the phosphate buffer to the desired concentration.
-
Enzyme Addition: Add HRP to the monomer solution and stir gently to ensure homogeneity.
-
Initiation of Polymerization: Slowly add H₂O₂ to the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the decrease in monomer concentration using techniques like HPLC.
-
Termination and Purification: After the desired reaction time, terminate the reaction by adding a large excess of methanol to precipitate the polymer.
-
Purification: The precipitated polymer is collected and redissolved in a minimal amount of buffer and purified by dialysis against deionized water to remove unreacted monomer and enzyme.
-
Lyophilization: The purified polymer solution is freeze-dried to obtain the final solid polyphenol.
Characterization of Phenolic Polymers
Thorough characterization is essential to ensure the synthesized polymer meets the required specifications for its intended biomedical application.
| Technique | Parameter Measured | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, monomer conversion | To confirm the successful polymerization and the structure of the resulting polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | To identify the characteristic chemical bonds and confirm the polymerization has occurred. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity index | To determine the size and size distribution of the polymer chains, which affects physical and biological properties.[16] |
| Thermogravimetric Analysis (TGA) | Thermal stability | To assess the polymer's stability at different temperatures, which is important for processing and storage.[17] |
| Dynamic Light Scattering (DLS) | Particle size (for nanoparticles) | To measure the size of polymer-based nanoparticles in solution. |
| Zeta Potential | Surface charge | To determine the surface charge of nanoparticles, which influences their stability and interaction with biological membranes. |
Application Notes & Protocols
Application: Polyphenol-Based Nanoparticles for Drug Delivery
Phenolic polymers can self-assemble or be formulated into nanoparticles (NPs) for encapsulating and delivering therapeutic agents.[18][19] Their inherent antioxidant properties can also protect the encapsulated drug from degradation and mitigate inflammation at the target site.[3]
Protocol: Preparation of Drug-Loaded Polyphenol Nanoparticles via Anti-solvent Precipitation
This method is simple, cost-effective, and relies on the differential solubility of the polymer and drug in two miscible solvents.[18]
Materials:
-
Synthesized Polyphenol
-
Hydrophobic Drug (e.g., Curcumin)
-
Good Solvent (e.g., Acetone, Ethanol)
-
Anti-solvent (e.g., Deionized Water, often containing a stabilizer like Polysorbate 80)
-
Magnetic Stirrer
-
Centrifuge
Workflow:
-
Organic Phase Preparation: Dissolve the synthesized polyphenol and the hydrophobic drug in the "good" solvent.
-
Aqueous Phase Preparation: Prepare the "anti-solvent" phase, which is typically water with a surfactant to improve nanoparticle stability.
-
Nanoprecipitation: While vigorously stirring the anti-solvent, inject the organic phase into it. The rapid change in solvent polarity causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water to remove any remaining free drug or surfactant.
-
Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer for storage or immediate use.
Diagram: Nanoparticle Formulation Workflow
Caption: Workflow for nanoparticle formulation via anti-solvent precipitation.
Application: Functional Phenolic Polymer Hydrogels for Tissue Engineering
Polyphenol-based hydrogels are excellent candidates for tissue engineering scaffolds. They can provide a hydrated, 3D environment that mimics the natural extracellular matrix, while their antioxidant properties can protect cells from oxidative stress during tissue regeneration.[3]
Protocol: Fabrication of a Crosslinked Polyphenol Hydrogel
This protocol uses enzymatic crosslinking to form a hydrogel from a phenol-grafted polymer (e.g., chitosan-gallic acid conjugate).[14]
Materials:
-
Phenol-grafted polymer (e.g., Chitosan-Gallic Acid)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Cell culture medium
Workflow:
-
Precursor Solution: Dissolve the phenol-grafted polymer in PBS to form the precursor solution.
-
Cell Encapsulation (Optional): If encapsulating cells, suspend the desired cells in the precursor solution at the appropriate density.
-
Crosslinking Addition: Add HRP to the precursor solution and mix gently.
-
Gelation: Add H₂O₂ to initiate the crosslinking reaction. The solution will begin to gel. The gelation time can be tuned by adjusting the concentrations of HRP and H₂O₂.
-
Scaffold Formation: Cast the gelling solution into a mold of the desired shape or dispense it using a bioprinter.
-
Washing and Equilibration: After complete gelation, wash the hydrogel scaffold extensively with PBS and then equilibrate it in a cell culture medium before cell seeding (if cells were not encapsulated).
Diagram: Antioxidant Mechanism of Phenolic Polymers in a Cellular Environment
Caption: Phenolic polymers scavenge ROS, protecting cells from oxidative damage.
Conclusion and Future Outlook
Functional polymers derived from phenol derivatives represent a highly versatile and potent class of biomaterials.[4][20] Their combination of inherent bioactivity and tunable physical properties makes them ideal for a wide range of biomedical applications, from sophisticated drug delivery systems to regenerative medicine scaffolds.[1][11] Future research will likely focus on creating more complex polymer architectures with multi-stimuli responsiveness and highly specific targeting capabilities, further bridging the gap between synthetic materials and biological systems.
References
- Protocol for the Preparation of Polyphenols‐Polysaccharide Nanoparticles. (2025). Request PDF.
- Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. (n.d.). PubMed Central.
- Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. (2006). ResearchGate.
- Ionic and Enzymatic Multiple-Crosslinked Nanogels for Drug Delivery. (n.d.). MDPI.
- Natural Phenol Polymers: Recent Advances in Food and Health Applications. (n.d.). MDPI.
- ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. (n.d.). PMC - NIH.
- Natural polyphenols for drug delivery and tissue engineering construction: A review. (2024). PubMed.
- Natural Phenol Polymers: Recent Advances in Food and Health Applications. (n.d.). PMC - NIH.
- Enzymatic polymerization of phenolic compounds. (n.d.). ORKG Ask.
- Polyphenol-Based Nanoparticles: A Promising Frontier for Enhanced Colorectal Cancer Treatment. (n.d.). MDPI.
- Engineering polyphenol-based polymeric nanoparticles for drug delivery and bioimaging. (2022). Request PDF - ResearchGate.
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- Polyphenols as a versatile component in tissue engineering. (2021). Request PDF - ResearchGate.
- Nanodelivery of Dietary Polyphenols for Therapeutic Applications. (2022). PMC - NIH.
- Polyphenol-Based Nanoparticles for Intracellular Protein Delivery via Competing Supramolecular Interactions. (2020). ACS Nano - ACS Publications.
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). PMC - NIH.
- Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). MDPI.
- Biomedical polymers: synthesis, properties, and applications. (2022). PubMed.
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Antioxidant Polymers with Phenolic Pendants for the Mitigation of Cellular Oxidative Stress. (2014). Semantic Scholar. Available from: [Link]
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- Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. (n.d.). PMC - NIH.
- Isolation, Preliminary Structural Insights, Characterization, and Antioxidant Potential of a New High-Molecular Weight Complex Phenolic Polymer Developed from Olive Mill Wastewater. (2025). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 2-Propenylphenol
Welcome to our dedicated technical support guide for the synthesis of 2-propenylphenol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving high regioselectivity in the ortho-alkenylation of phenols. The synthesis, while conceptually straightforward, is often plagued by challenges related to selectivity, yield, and byproduct formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Introduction: The Challenge of Regiocontrol
The synthesis of this compound, a valuable building block in polymers and fine chemicals, is a classic example of the challenges in controlling positional selectivity on an aromatic ring.[1][2] The phenolic hydroxyl group is a strong ortho, para-director, meaning that electrophilic attack or rearrangement is favored at these positions.[3] The primary challenge, therefore, is to direct the incoming propenyl group exclusively to the C2 (ortho) position while suppressing the formation of the thermodynamically competitive C4 (para) isomer and other side products. This guide focuses primarily on the most common synthetic route: the aromatic Claisen rearrangement of allyl phenyl ether.
Experimental Workflow Overview
The traditional and most prevalent method for synthesizing this compound is a two-step process. This workflow provides the foundation for our discussion on troubleshooting and optimization.
Caption: General two-step workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield of this compound is very low, or the reaction failed entirely. What are the likely causes?
Answer: Low or no yield in this two-step synthesis can originate from either the initial O-allylation or the subsequent Claisen rearrangement. Let's break down the possibilities.
Potential Causes & Solutions:
-
Inefficient Phenoxide Formation (Step 1):
-
Cause: The Williamson ether synthesis requires the deprotonation of phenol to form the more nucleophilic phenoxide ion. An insufficiently strong base or the presence of water can hinder this step.
-
Solution: Ensure your base is adequate. While potassium carbonate is common, a stronger base like sodium hydride (NaH) may be necessary for less reactive phenols. Crucially, all reagents and solvents (e.g., acetone, DMF) must be anhydrous, as water will consume the base and protonate the phenoxide.[4][5]
-
-
Loss of Allyl Bromide (Step 1):
-
Cause: Allyl bromide is volatile (boiling point: 71 °C). If the reaction is heated, even moderately, this reactant can escape from the reaction vessel.[4]
-
Solution: Always perform the reaction under a reflux condenser to prevent the loss of volatile reagents. Maintain a controlled temperature, as excessive heat is unnecessary for this step and can promote side reactions.[4]
-
-
Insufficient Temperature for Rearrangement (Step 2):
-
Cause: The aromatic Claisen rearrangement is a thermally demanding reaction, typically requiring temperatures in the range of 180–225 °C to proceed at a reasonable rate.[6][7]
-
Solution: Ensure your reaction is heated to the appropriate temperature. Using a high-boiling point, inert solvent (like diphenyl ether or N,N-diethylaniline) or running the reaction neat (without solvent) is standard practice. Monitor the reaction temperature directly in the reaction mixture.
-
-
Competitive C-Alkylation (Step 1):
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para carbons of the ring.[4] Direct C-alkylation consumes starting materials and forms the final product without the intended intermediate, often in a less controlled manner.
-
Solution: Solvent choice can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. Ensuring the complete formation of the phenoxide before adding the allyl halide can also minimize direct C-alkylation.[4]
-
Question 2: My main product is contaminated with the 4-propenylphenol isomer. How can I improve ortho-selectivity?
Answer: This is the central challenge of this synthesis. The Claisen rearrangement is a pericyclic reaction that inherently favors the ortho position due to the geometry of its six-membered transition state.[8] However, a competing pathway to the para position exists, especially under certain conditions.
Factors Influencing Regioselectivity:
-
Steric Hindrance:
-
Cause: If both ortho positions on the allyl phenyl ether are blocked by other substituents, the allyl group cannot migrate to the adjacent position. It is then forced to undergo a subsequent Cope rearrangement to reach the para position.[8][9]
-
Solution: The most effective strategy for ensuring exclusive ortho-alkenylation is to start with a phenol that has the para position blocked. If this is not possible, be aware that bulky ortho substituents will prevent the reaction entirely or force migration to the para position.
-
-
Electronic Effects:
-
Cause: Substituents on the aromatic ring can electronically influence the reaction's regioselectivity. Electron-donating groups (EDGs) at the meta-position can favor migration to the para position, while electron-withdrawing groups (EWGs) at the meta-position tend to direct the rearrangement to the ortho position.[6][9][10]
-
Solution: Carefully consider the electronic nature of any existing substituents on your starting phenol. If designing a synthesis from scratch, you may be able to install a meta-EWG to enhance ortho-selectivity.
-
| Meta-Substituent (on Allyl Phenyl Ether) | Predominant Isomer | Scientific Rationale |
| Electron-Donating (e.g., -OCH₃) | para-propenylphenol | EDGs increase the electron density of the ring, particularly at the ortho and para positions. This can lower the activation energy for the pathway leading to the para product.[6][9] |
| Electron-Withdrawing (e.g., -Br, -Cl) | ortho-propenylphenol | EWGs decrease the electron density of the ring, but their influence can make the ortho positions relatively more favorable for the rearrangement compared to the para position.[6][9][10] |
Question 3: I am observing byproducts other than the desired isomers. What could they be?
Answer: Besides regioisomers, other byproducts can form, particularly due to the high temperatures used in the Claisen rearrangement.
Common Byproducts & Prevention:
-
Phenol: Unreacted starting material from an incomplete O-allylation (Step 1).
-
Prevention: Use a slight excess of allyl bromide during Step 1 and ensure the reaction goes to completion. Unreacted phenol can be removed during workup with an aqueous base wash (e.g., 10% NaOH).[4]
-
-
Allyl Alcohol: Formed from the hydrolysis of allyl bromide.
-
Prevention: Ensure all reagents and glassware are scrupulously dry.[4]
-
-
Cyclized Products: The newly formed this compound can undergo subsequent intramolecular cyclization reactions under acidic or high-temperature conditions to form dihydrofuran or dihydropyran derivatives.[11]
-
Prevention: Minimize reaction time at high temperatures once the rearrangement is complete. Ensure the workup and purification steps are not overly acidic.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the aromatic Claisen rearrangement?
The aromatic Claisen rearrangement is a[12][12]-sigmatropic rearrangement. This means it is a concerted (bonds are broken and formed simultaneously) pericyclic reaction that proceeds through a cyclic six-membered transition state. The numbering indicates that the new carbon-carbon bond forms between atoms 3 of the allyl group and 3 of the "vinyl" portion of the aromatic ring (counting from the ether oxygen).
Note: The above DOT script is a template. For a functional diagram, image files of the chemical structures would need to be generated and linked.
Caption: Mechanism of the Aromatic Claisen Rearrangement.
The reaction begins with the allyl phenyl ether. Upon heating, it rearranges through a chair-like transition state to form a non-aromatic cyclohexadienone intermediate. This intermediate quickly tautomerizes to regenerate the aromatic ring and form the thermodynamically stable phenolic product.[8][9]
Q2: Are there modern alternatives to the high-temperature Claisen rearrangement?
Yes, the field of C-H functionalization has provided several milder, catalytic alternatives for the ortho-alkylation and alkenylation of phenols.
-
Ruthenium-Catalyzed Dehydrative C-H Alkenylation: Cationic ruthenium-hydride complexes can catalyze the direct reaction of phenols with alcohols to form ortho-substituted products, releasing water as the only byproduct. This method avoids the need for pre-forming the ether and uses readily available starting materials.[12]
-
Rhenium-Catalyzed ortho-Alkylation: Dirhenium decacarbonyl, Re₂(CO)₁₀, has been shown to catalytically and regioselectively promote the mono-alkylation of phenols at the ortho-position using alkenes as the alkylating agent.[13]
-
Lewis Acid Catalysis: While the traditional Claisen rearrangement is thermal, some variations can be accelerated by Lewis acids, potentially allowing for lower reaction temperatures.[14]
These methods offer powerful alternatives, often with broader substrate scopes and milder conditions, but may require more expensive or sensitive catalysts compared to the classic thermal rearrangement.
Q3: What is the role of protecting groups in this synthesis?
If the phenol starting material contains other sensitive functional groups (e.g., another hydroxyl, an amine, a carboxylic acid), they may need to be "protected" to prevent them from reacting with the base or allyl bromide in Step 1.[15]
-
Common Phenol Protecting Groups: Phenolic hydroxyls are often protected as methyl ethers, benzyl ethers, or silyl ethers (e.g., TBDMS).[16][17]
-
Orthogonal Strategy: It is crucial to choose a protecting group that is stable to the conditions of both the Williamson ether synthesis and the Claisen rearrangement but can be removed later without affecting the rest of the molecule. This is known as an orthogonal protection strategy.[15] For example, a silyl ether can be removed with fluoride ions, conditions that would not affect the newly synthesized this compound.
Experimental Protocols
Protocol 1: Synthesis of Allyl Phenyl Ether (O-Allylation)
Materials:
-
Phenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (or DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq). The mixture will be a suspension.
-
Stir the suspension vigorously for 15-20 minutes to facilitate phenoxide formation.
-
Slowly add allyl bromide (1.1 - 1.2 eq) to the mixture via a syringe or dropping funnel.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the reaction to room temperature, filter off the solid K₂CO₃, and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude allyl phenyl ether, which can be purified by distillation or used directly in the next step.
Protocol 2: Claisen Rearrangement to this compound
Materials:
-
Crude allyl phenyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline) (optional, can be run neat)
-
Flask equipped for high-temperature reaction (e.g., with a distillation head or air condenser), heating mantle, thermometer
Procedure:
-
Place the crude allyl phenyl ether into a round-bottom flask. If using a solvent, add it at this stage.
-
Heat the mixture to 200-220 °C using a heating mantle.[7]
-
Maintain this temperature and monitor the reaction by TLC or GC. The rearrangement typically takes 1-3 hours.
-
Upon completion (disappearance of the allyl phenyl ether spot/peak), cool the reaction mixture to room temperature.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Safety Note: Allyl bromide is toxic, a lachrymator, and should be handled with extreme care in a well-ventilated fume hood.[4] High-temperature reactions should be conducted with appropriate safety precautions, including a blast shield.
References
- Claisen rearrangement - Wikipedia. (n.d.).
- Möller, W. T., Hreinsdóttir, S. D., Arana, L. A., & Sveinbjörnsson, B. R. (2024). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI.
- Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(17), 7325–7328.
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). Organic Chemistry Portal.
- Möller, W. T., Hreinsdóttir, S. D., Arana, L. A., & Sveinbjörnsson, B. R. (2024). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. Cambridge Open Engage.
- Regioselectivity in Aromatic Claisen Rearrangements. (2025). ResearchGate.
- Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Organic Syntheses.
- Protecting Groups. (2020). chem.iitb.ac.in.
- Ortho-alkylation of phenols. (n.d.). Google Patents.
- Gozzo, F. C., Fernandes, S. A., Rodrigues, D. C., Eberlin, M. N., & Marsaioli, A. J. (n.d.). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). NIH.
- What is the functionality (reactive sites) of phenol molecule? (2016). Quora.
- Protecting group - Wikipedia. (n.d.).
- Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. (n.d.). PMC - NIH.
- Technical Support Center: Synthesis of Allyl Phenyl Ether. (n.d.). Benchchem.
- how can you synthesize 2-allylphenol from phenol? (2025). Filo.
- Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (n.d.). New Journal of Chemistry (RSC Publishing).
- Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. (2024). Chemical Science (RSC Publishing). The Royal Society of Chemistry.
- Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal.
- Troubleshooting the synthesis of BINOL derivatives. (2023). Reddit.
- Application Notes and Protocols for the Synthesis of Substituted Phenols using 4,4- Bis(methylthio)but-3-en-2. (n.d.). Benchchem.
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). NIH.
- Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Site‐selective functionalization of phenols. (n.d.). ResearchGate.
- An In-depth Technical Guide to the Discovery and History of Substituted Allylphenols. (n.d.). Benchchem.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC - NIH.
- Synthesis process of allylphenol compounds. (n.d.). Google Patents.
- Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). MDPI.
- Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts.
- This compound, mixture of cis and trans 98 6380-21-8. (n.d.). Sigma-Aldrich.
- Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. (n.d.). PMC.
- Claisen Rearrangement. (n.d.). Organic Chemistry Portal.
- Claisen Rearrangement: Mechanism & Examples. (n.d.). NROChemistry.
- Regioselective Multicomponent Synthesis of 2,4,6-Trisubstituted Phenols from Fischer Alkynyl Carbene Complexes. (n.d.). ResearchGate.
-
Development of a new Lewis acid-catalyzed[12][12]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. (n.d.). PubMed. Retrieved January 21, 2026, from
- The Claisen Rearrangement of 2-Phenylsulfinyl-2-Propenyl Phenyl Ethers –A New Route to Functionalized Phenols and 2-Methylbenzofurans. (n.d.). Amanote Research.
- This compound, CAS No. 6380-21-8. (n.d.). iChemical.
- Exploring this compound: Synthesis Intermediate for Advanced Materials. (n.d.).
- Highly Efficient and Regioselective Allylation with Allylic Alcohols Catalyzed by [Mo3S4Pd(η3-allyl)] Clusters. (n.d.). Scilit.
- This compound: A Chemical Intermediate for Polymerization Studies. (n.d.).
- Regioselective Synthesis of Multifunctional Allylic Amines; Access to Ambiphilic Aziridine Scaffolds. (2021). PubMed.
- Regioselective reactions for programmable resveratrol oligomer synthesis. (2011). PubMed - NIH.
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Technical Support Center: Optimizing Polymerization of 2-Propenylphenol for Desired Molecular Weight
Welcome to the technical support center for the polymerization of 2-propenylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve precise control over the molecular weight of your poly(this compound) syntheses.
Troubleshooting Guide: Diagnosing and Solving Common Polymerization Issues
This section addresses specific problems you may encounter during the polymerization of this compound, with a focus on achieving the target molecular weight and a narrow molecular weight distribution.
Question 1: My polymerization of this compound resulted in a much lower molecular weight than anticipated. What are the likely causes and how can I fix this?
Answer:
Achieving a lower-than-expected molecular weight is a common issue that can often be traced back to unintended chain transfer reactions or issues with the initiator.[1][2] Here’s a systematic approach to troubleshooting this problem:
Possible Causes & Solutions:
-
Chain Transfer to Solvent: The solvent you are using may be acting as a chain transfer agent, prematurely terminating growing polymer chains.[1][3]
-
Recommendation: If you suspect solvent-related chain transfer, consider switching to a more inert solvent. For anionic polymerizations, solvents like tetrahydrofuran (THF) or toluene are often used.[4][5] For radical polymerizations, choose solvents with high bond dissociation energies to minimize hydrogen abstraction.
-
-
Chain Transfer to Monomer: The this compound monomer itself can participate in chain transfer, although this is often less pronounced than with other agents.[1]
-
Recommendation: This is an inherent property of the monomer. To mitigate its effect, you can lower the reaction temperature. This will decrease the rate constant of the chain transfer reaction more significantly than the propagation rate constant in many cases.
-
-
Impure Monomer or Solvent: Impurities, particularly those with acidic protons (like water or alcohols), can react with and terminate growing polymer chains, especially in anionic polymerizations.[6][7]
-
Recommendation: Ensure your this compound and solvent are rigorously purified and dried before use. Standard techniques include distillation and passing through activated alumina columns.
-
-
Incorrect Initiator Concentration: The number-average molecular weight (Mn) in a living polymerization is directly proportional to the ratio of the initial monomer concentration to the initial initiator concentration ([M]₀/[I]₀).[8][9] An excess of initiator will lead to a higher number of polymer chains, each with a lower molecular weight.
-
Recommendation: Carefully and accurately calculate and measure your initiator concentration. Consider titrating your initiator solution if its activity is .
-
Below is a workflow to help diagnose the issue:
Caption: Troubleshooting workflow for low molecular weight.
Question 2: The polydispersity index (PDI) of my poly(this compound) is broad (e.g., >1.5). How can I achieve a narrower molecular weight distribution?
Answer:
A broad polydispersity index (PDI), or a high Mw/Mn value, indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths.[10] To achieve a narrow PDI, you should aim for a living or controlled polymerization where all chains are initiated simultaneously and grow at a similar rate, with minimal termination or chain transfer.[8][9]
Possible Causes & Solutions:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be forming throughout the reaction, leading to a broad distribution of chain lengths.
-
Recommendation: For anionic polymerization, ensure your initiator is highly reactive with this compound. For controlled radical polymerization techniques like ATRP or RAFT, optimize the catalyst/initiator or chain transfer agent system for rapid and efficient initiation.
-
-
Chain Transfer Reactions: As discussed in the previous question, chain transfer events terminate one chain and initiate another, contributing to a broader PDI.[11]
-
Recommendation: Minimize chain transfer by using purified reagents, inert solvents, and potentially lower reaction temperatures.
-
-
Termination Reactions: Uncontrolled termination reactions will lead to "dead" polymers of varying lengths.
-
Recommendation: Employ a living polymerization technique such as anionic polymerization, which, in the absence of impurities, is termination-free.[5] Alternatively, use controlled radical polymerization methods that establish a dynamic equilibrium between active and dormant species to minimize irreversible termination.[12]
-
-
Poor Mixing or Temperature Gradients: Inhomogeneities in the reaction mixture can lead to different polymerization rates in different parts of the reactor.
-
Recommendation: Ensure efficient stirring and temperature control throughout the polymerization.
-
The following table summarizes the expected effect of different polymerization techniques on PDI:
| Polymerization Technique | Typical PDI | Key Considerations for this compound |
| Free Radical | >1.5 | Difficult to control molecular weight and PDI. |
| Anionic | <1.1 | Requires stringent purification of monomer and solvent. The phenolic proton must be protected or the polymerization initiated with a base strong enough to deprotonate it first. |
| Cationic | 1.1 - 1.5 | Can be sensitive to impurities. The phenolic group may interfere.[13] |
| Controlled Radical (ATRP, RAFT) | 1.1 - 1.3 | Requires careful selection of catalyst/ligand or chain transfer agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize poly(this compound) with a predictable molecular weight and low PDI?
A1: Anionic polymerization is generally considered one of the most effective methods for achieving a predictable molecular weight and a very narrow PDI (typically <1.1), provided that the experimental conditions are rigorously controlled.[5][9] The number-average molecular weight can be predetermined by the ratio of monomer to initiator concentration.[9] However, the acidic phenolic proton of this compound must be addressed, either by using a protecting group that can be removed after polymerization or by using an initiator that is a strong enough base to deprotonate the phenol first, followed by initiation of the polymerization.
Q2: How does the initiator concentration affect the molecular weight of poly(this compound)?
A2: In a living or controlled polymerization, the number-average molecular weight (Mn) is inversely proportional to the initiator concentration for a given amount of monomer.[14][15] A higher initiator concentration will result in a larger number of growing chains, and consequently, a lower final molecular weight for each chain.[15] This relationship is fundamental to controlling the molecular weight in these systems.
Q3: Can I use cationic polymerization for this compound? What are the potential challenges?
A3: Cationic polymerization of vinyl monomers is possible, and living cationic polymerization can offer good control over molecular weight.[16][17] However, for this compound, the phenolic group can present challenges. The lone pairs on the oxygen atom can potentially coordinate with the cationic propagating center, interfering with the polymerization. Additionally, chain transfer reactions can be more prevalent in cationic polymerizations, potentially leading to a broader PDI.[13]
Q4: What are the key experimental parameters to control for a successful polymerization?
A4: The key parameters are:
-
Purity of Reagents: Monomer, solvent, and initiator must be free of impurities that can terminate the polymerization.
-
Stoichiometry: The ratio of monomer to initiator is critical for controlling molecular weight.[18]
-
Temperature: Temperature affects the rates of initiation, propagation, and termination/chain transfer. Consistent temperature control is crucial.
-
Atmosphere: For air-sensitive techniques like anionic polymerization, an inert atmosphere (e.g., argon or nitrogen) is essential to prevent termination by oxygen or moisture.
Experimental Protocols
Protocol 1: Anionic Polymerization of Protected this compound
This protocol assumes the use of a protecting group for the phenolic hydroxyl, such as a tert-butyldimethylsilyl (TBDMS) ether.
1. Monomer Preparation: a. React this compound with tert-butyldimethylsilyl chloride in the presence of a base (e.g., imidazole) in a suitable solvent (e.g., dichloromethane) to form 2-(tert-butyldimethylsilyloxy)propenylbenzene. b. Purify the protected monomer by column chromatography and subsequent distillation under reduced pressure.
2. Polymerization: a. Assemble a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen). b. Add freshly distilled, dry tetrahydrofuran (THF) via cannula. c. Cool the flask to -78 °C in a dry ice/acetone bath. d. Add the purified, protected monomer to the THF. e. Add a calculated amount of initiator, such as sec-butyllithium, dropwise via syringe. The solution should develop a characteristic color indicating the formation of the living anionic species. f. Allow the polymerization to proceed for the desired time (e.g., 1-2 hours). g. Terminate the polymerization by adding a small amount of degassed methanol.
3. Deprotection and Isolation: a. Warm the reaction mixture to room temperature and precipitate the polymer in a non-solvent like methanol. b. Filter and dry the protected polymer. c. To remove the TBDMS protecting group, dissolve the polymer in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF). d. After deprotection is complete, precipitate the final poly(this compound) in water or methanol, filter, and dry under vacuum.
Sources
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis | MDPI [mdpi.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. Polymerization Reactions [chemed.chem.purdue.edu]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. High-speed living polymerization of polar vinyl monomers by self-healing silylium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. youtube.com [youtube.com]
- 12. Controlled Polymerization [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. fluenceanalytics.com [fluenceanalytics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Isolation and Purification of 2-Propenylphenol
Welcome to the technical support center for the high-purity isolation and purification of 2-propenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile phenolic compound.
Introduction to this compound Purification
This compound, also known as o-propenylphenol, is a valuable building block in organic synthesis. Achieving high purity is critical for its application in pharmaceuticals, fragrances, and polymer chemistry, as impurities can significantly impact reaction outcomes, biological activity, and material properties. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Recovery After Purification
Q: I am experiencing significant loss of this compound during purification. What are the likely causes and how can I improve my yield?
A: Low recovery is a common issue that can stem from several factors throughout the purification workflow. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Extraction | If isolating from a natural source or a reaction mixture, the initial extraction may be incomplete. This compound, being a phenol, has acidic properties that can affect its partitioning between organic and aqueous phases. | Ensure the pH of the aqueous layer is acidic (pH < 5) before extraction with an organic solvent to keep the phenol in its protonated, less polar form, thereby maximizing its solubility in the organic phase. |
| Improper Solvent Choice for Chromatography | Using a solvent system in column chromatography where this compound has very high or very low retention can lead to poor separation and co-elution with impurities or loss on the column. | Screen for an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the best separation on a silica gel column. |
| Volatility of the Compound | This compound has a boiling point of approximately 230-231 °C, but it can be volatile under high vacuum and elevated temperatures during solvent removal. | Use a rotary evaporator with controlled temperature and vacuum. For final traces of solvent, use a high-vacuum pump at room temperature. Avoid excessive heating. |
| Degradation | Phenols can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain contaminants. This can lead to the formation of colored impurities and loss of the desired product. | Purge solvents with an inert gas like nitrogen or argon before use. Consider adding an antioxidant like BHT (butylated hydroxytoluene) in small amounts during processing if compatible with your downstream applications. |
Issue 2: Persistent Impurities in the Final Product
Q: My final product shows persistent impurities in GC-MS and NMR analysis. How can I identify and remove them?
A: The nature of impurities depends on the source of your this compound (synthesis or natural extraction).
Common Impurities and Their Removal:
| Impurity Type | Origin | Identification | Removal Strategy |
| Positional Isomers (e.g., 4-propenylphenol) | Synthesis (e.g., Claisen rearrangement of allyl phenyl ether) | Difficult to distinguish by MS. NMR will show different aromatic splitting patterns. HPLC may show closely eluting peaks. | Fractional Distillation: If boiling points are sufficiently different. Preparative HPLC: A C18 column with a methanol/water or acetonitrile/water gradient is often effective for separating phenolic isomers. Crystallization: Melt crystallization can be effective for separating isomers of alkylated phenols.[1] |
| Starting Materials | Incomplete reaction | GC-MS and NMR will show characteristic signals of the starting materials. | Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. If present in the crude product, they can often be removed by column chromatography. |
| Solvent Residues | Incomplete removal after purification | NMR spectroscopy is highly sensitive to residual solvents. | Dry the final product under high vacuum for an extended period. Gentle heating can be applied if the compound is stable. |
| Oxidation Products | Exposure to air and/or heat | Often colored compounds. May appear as broad peaks in chromatography. | Work under an inert atmosphere. Store the purified compound under nitrogen or argon at low temperatures.[2] |
Issue 3: Peak Tailing in HPLC Analysis
Q: I am observing significant peak tailing for this compound during HPLC analysis, which is affecting purity assessment. What is the cause and how can I fix it?
A: Peak tailing for phenolic compounds in reversed-phase HPLC is a frequent problem, often caused by secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[2][3]
Here is a logical workflow to troubleshoot this issue:
Caption: A systematic approach to troubleshooting peak tailing in HPLC.
Detailed Explanation of Troubleshooting Steps:
-
Mobile Phase pH Adjustment: By lowering the pH of the mobile phase (e.g., to 2.5-3.5 using formic acid or trifluoroacetic acid), the ionization of the phenolic hydroxyl group is suppressed. This minimizes its interaction with the stationary phase and reduces tailing.[3]
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," which means the residual silanol groups are chemically blocked, reducing the sites for secondary interactions.[3]
-
Increase Column Temperature: Slightly elevating the column temperature (e.g., to 35-40 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
-
Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, a slightly higher flow rate might reduce the interaction time with active sites, thereby improving peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude this compound to >98% purity?
A1: A multi-step approach is often necessary. A typical workflow would be:
-
Initial Purification by Flash Column Chromatography: This is effective for removing baseline impurities and compounds with significantly different polarities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Final Purification by Fractional Distillation or Recrystallization:
-
Fractional Distillation: If the remaining impurities have different boiling points, fractional distillation under reduced pressure can be very effective in achieving high purity.
-
Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is an excellent method for achieving high purity. For phenols, solvent systems like water, or mixtures of a non-polar solvent (like hexane) with a slightly more polar solvent (like dichloromethane or diethyl ether) can be effective.[4]
-
Q2: How can I confirm the identity and assess the purity of my final this compound product?
A2: A combination of analytical techniques is recommended for unambiguous identification and accurate purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the compound and any volatile impurities. The fragmentation pattern in the mass spectrum is a fingerprint for the molecule.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic signals for the propenyl group and the aromatic protons. ¹³C NMR will show the number of unique carbon atoms. Purity can also be estimated from the ¹H NMR spectrum by integrating the signals of the compound against those of a known internal standard.[6]
-
High-Performance Liquid Chromatography (HPLC): With a UV or PDA detector, HPLC can quantify the purity of the sample by measuring the area of the main peak relative to any impurity peaks.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a hazardous substance and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Health Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol is adapted from general methods for purifying phenolic compounds and should be optimized for your specific sample.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration that avoids overloading the column. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a gradient of 30-70% B over 30 minutes (this should be optimized based on analytical HPLC).
-
Flow Rate: 10-20 mL/min (depending on column dimensions).
-
Detection: UV at 275 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure.
Caption: Workflow for preparative HPLC purification.
Protocol 2: Recrystallization of this compound
This is a general protocol that needs to be adapted based on the specific impurities present.
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., water, hexane, toluene, ethanol/water mixture). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Propylphenol on Newcrom R1 HPLC column. [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Bergfors, T. (2003). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 12(4), 850-855. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). What are the best conditions for polyphenols crystallization?. [Link]
- Google Patents. (n.d.).
-
Scherer, G., & Uhlmann, D. R. (1972). Crystallization behavior of α-phenyl o-cresol. Journal of Crystal Growth, 15(1), 1-10. [Link]
- Google Patents. (n.d.).
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
ResearchGate. (2012). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Corinne, G., et al. (2000). Differential Degradation of Nonylphenol Isomers by Sphingomonas xenophaga Bayram. Applied and Environmental Microbiology, 66(11), 4945-4951. [Link]
-
NIST. (n.d.). Phenol, 2-methyl-6-(2-propenyl)-. [Link]
-
Stenutz. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-(1-Propenyl)phenol, (E)-. [Link]
-
Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]
- Google Patents. (n.d.). US4058566A - Separation of isomers of phenols and phenolic ethers.
-
ResearchGate. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. [Link]
-
Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... [Link]
-
MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]
-
NIST. (n.d.). Phenol, 2-methoxy-4-(1-propenyl)-. [Link]
Sources
- 1. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound | C9H10O | CID 93029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-丙烯基苯酚,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
Frequently Asked Questions (FAQs): Troubleshooting Poor Peak Shape in Phenol GC Analysis
Answering the call of researchers grappling with the notoriously difficult gas chromatography of phenols, this technical support guide provides a comprehensive, experience-driven resource. As a Senior Application Scientist, my goal is to move beyond simple checklists and offer a deeper understanding of the "why" behind the troubleshooting process, empowering you to solve not just current but future analytical challenges.
Phenols are a challenging class of compounds in gas chromatography primarily due to their polar, acidic hydroxyl group. This functional group is prone to forming hydrogen bonds with any active sites within the GC system, leading to a host of chromatographic problems. This guide is structured to walk you through diagnosing and resolving these issues systematically.
This guide is divided into three sections:
-
Understanding the Problem: Identifying common peak shape distortions and their root causes.
-
Systematic Troubleshooting: A logical workflow for isolating and fixing the issue.
-
Advanced Solutions & Optimization: Proactive strategies, including derivatization, to prevent problems before they start.
Part 1: Understanding the Problem - Common Peak Shape Issues
Q1: Why are my phenol peaks showing significant tailing?
Peak tailing is the most common issue in phenol analysis. It manifests as an asymmetrical peak with a "tail" extending from the peak apex towards longer retention times.
Core Causality: Secondary Interactions
The primary cause of peak tailing for phenols is undesirable secondary interactions between the acidic hydroxyl group of the phenol and active sites within the GC flow path.[1][2] These active sites are typically exposed silanol groups (Si-OH) on surfaces like:
-
The Injection Port Liner: Untreated or poorly deactivated glass liners are rich in active silanol groups.
-
The GC Column: Especially at the inlet of the column where contamination can accumulate, or if an inappropriate or aged column is used.[1][3]
-
Metal Surfaces: Trace metal contamination or interactions with stainless-steel components can also lead to adsorption.[1][4]
These interactions, primarily hydrogen bonding, provide an additional retention mechanism to the intended partitioning with the column's stationary phase. Some phenol molecules are temporarily adsorbed by these active sites, delaying their elution relative to the main band and creating a tail.[1]
Q2: What causes my phenol peaks to be overly broad?
Broad peaks are wider than expected, leading to poor resolution and reduced sensitivity (lower peak height).
Core Causality: Diffusion and Flow Path Issues
Broadening is often a result of excessive analyte band diffusion. This can stem from several factors:
-
Suboptimal Flow Rate: If the carrier gas flow rate is too far above or below the column's optimal linear velocity, efficiency is lost, and peaks broaden.[5]
-
Injection Issues: A slow injection or a splitless injection with an improperly set hold time can introduce the sample onto the column as a wide band from the start.[6][7] Slower flow rates in splitless mode can increase diffusion and cause band broadening, especially for more volatile analytes.[6][7][8]
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can interfere with the partitioning process, leading to peak broadening.[9][10]
-
Large Dead Volumes: Improperly installed columns or ferrules can create unswept spaces where the sample can diffuse before or after the column, broadening the peak.[10][11]
Q3: My phenol peaks are fronting. What does that mean?
Peak fronting, which looks like a shark fin, is the inverse of tailing, with the asymmetry on the leading edge of the peak.
Core Causality: Column Overload
Fronting is a classic symptom of column overload.[3][12] This occurs when the mass of a specific analyte injected onto the column exceeds the capacity of the stationary phase at the column inlet.
-
Saturation: The stationary phase becomes locally saturated with phenol molecules.
-
Excess Analyte: Unable to partition into the saturated phase, the excess molecules are swept down the column more quickly with the carrier gas, eluting earlier than the main band.[3]
-
Result: This creates a leading edge or "front" on the peak.
This is more common with highly concentrated samples or when using a column with a thin stationary phase film, which has lower capacity.[12]
Q4: I'm seeing split or shouldered peaks for a single phenol. What's happening?
Split peaks suggest that the sample band is being disrupted as it is introduced onto the column.
Core Causality: Incompatible Sample Introduction
This issue is frequently tied to the injection technique and solvent choice, especially in splitless mode.
-
Solvent-Phase Mismatch: Injecting a sample dissolved in a non-polar solvent (like hexane) onto a polar column (like a WAX column) can cause the solvent to be repelled by the stationary phase.[3] This prevents the formation of a focused band at the column inlet, leading to splitting.
-
High Initial Oven Temperature: In splitless injection, the initial oven temperature should be about 10-20°C below the boiling point of the sample solvent.[3][13] If the temperature is too high, the analytes will not condense and focus into a tight band at the column head, resulting in broad or split peaks.[3]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can create a turbulent flow path, splitting the sample stream as it enters the column.[3][10]
Q5: My peak response is low or completely gone. Where did my phenols go?
A significant loss of sensitivity or complete absence of peaks points to a systemic issue.
Core Causality: Severe Activity or System Leaks
-
Irreversible Adsorption: While moderate activity causes tailing, severe activity in the inlet or column can cause phenols to be irreversibly adsorbed.[9] The analytes bind to the active sites and do not elute at all. This is common with new, unconditioned systems or very dirty liners.
-
System Leaks: A leak at the inlet (e.g., a worn septum) can cause a portion or all of the injected sample to be lost before it ever reaches the column.[9]
-
Degradation: Phenols can be thermally degraded in an overly hot inlet, especially if the inlet liner is active, which can catalyze the breakdown.[4]
-
Detector Issues: Forgetting to ignite the flame on an FID, incorrect fuel gas ratios, or other detector-specific problems can lead to a complete loss of signal.[5][14]
Part 2: Systematic Troubleshooting - A Step-by-Step Approach
Q6: My chromatogram looks terrible. Where do I even begin?
Effective troubleshooting is a process of elimination, moving from the simplest and most common problems to the more complex. Always change only one variable at a time to definitively identify the cause.
The workflow below provides a logical path for diagnosing any peak shape issue.
Caption: A logical workflow for troubleshooting GC peak shape issues.
Q7: How do I diagnose and fix issues related to the GC Inlet?
The inlet is the first place the sample interacts with the system and is the most common source of activity and contamination.
Troubleshooting the Inlet
| Symptom Observed | Potential Inlet Cause | Recommended Action & Explanation |
| Peak Tailing | Active Inlet Liner: Standard glass liners have surface silanols that strongly interact with phenols.[4][11] | Replace with a new, Ultra Inert (UI) or equivalent deactivated liner. [15][16] Deactivation processes mask the silanol groups, creating a much less reactive surface. |
| Low Recovery / No Peaks | Contaminated Liner: Non-volatile matrix components have coated the liner, creating highly active sites. | Perform inlet maintenance. Replace the liner, septum, and gold seal.[17] A dirty liner can irreversibly adsorb phenols. |
| Poor Reproducibility | Leaking Septum: A cored or worn-out septum causes inconsistent sample loss during injection. | Replace the septum. Use a high-quality septum and avoid overtightening the septum nut to prevent coring. Check for leaks with an electronic leak detector.[9] |
| Broad or Tailing Peaks | Improper Column Installation: The column is positioned too high or too low in the inlet. | Re-install the column. Ensure the correct insertion distance as specified by the instrument manufacturer.[3][10] Incorrect positioning creates dead volumes or turbulence. |
Q8: How can I tell if my GC column is the problem?
If inlet maintenance doesn't solve the issue, the column is the next logical component to investigate.
Troubleshooting the Column
| Symptom Observed | Potential Column Cause | Recommended Action & Explanation |
| Peak Tailing & Broadening | Column Contamination: The first few meters of the column are coated with non-volatile residue from samples. | Trim the column. Remove 10-20 cm from the inlet end of the column.[3][18] This removes the most contaminated section. If this restores peak shape, the issue was contamination. |
| All Peaks Tailing | Column Degradation: The stationary phase is damaged due to excessive heat or oxygen exposure. | Condition the column. Bake the column at its maximum isothermal temperature (or as recommended) for a few hours. If this fails, the column must be replaced. [5] |
| Peak Fronting | Incorrect Column Dimensions: The column has too thin a film (low capacity) for the sample concentration. | Check the column specifications. If fronting is persistent even after dilution, a column with a thicker film (e.g., 0.50 µm instead of 0.25 µm) may be required to increase capacity.[12] |
| Poor Resolution | Wrong Stationary Phase: The column phase polarity is not suitable for separating the target phenols. | Select an appropriate phase. A "5-type" (5% phenyl-methylpolysiloxane) column is a good general-purpose starting point, but more polar phases may be needed for certain isomers.[19][20] |
Q9: Could my sample preparation be the cause of poor peak shape?
Absolutely. The sample itself—its concentration, solvent, and matrix—directly impacts the chromatography.
Troubleshooting Sample & Solvent
| Symptom Observed | Potential Sample Cause | Recommended Action & Explanation |
| Peak Fronting | Sample Overload: The analyte concentration is too high for the liner and column capacity. | Dilute the sample. This is the simplest way to resolve fronting.[12] Alternatively, if using split injection, increase the split ratio.[5] |
| Split or Broad Peaks | Solvent Mismatch: The solvent polarity is incompatible with the stationary phase. | Change the solvent. The solvent should be compatible with the column phase (e.g., use a moderately polar solvent for a mid-polar column).[3][11] |
| Peak Tailing / Low Recovery | Complex Matrix: The sample contains non-volatile interferences (sugars, salts, proteins) that are contaminating the system. | Implement sample cleanup. Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components before injection.[18][21] |
Part 3: Advanced Solutions & Optimization
Q10: When should I consider derivatization for phenol analysis, and how is it done?
When routine troubleshooting fails to produce acceptable peak shape, or when you require very low detection limits, derivatization is the ultimate solution.
The "Why" of Derivatization:
Derivatization is a chemical reaction that converts the problematic active hydrogen on the phenol's hydroxyl group into a non-polar, non-reactive group.[22] The most common method is silylation , which replaces the acidic hydrogen with a trimethylsilyl (TMS) group.[22][23]
Benefits:
-
Eliminates Tailing: By capping the hydroxyl group, hydrogen bonding with active sites is prevented.[24]
-
Increases Volatility: The resulting TMS-ether is more volatile than the parent phenol, allowing for elution at lower temperatures and sharper peaks.[22]
-
Improves Thermal Stability: The derivative is less likely to degrade at high temperatures in the inlet.[23]
Step-by-Step Protocol: Silylation of Phenols with BSTFA
This protocol is a general guideline. Always optimize reagent volumes and reaction times for your specific application.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Pyridine or Acetonitrile (reaction solvent).
-
Dried sample extract (solvent evaporated).
Procedure:
-
Dry Down: Evaporate the solvent from your sample extract completely under a gentle stream of nitrogen. Water interferes with silylation reagents.
-
Reconstitute: Add 50 µL of pyridine (or another suitable solvent) to the dried residue.
-
Add Reagent: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Seal and Mix: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat: Place the vial in a heating block or oven at 60-70°C for 30 minutes.
-
Cool: Remove the vial and allow it to cool to room temperature.
-
Inject: The sample is now ready for GC analysis. Inject 1 µL into the GC system.
Safety Note: Derivatization reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q11: What are the best practices for selecting a GC column for phenols?
Column selection is critical for good separation.
Key Column Parameters for Phenol Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | Low-to-mid polarity phases like DB-5ms , TG-5SilMS , or DB-1701 .[19][21][25] | These phases offer good selectivity for a wide range of phenols. The "5-type" phases are a robust starting point.[19] Using an "Ultra Inert" or equivalent column is highly recommended to minimize column activity. |
| Internal Diameter (ID) | 0.25 mm ID | This is the standard for most applications, offering a good balance between efficiency (peak sharpness) and sample capacity.[20][26] |
| Film Thickness | 0.25 µm or 0.50 µm | 0.25 µm is standard for most phenols. A thicker 0.50 µm film can be used to increase capacity for more concentrated samples or to improve the retention of very volatile phenols.[20] |
| Length | 30 meters | Provides excellent resolving power for complex mixtures of phenols.[20] |
Q12: How do I optimize my injection parameters (split vs. splitless) for phenols?
The injection mode determines how much sample is introduced to the column and how it gets there.
Comparison of Injection Modes for Phenol Analysis
| Feature | Split Injection | Splitless Injection |
| Primary Use | High concentration samples (>10 ppm) | Trace analysis (<1 ppm)[27] |
| How it Works | Only a small, set fraction of the sample enters the column; the rest is vented.[7][8] | The split vent is closed, and nearly the entire sample is transferred to the column over a set time (purge valve time).[7][27] |
| Pros for Phenols | High inlet flow rates lead to sharp peaks and minimize the time for phenols to interact with active sites in the liner.[6][13] | Maximizes sensitivity by transferring the most analyte to the column.[27] |
| Cons for Phenols | Not suitable for trace-level analysis due to sample loss. | Slower transfer can lead to peak broadening and increased potential for analyte degradation or adsorption in the inlet if the system is not perfectly inert.[6][7] |
| Key Optimization Tip | Use a split ratio (e.g., 20:1 to 50:1) that provides good peak shape without sacrificing too much sensitivity. | Optimize the purge activation time. It should be long enough to transfer the phenols but short enough to vent the majority of the solvent, preventing a large solvent tail. |
By systematically applying these principles, from basic maintenance to advanced optimization, you can overcome the challenges of phenol analysis and achieve robust, reproducible, and accurate results.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
-
Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]
-
GC Troubleshooting Guide. Phenomenex. [Link]
-
Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. [Link]
-
Recommended GC Columns for USP Phase Classification. Agilent. [Link]
-
Split vs Splitless Injection. Restek. [Link]
-
Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex. [Link]
-
5 ways to improve your Split / Splitless Injection. Element Lab Solutions. [Link]
-
Split vs. Splitless Injection. YouTube/Restek Corporation. [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Magazine. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
EPA-RCA: 8041A: Phenols by Gas Chromatography. EPA. [Link]
-
GC Column Selection Guide. Agilent. [Link]
-
GC Troubleshooting—Fronting Peaks. Restek. [Link]
-
GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. [Link]
-
Optimizing your GC flow path for inertness. Scantec Nordic. [Link]
-
DETERMINATION OF PHENOLIC COMPOUNDS (HJ 703-2014). Agilent. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Split vs Splitless Injection. YouTube/Chromatography & Spectroscopy Solutions. [Link]
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
-
GC Troubleshooting—Tailing Peaks. YouTube/Restek Corporation. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). [Link]
-
The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Chromatography Online. [Link]
-
Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Element Lab Solutions. [Link]
-
Analysis of Free Volatile Phenols in Smoke-impacted Wines using GC/MS. Agilent. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. [Link]
-
Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
Agilent GC Flow Path: Inert Parts for Optimal Performance. YouTube/Agilent Technologies. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
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Technical Support Center: Strategies to Improve the Yield of 2-Propenylphenol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-propenylphenol, also known as o-allylphenol or 2-(prop-2-en-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and optimize reaction yields. We will delve into the mechanistic details of common synthetic routes, troubleshoot prevalent issues, and provide field-proven insights to enhance your experimental outcomes.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] Its synthesis, while conceptually straightforward, can be challenging in practice, with yields often compromised by side reactions and suboptimal conditions. This guide will focus on the two primary synthetic strategies: the Claisen rearrangement of allyl phenyl ether and direct ortho-alkenylation of phenol.
Section 1: The Claisen Rearrangement Route
The most traditional and widely used method for synthesizing this compound involves a two-step process: the Williamson ether synthesis to form allyl phenyl ether, followed by a thermal[3][3]-sigmatropic rearrangement, known as the Claisen rearrangement.[2][4][5]
Workflow for Claisen Rearrangement
Caption: Two-step synthesis of this compound via Claisen rearrangement.
Troubleshooting the Claisen Rearrangement
FAQ 1: My overall yield for the two-step process is low (below 70%). What are the likely causes?
Low yields in this synthesis can originate from either the Williamson ether synthesis or the Claisen rearrangement step.[4][6]
Potential Cause in Step 1 (Williamson Ether Synthesis): Incomplete reaction or side reactions.
-
Insight: The formation of the phenoxide ion is crucial. Incomplete deprotonation of phenol can lead to unreacted starting material.[7] Additionally, C-alkylation, where the allyl group attaches directly to the aromatic ring, can compete with the desired O-alkylation, especially with reactive phenoxides.[7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze allyl bromide to allyl alcohol and deactivate the base.[7] Use freshly dried solvents and reagents.
-
Optimize Base and Solvent: A strong base like sodium hydride (NaH) in an aprotic solvent like DMF can ensure complete phenoxide formation. However, for easier handling, potassium carbonate (K₂CO₃) in acetone is a common and effective choice.[4][8]
-
Molar Ratio: Use a slight excess of allyl bromide (1.1-1.2 equivalents) to drive the reaction to completion.[7]
-
Temperature Control: Maintain a moderate temperature (refluxing acetone, ~56°C) to favor O-alkylation over C-alkylation.[7]
-
Potential Cause in Step 2 (Claisen Rearrangement): Byproduct formation due to high temperatures.
-
Insight: The classic thermal Claisen rearrangement requires high temperatures (180-220 °C), which can lead to decomposition or the formation of the more stable para-isomer if the ortho positions are blocked.[6][9][10] Cleavage of the allyl group can also occur, regenerating phenol.[11]
-
Troubleshooting Steps:
-
Temperature Optimization: Carefully control the reaction temperature. Start at the lower end of the recommended range (e.g., 180 °C) and monitor the reaction progress by TLC or GC.
-
Employ a Lewis Acid Catalyst: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) can significantly lower the required reaction temperature, often to room temperature or slightly above, leading to a cleaner reaction with fewer byproducts.[6][11]
-
Solvent Choice: High-boiling, non-polar solvents like decalin or diphenyl ether are suitable for thermal rearrangements.[6] The polarity of the solvent can influence the reaction rate.[6]
-
Microwave Irradiation: This technique can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[11]
-
FAQ 2: I am observing a significant amount of a byproduct that I suspect is the para-isomer. How can I improve ortho-selectivity?
-
Insight: The Claisen rearrangement is a pericyclic reaction that proceeds through a six-membered transition state, inherently favoring the formation of the ortho-product.[2][5] The formation of the para-product typically occurs when both ortho positions are substituted, forcing a subsequent Cope rearrangement.[10] If you are observing the para-isomer with unsubstituted phenol, it may indicate a different reaction mechanism is at play, possibly involving ionic intermediates under harsh conditions.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure your allyl phenyl ether is pure and free from isomers.
-
Milder Conditions: As mentioned, using a Lewis acid catalyst allows for much milder reaction conditions, which strongly favors the concerted[3][3]-sigmatropic pathway leading to the ortho-product.[11]
-
Solvent Effects: Polar solvents can accelerate the Claisen rearrangement.[9] Experimenting with different solvents may influence the selectivity, although temperature control is the more critical factor.
-
Quantitative Data for Claisen Rearrangement
| Method | Catalyst | Temperature (°C) | Typical Yield (%) | Reference |
| Thermal | None | 180-220 | 70-85 (over two steps) | [4] |
| Lewis Acid-Catalyzed | BF₃·OEt₂ | 25-60 | Can be higher, cleaner reaction | [6][11] |
| Microwave-Assisted | None or Lewis Acid | Varies | Often improved yields, shorter times | [11] |
Section 2: Direct ortho-Alkenylation of Phenols
More modern approaches involve the direct, transition-metal-catalyzed C-H functionalization of phenols to introduce the allyl or propenyl group at the ortho position.[12] These methods can offer higher atom economy by avoiding the pre-formation of the ether.
Troubleshooting Direct Alkenylation
FAQ 3: My direct ortho-alkenylation reaction has low conversion and poor regioselectivity. What factors should I investigate?
-
Insight: The success of direct C-H functionalization hinges on the catalyst system, the directing group effect of the phenolic hydroxyl, and the reaction conditions.[12][13] The choice of metal catalyst (e.g., Palladium, Ruthenium, Rhenium) is critical.[3][12][13]
-
Troubleshooting Steps:
-
Catalyst Selection:
-
Palladium (Pd): Pd(II) catalysts have been shown to effectively catalyze the ortho-alkenylation of unprotected phenols.[12]
-
Ruthenium (Ru): Cationic Ru-H complexes can catalyze the dehydrative C-H alkylation and alkenylation of phenols with alcohols, offering an environmentally friendly route where water is the only byproduct.[3][14]
-
Rhenium (Re): Rhenium carbonyl complexes like Re₂(CO)₁₀ have been reported for highly regioselective ortho-monoalkylation of phenols.[13]
-
-
Ligand and Additive Screening: The performance of the metal catalyst is often highly dependent on the ligands and additives used. For instance, N-acetyl glycine has been identified as a crucial ligand in some Pd-catalyzed reactions.[12]
-
Substrate Scope: Be aware of electronic effects. Phenols with electron-donating groups tend to be more reactive, while those with electron-withdrawing groups may require longer reaction times or higher temperatures.[3]
-
Reaction Conditions: Thoroughly optimize temperature, solvent, and reaction time. These parameters are highly specific to the chosen catalytic system.
-
Logical Troubleshooting Flow for Direct Alkenylation
Caption: Troubleshooting decision tree for direct ortho-alkenylation.
Section 3: Purification and Analysis
FAQ 4: How can I effectively purify the final this compound product?
-
Insight: The crude product mixture may contain unreacted starting materials, isomers (p-allylphenol), and decomposition products.
-
Purification Protocol:
-
Aqueous Workup: After the reaction, perform an aqueous workup. If the reaction mixture is acidic, neutralize it. If basic, acidify to ensure the product is in its phenolic form. Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Removal of Unreacted Phenol: Wash the organic layer with a dilute sodium hydroxide (NaOH) solution. The unreacted phenol will be deprotonated and move to the aqueous layer, while the more sterically hindered this compound may remain in the organic layer. This must be done carefully to avoid extracting the product.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[7]
-
Final Purification:
-
Section 4: Scale-Up Considerations
FAQ 5: I have a successful lab-scale synthesis. What are the main challenges in scaling up to a pilot or production scale?
-
Insight: Scaling up a reaction is not always a linear process.[17] Issues that are manageable on a small scale can become significant challenges on a larger scale.[18]
-
Key Challenges:
-
Heat Transfer: The Claisen rearrangement is often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and control byproduct formation.[18]
-
Mixing: Ensuring homogeneous mixing in large reactors is more difficult and can affect reaction rates and selectivity.[19]
-
Reagent Addition: The rate of addition of reagents, which is often trivial on a lab scale, becomes a critical parameter to control exotherms and minimize side reactions.[18]
-
Safety: The use of hazardous reagents and high temperatures requires rigorous safety protocols and specialized equipment at scale.[17]
-
Cost and Efficiency: Reagent costs, cycle times, and purification efficiency become major economic drivers. Catalytic methods, while potentially more complex to develop, are often more cost-effective and sustainable for large-scale production.[18]
-
References
- Filo. (2025, September 5).
- Transition-metal-catalyzed ortho-selective C−H functionaliz
- Yi, C. S., et al. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571-6574.
- BenchChem. (n.d.). Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide.
- CN104211581A - Synthesis process of allylphenol compounds. (n.d.).
- Dehydrative C-H alkylation and alkenylation of phenols with alcohols: expedient synthesis for substituted phenols and benzofurans. (n.d.). Semantic Scholar.
- Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017, March 11). Organic Syntheses.
- BenchChem. (n.d.). Application Notes and Protocols: "Phenol, 2-ethoxy-4-(2-propenyl)
- BenchChem. (n.d.). Technical Support Center: Synthesis of Allyl Phenyl Ether.
- ChemicalBook. (n.d.). This compound | 6380-21-8.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting the Claisen Rearrangement of Substituted Aryl Allyl Ethers.
- Grokipedia. (n.d.). Allyl phenyl ether.
- Write the mechanism of formation of ortho-allyl phenol
- BenchChem. (n.d.). Comparative Analysis of 2-Propylphenol Synthesis Methods.
- Claisen rearrangement. (n.d.). Wikipedia.
- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
- ChemicalBook. (n.d.). This compound | 6380-21-8.
- Claisen Rearrangement. (n.d.). Organic Chemistry Portal.
- How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars.
- BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.
- Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.
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identifying and minimizing side products in propenylphenol reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylphenols, such as eugenol, isoeugenol, and chavibetol, are critical structural motifs in natural products and serve as versatile building blocks in the synthesis of pharmaceuticals, fragrances, and polymers. The key synthetic transformation often involves the isomerization of an allylphenol to the thermodynamically more stable propenylphenol. While seemingly straightforward, this reaction and subsequent manipulations are frequently plagued by the formation of side products that complicate purification, reduce yields, and can introduce impurities with undesirable properties.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and minimize the formation of common side products, including unwanted isomers, oxidation products, and polymers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during propenylphenol reactions. Each issue is broken down by potential cause and actionable solutions.
Problem 1: Low Yield of the Desired Propenylphenol Product
Your reaction shows low conversion of the starting allylphenol or low selectivity for the target propenylphenol isomer.
| Potential Cause | Troubleshooting & Minimization Strategy |
| Inefficient Catalyst Activity | The chosen catalyst may have low activity under the current conditions. Different catalysts operate via different mechanisms and have varying efficiencies. For instance, palladium and rhodium complexes are highly effective for isomerization.[1][2] Solid base catalysts like hydrotalcites offer an alternative, environmentally friendly option.[3] Solution: Screen a panel of catalysts (e.g., Pd/C, Ru complexes, RhCl₃, MgAl hydrotalcite). Optimize catalyst loading; both too little and too much can be detrimental. |
| Suboptimal Reaction Conditions | Temperature and reaction time are critical. Insufficient time or temperature will result in incomplete conversion. |
| Competing Polymerization | The reaction conditions may favor polymerization of the starting material or product, consuming the desired compound. |
Problem 2: Significant Formation of a Polymeric/Tarry Substance
The reaction mixture becomes viscous, or a significant amount of intractable, insoluble material is formed.
| Potential Cause | Troubleshooting & Minimization Strategy |
| Acid-Catalyzed Polymerization | Trace acidic impurities on glassware or in reagents can catalyze the polymerization of the electron-rich olefin.[4] |
| Oxidative/Radical Polymerization | Phenols are susceptible to oxidation, which can generate phenoxyl radicals. These radicals can initiate polymerization.[5] This is often exacerbated by heat and the presence of oxygen. |
| High Reaction Temperature | Elevated temperatures can promote thermal polymerization pathways, especially during prolonged reaction times.[6] |
Problem 3: Product Discoloration (Yellow, Brown, or Pink Hue)
The isolated product or reaction mixture develops a color, indicating the presence of impurities.
| Potential Cause | Troubleshooting & Minimization Strategy |
| Air Oxidation of Phenol | The phenolic hydroxyl group is easily oxidized, especially under basic conditions or in the presence of trace metals, to form highly colored quinone or quinone-methide type structures. |
| Catalyst Residues | Trace amounts of transition metal catalysts (e.g., Palladium) remaining in the product can promote aerial oxidation over time. |
Problem 4: Analytical Data (GC/HPLC) Shows Multiple Isomeric Impurities
Chromatographic analysis reveals several peaks with identical mass-to-charge ratios, suggesting the formation of undesired isomers.
| Potential Cause | Troubleshooting & Minimization Strategy |
| Formation of Geometric Isomers | The propenyl double bond can form as a mixture of cis (Z) and trans (E) isomers. The trans isomer is typically the thermodynamically favored product. |
| Positional Isomerization | In some cases, the propenyl group may migrate to a different position on the aromatic ring, or the phenolic hydroxyl group itself can be transposed, especially under harsh conditions.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in propenylphenol chemistry?
The three main categories of side reactions are Isomerization , Oxidation , and Polymerization .
Caption: Major side reaction pathways in propenylphenol chemistry.
-
Isomerization: Beyond the desired allyl-to-propenyl shift, side reactions can include the formation of a mixture of cis and trans geometric isomers or, under more forcing conditions, the migration of substituents to form positional isomers.[3][7]
-
Oxidation: The phenol moiety is highly susceptible to oxidation, forming colored quinone-type byproducts. This process can be initiated by air, heat, or trace metal impurities.[10]
-
Polymerization: Both the starting allylphenols and the propenylphenol products can undergo polymerization through acid-catalyzed or radical pathways, leading to the formation of oligomers or intractable tars.[1][4][5]
Q2: How does the choice of solvent affect side product formation?
Solvent choice is critical as it influences reaction rates, catalyst stability, and the solvation of reactants and transition states.[11]
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can hydrogen-bond with the phenolic hydroxyl group, potentially altering its reactivity and the reaction mechanism.[10] They are often used in base-catalyzed isomerizations.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can dissolve a wide range of catalysts and reagents. Their polarity can stabilize charged intermediates that may form during the reaction.[12][11]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Often used with transition metal catalysts. Running reactions in non-polar solvents can sometimes suppress certain side reactions by minimizing the solubility of polar, reactive intermediates.
The dielectric constant of the solvent can significantly alter reaction kinetics.[13] It is often beneficial to screen a few different solvent classes to find the optimal balance of reactivity and selectivity.
Q3: When should I use a protecting group for the phenol?
Using a protecting group is a strategic choice to prevent side reactions at the phenolic hydroxyl group when it is not the intended site of reactivity.[14][15] Consider protection under the following circumstances:
-
When using strong bases: A strong base would deprotonate the phenol, forming a phenoxide. If this is not the desired outcome, protection is necessary.
-
When performing reactions sensitive to acidic protons: The phenolic proton can interfere with Grignard reagents, metal hydrides, and other similar reagents.
-
When subsequent steps involve oxidation: The phenol must be masked to prevent its oxidation.
Common protecting groups for phenols include silyl ethers (e.g., TBDMS, TIPS) or simple ethers (e.g., methyl, benzyl). The choice depends on the stability required and the specific conditions for its removal.[16][17] The concept of "orthogonal protection" allows for the selective removal of one protecting group in the presence of others, which is vital in multi-step synthesis.[15][16]
Analytical Methodologies & Protocols
Accurate identification of side products is the first step toward their elimination. A multi-technique approach is often required for unambiguous characterization.
Caption: A typical analytical workflow for impurity identification.
Protocol 1: GC-MS for Impurity Profiling and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile and semi-volatile components in the reaction mixture.[18][19]
-
Sample Preparation (Derivatization): To improve the volatility and peak shape of phenolic compounds, a silylation step is highly recommended.
-
Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrument Parameters (Typical):
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis: Identify components by comparing their mass spectra to a library (e.g., NIST). Isomers will often have very similar fragmentation patterns but different retention times.
Protocol 2: HPLC for High-Resolution Isomer Separation
High-Performance Liquid Chromatography (HPLC) is superior for separating non-volatile impurities (like oligomers) and resolving challenging isomer pairs.[20][21]
-
Sample Preparation:
-
Prepare a stock solution of the crude mixture in the mobile phase or a compatible solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument Parameters:
-
Column: For isomer separation, consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm) in addition to a standard C18 column.[20][22]
-
Mobile Phase: A gradient of Acetonitrile and water (often with 0.1% formic acid or acetic acid to ensure phenols are protonated) is a good starting point. Example: 30% to 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector set at 270 nm or 280 nm, where phenols have strong absorbance.
-
-
Data Analysis: Compare retention times to authentic standards if available. Collect fractions of unknown peaks for further analysis by MS or NMR.
Protocol 3: NMR Spectroscopy for Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the exact structure of an unknown side product once it has been isolated.[23][24][25]
-
Sample Preparation: Isolate at least 1-5 mg of the purified impurity. Dissolve in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and type of protons, including the characteristic signals for the propenyl group (doublets and multiplets between 5-7 ppm) and aromatic protons.
-
¹³C NMR: Shows the number of unique carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing you to piece the molecular structure together.[23]
-
By combining these analytical techniques, researchers can build a comprehensive profile of their reaction mixture, confidently identify side products, and implement targeted strategies to optimize their reaction for purity and yield.
References
-
Davies, N. R., & DiMichiel, A. D. (1973). The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst. Australian Journal of Chemistry, 26(7), 1529-1543. [Link]
-
Fisli, A., et al. (2023). Microwave Irradiation assisted Isomerization of Eugenol to Isoeugenol using Pd/C Catalyst. AIP Conference Proceedings, 2614(1). [Link]
-
Ma, L., & Tang, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
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Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]
-
ResearchGate. (n.d.). Sequence of reactions to the formation of phenol and propylene from iPrP. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
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NIST. (n.d.). 3-(1-Propenyl)phenol. NIST Chemistry WebBook. [Link]
-
Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers... Chirality, 23(3), 277-80. [Link]
-
Wang, C., et al. (2018). Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. ChemistryOpen, 7(6), 477-482. [Link]
-
Higashimura, H., et al. (2008). Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. Journal of Polymer Science Part A: Polymer Chemistry, 46(10), 3349-3357. [Link]
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ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. [Link]
-
Braude, B. (1963). Synthesis of isomers of eugenol. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 67A(3), 253. [Link]
-
ResearchGate. (2016). How to protect phenol group with TMSCl without affecting secondary amine?[Link]
-
Cinelli, M. A., et al. (2015). Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers. International Journal of Molecular Sciences, 16(3), 6009-6023. [Link]
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R Discovery. (n.d.). Isomerization Of Eugenol Research Articles. [Link]
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Kishore, M., & Kannan, S. (2002). Isomerization of eugenol and safrole over MgAl hydrotalcite, a solid base catalyst. Applied Catalysis A: General, 223(1-2), 237-247. [Link]
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Braude, B. (1963). Synthesis of Isomers of Eugenol. Journal of Research of the National Bureau of Standards, 67A(3), 253-257. [Link]
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Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. [Link]
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Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(4), 222-230. [Link]
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Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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Wikipedia. (n.d.). Solvent effects. [Link]
- Bloch Jr, H. S. (1951). U.S. Patent No. 2,551,628. U.S.
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
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Hamburger, M., & Hostettmann, K. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-170. [Link]
- Google Patents. (n.d.).
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. NCBI Bookshelf. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
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University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]
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ResearchGate. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Propenylphenol. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). O-propenylphenol. PubChem Compound Database. [Link]
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McGill University. (2024). A para- to meta-isomerization of phenols. [Link]
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MDPI. (n.d.). NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights. [Link]
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Edelmann, S., & Lumb, J. P. (2024). A para- to meta-isomerization of phenols. Nature Chemistry, 16(7), 1193-1199. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
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Edelmann, S., & Lumb, J. P. (2024). A para- to meta-isomerization of phenols. eScholarship@McGill. [Link]
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Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceutics, 11(12), 669. [Link]
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Dama, M., et al. (2021). Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product. Molecules, 26(15), 4487. [Link]
-
Wang, C., et al. (2018). Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. ChemistryOpen, 7(6), 477-482. [Link]
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Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. [Link]
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European Pharmaceutical Review. (2020). Solid-state NMR spectroscopy of drug substances and drug products. [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
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understanding the stability and degradation pathways of 2-propenylphenol
Technical Support Center: 2-Propenylphenol
Welcome to the technical support guide for this compound (o-propenylphenol). This resource is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability and degradation of this versatile synthesis intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of this compound. The solutions provided are grounded in established chemical principles and best practices for laboratory work.
Question 1: My previously colorless or light-yellow this compound has developed a distinct yellow, orange, or brown color. What happened, and is it still usable?
Answer:
This is the most common issue reported and is a clear visual indicator of degradation, primarily through oxidation.
Causality: Phenolic compounds, including this compound, are susceptible to oxidation when exposed to air (oxygen) and/or light.[1] The phenolic hydroxyl group can be oxidized, and the aromatic ring can be activated towards oxidative processes, leading to the formation of highly colored quinone and hydroquinone-type structures.[1] Furthermore, oxidative coupling can occur, leading to the formation of higher molecular weight oligomers and polymers, which are often intensely colored.[1]
Immediate Actions & Solutions:
-
Assess Usability: The usability of the discolored material is application-dependent.
-
For High-Purity Applications (e.g., Drug Synthesis, Polymerization): It is strongly recommended to discard the discolored material and use a fresh, unopened sample. The presence of impurities can unpredictably alter reaction kinetics, yield, and the properties of the final product.
-
For Less Sensitive Applications: If the experiment is less sensitive to minor impurities, you may consider purifying the material. However, you must first re-verify its purity.
-
-
Purity Verification Protocol: Before using a discolored sample, its purity must be quantified. High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Standard Preparation: Prepare a stock solution of a fresh, high-purity this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare your discolored sample at the same concentration (1 mg/mL) in the same solvent.
-
Instrumentation & Conditions:
-
Instrument: HPLC with a UV Detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A typical starting point is an isocratic mixture of 60:40 Methanol:Water. To improve peak shape, the aqueous phase can be acidified with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
-
Detection Wavelength: Monitor at a wavelength where the phenol chromophore absorbs, typically around 275 nm.
-
-
Analysis: Inject the standard and the sample. Compare the chromatograms. The appearance of new peaks or a significant reduction in the area of the main this compound peak indicates degradation.
-
-
Purification (If Necessary): If the purity is compromised but you must proceed, fractional distillation under vacuum is the most effective method for purifying liquid phenols.[3]
Question 2: I am observing unexpected peaks in my reaction's analytical chromatogram (HPLC/GC-MS). Could my this compound starting material be the source?
Answer:
Yes, this is a strong possibility. Degradation of the starting material is a frequent cause of unexpected byproducts.
Causality: Beyond the colored oxidation products, this compound can degrade into a variety of other species depending on the conditions.
-
Oxidative Degradation: Can lead to cleavage of the aromatic ring, forming short-chain carboxylic acids (e.g., maleic, oxalic, formic acid).[2] Side-chain oxidation can also produce alcohols, ketones, or carboxylic acids on the propenyl group.
-
Thermal Degradation: If used in high-temperature reactions or analyzed via Gas Chromatography (GC), thermal stress can cause chain scission and rearrangement.[4][5]
-
Photodegradation: Exposure to high-energy light, especially UV, can initiate radical reactions, leading to a complex mixture of degradation products.[6][7]
Troubleshooting Workflow:
The following workflow helps systematically diagnose the issue.
Caption: A systematic workflow for troubleshooting unexpected analytical peaks.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent like dichloromethane or diethyl ether.
-
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Use a split injection mode to avoid overloading the column. Ensure the injector temperature is high enough for volatilization (e.g., 250 °C) but not so high as to cause on-column degradation.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute all potential products.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Compare the obtained mass spectra of the unknown peaks with spectral libraries (e.g., NIST, Wiley) for tentative identification.[8]
Frequently Asked Questions (FAQs)
Question 1: What are the ideal storage and handling conditions for this compound?
Answer:
Proper storage is the single most critical factor in maintaining the long-term stability of this compound. As a compound sensitive to light and air, specific precautions are mandatory.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated)[9] | Minimizes the rate of oxidative and polymerization reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[1][9] | Prevents oxidation by displacing atmospheric oxygen. |
| Container | Tightly sealed, amber glass bottle[1] | Protects from light-induced degradation and prevents exposure to air and moisture. |
| Handling | Briefly flush the headspace of the bottle with inert gas after each use before re-sealing. | Maintains the inert atmosphere and minimizes cumulative exposure to air. |
Question 2: What are the primary degradation pathways I should be aware of?
Answer:
The degradation of this compound is primarily driven by oxidation, which can follow several routes. Understanding these pathways helps in identifying potential impurities and byproducts. The general chemistry is analogous to that of other alkylphenols.[2]
Key Degradation Pathways:
-
Phenoxy Radical Formation: The process is often initiated by the abstraction of the hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxy radical. This is a key intermediate.
-
Ring Oxidation to Quinones: The phenoxy radical can be further oxidized to form benzoquinone-type structures. These species are often colored and can be highly reactive.[2]
-
Side-Chain Oxidation: The propenyl group is also susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids.
-
Polymerization: Phenoxy radicals can couple with each other (oxidative coupling) to form dimers and higher-order polymers.[1] This is often a source of insoluble or high-molecular-weight impurities.
Caption: Key pathways in the oxidative degradation of this compound.
Question 3: Which analytical techniques are best for monitoring the stability of this compound?
Answer:
A combination of chromatographic techniques is ideal for a comprehensive stability analysis. Each technique provides different, complementary information.
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Quantitative Purity Analysis: Tracking the decrease of the parent compound and the increase of non-volatile degradants over time.[2] | Excellent for quantification, robust, widely available. Can detect colored impurities effectively.[1] | May not separate all degradants. Does not provide structural information beyond UV spectrum. |
| GC-MS | Identification of Volatile Impurities: Identifying low molecular weight degradation products and synthesis-related impurities.[1] | Provides mass spectral data for structural elucidation and identification via library matching. High separation efficiency. | Not suitable for non-volatile or thermally labile compounds (e.g., polymers). Can potentially cause on-column degradation. |
| LC-HRMS | Definitive Structural Elucidation: Identifying unknown degradation products by providing exact mass and fragmentation data.[] | High sensitivity and specificity. Can determine elemental composition of unknown peaks.[] | Less common than standard GC-MS or HPLC; more complex data analysis. |
| NMR | Definitive Structural Confirmation: Unambiguously determines the structure of isolated impurities, especially for isomers.[] | Provides complete structural information. | Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity than MS. |
For routine stability monitoring, HPLC-UV is the workhorse. When unknown peaks appear, GC-MS or LC-HRMS are the primary tools for identification.[]
References
- BenchChem. (2025). stability and storage issues of 2-Propylphenol.
- BenchChem. (2025).
-
Iguchi, M., Nishiyama, A., Eto, H., & Yamamura, S. (n.d.). ANODIC OXIDATION OF 2-PROPENYLPHENOLS. Oxford Academic, Chemistry Letters. [Link]
- BenchChem. (2025). Comparative Analysis of 2-Propylphenol Synthesis Methods.
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
NIST. (n.d.). Phenol, 4-(2-propenyl)-. NIST WebBook. [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. [Link]
-
Chen, Z., Chen, Y., & Liu, H. (n.d.). Study on Thermal Degradation of Phenolic Resin. ResearchGate. [Link]
-
MDPI. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. [Link]
-
PubMed. (2012). Activity and selectivity of photocatalysts in photodegradation of phenols. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study [mdpi.com]
- 7. Activity and selectivity of photocatalysts in photodegradation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenol, 4-(2-propenyl)- [webbook.nist.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
methods for preventing oxidation of 2-propenylphenol during storage
Welcome to the Technical Support Center for 2-propenylphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Due to its chemical structure, this compound is susceptible to oxidation, which can compromise sample integrity and lead to inconsistent experimental results. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability of your materials.
Understanding the Instability: The "Why" Behind Degradation
This compound possesses two key structural features that contribute to its instability: a phenolic hydroxyl group and an adjacent propenyl side chain. The phenolic ring is electron-rich and can be easily oxidized, a process that is often initiated by atmospheric oxygen in a free-radical chain reaction known as autoxidation. This process can lead to the formation of colored quinone-type structures and, eventually, higher molecular weight polymers.[1][2] Concurrently, the allylic C-H bonds on the propenyl group are susceptible to oxidation. The entire process is accelerated by exposure to light (photodegradation) and elevated temperatures.
The primary mechanism of degradation is autoxidation, a process that proceeds via a free-radical chain reaction. It involves three key stages: initiation, propagation, and termination. The presence of oxygen, light, or trace metal impurities can initiate the reaction, leading to the formation of phenoxyl radicals. These radicals are resonance-stabilized, but can readily react with other molecules, propagating a chain reaction that results in the formation of hydroperoxides and ultimately, degradation products.
Below is a diagram illustrating the primary oxidation pathway of the phenolic ring.
Caption: Plausible oxidation pathway of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage and use of this compound in a direct question-and-answer format.
Q1: My previously colorless or light-yellow this compound has turned orange/brown. What happened and can I still use it?
A: A distinct color change is the most common visual indicator of oxidation.[1] The orange or brown hue is typically due to the formation of quinone-type structures and potentially polymeric byproducts, which are highly conjugated and thus absorb visible light.
-
Causality: This degradation is almost always caused by exposure to atmospheric oxygen and/or light. Even in a sealed container, the oxygen present in the headspace is sufficient to initiate oxidation over time.
-
Can you use it? For applications requiring high purity, such as in drug development or for creating analytical standards, it is strongly recommended to discard the discolored material and use a fresh sample. The presence of impurities can lead to unpredictable side reactions, inaccurate quantification, and non-reproducible results. For less sensitive applications, the material might be usable, but purification (e.g., by distillation) is advised.
Q2: I'm observing unexpected peaks in my HPLC/GC-MS analysis of a reaction involving this compound.
A: If you have ruled out other sources of contamination, these extraneous peaks are likely degradation products from your this compound stock.
-
Causality: The oxidation products of this compound have different polarities and volatilities than the parent compound and will therefore appear as separate peaks in a chromatogram.
-
Troubleshooting Steps:
-
Analyze the Stock: Run a sample of your this compound stock directly on your analytical instrument (e.g., HPLC, GC-MS).
-
Compare to a Standard: Compare this chromatogram to the certificate of analysis or to a chromatogram from a freshly opened, high-purity standard.
-
Confirm Degradation: The presence of new peaks in your stock solution confirms that it has degraded. It is best practice to use a fresh or purified sample for your experiments to ensure data integrity.[1]
-
Q3: My experimental results are inconsistent, even when using the same batch of this compound.
A: Inconsistent results can be a frustrating consequence of using a degrading reagent.
-
Causality: As this compound oxidizes, its effective concentration decreases. Furthermore, the degradation byproducts can interfere with or participate in your reaction, leading to variable yields, reaction rates, or side product formation.[1]
-
Solution: This issue highlights the importance of proper storage from the moment a new bottle is received. Implement a rigorous storage protocol for all new bottles of this compound. If you suspect your current stock is compromised, obtain a new bottle and compare results.
Frequently Asked Questions (FAQs) on Storage & Handling
Q1: What are the absolute ideal storage conditions for this compound?
A: To maximize shelf life, this compound should be stored under a combination of protective measures:
-
Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen) to displace oxygen.[1][2]
-
Temperature: In a cool environment. While room temperature is acceptable, storage at <15°C is preferable.[1] Avoid storing in a cold room where moisture can be an issue.
-
Light: In a light-resistant container, such as an amber glass bottle.[1][2]
-
Container: The container must be tightly sealed to prevent the ingress of air and moisture.[3]
Q2: Should I add an antioxidant? If so, which one and how much?
A: Yes, for long-term storage, adding a radical-scavenging antioxidant is a highly effective strategy.
-
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is an excellent and widely used choice for stabilizing phenolic compounds. It is a hindered phenol that functions by donating a hydrogen atom to quench the free radicals that propagate the autoxidation chain reaction.
-
Recommended Concentration: A concentration of 0.01% to 0.1% (100 to 1000 ppm) of BHT is typically effective. It is advisable to start with a lower concentration and validate its efficacy for your specific storage duration and conditions.
Q3: How long can I expect this compound to last?
A: The shelf life is highly dependent on storage conditions. A specific maximum shelf life is often not provided by manufacturers because of this variability.
-
Unopened, under ideal conditions: An unopened bottle from the manufacturer, stored in a cool, dark place, may have a minimum shelf life of several years.
-
Opened, with precautions: Once opened, the shelf life decreases significantly. However, if the headspace is immediately blanketed with an inert gas and an antioxidant like BHT is added, the material can remain stable for many months to over a year.
-
Opened, without precautions: If opened and stored without an inert atmosphere or antioxidant, noticeable degradation (discoloration) can occur within weeks to months, depending on the frequency of opening and ambient conditions.
Q4: Is argon or nitrogen better for blanketing?
A: Both are effective at displacing oxygen. Argon is denser than air, which can make it slightly more effective at blanketing the liquid when introduced into the headspace of a container. However, nitrogen is more commonly available and generally sufficient for this purpose.
Data Summary Table
| Storage Condition | Key Protective Factor(s) | Expected Stability | Common Pitfalls |
| Ideal | Inert Gas Blanket, Antioxidant (e.g., BHT), <15°C, Amber Bottle | High (Months to Years) | Improper sealing after use. |
| Good | Inert Gas Blanket, Room Temp, Amber Bottle | Moderate (Months) | Gradual oxygen ingress if not re-blanketed. |
| Acceptable | Tightly Sealed, Room Temp, Amber Bottle | Low to Moderate (Weeks to Months) | Oxygen in headspace initiates oxidation. |
| Poor | Loosely Sealed, Light Exposure, Warm Environment | Very Low (Days to Weeks) | Rapid acceleration of autoxidation. |
Experimental Protocols
Protocol 1: Blanketing with Inert Gas for Long-Term Storage
This protocol describes the standard procedure for replacing the oxygen-containing headspace of a this compound container with an inert gas.
Caption: Workflow for inert gas blanketing.
Materials:
-
Bottle of this compound
-
Cylinder of high-purity nitrogen or argon with a regulator
-
Tubing
-
Long needle or pipette tip
Procedure:
-
Set the regulator on the inert gas cylinder to a very low pressure to ensure a gentle, slow flow.
-
Attach the tubing to the regulator and affix a long needle or pipette tip to the other end to direct the gas flow.
-
Briefly open the container of this compound.
-
Insert the tip of the needle/pipette into the headspace of the container, ensuring it does not touch the liquid.
-
Allow the inert gas to flow gently into the container for 15-30 seconds. Since argon is denser than air, it will displace the existing atmosphere from the bottom up.
-
While the gas is still flowing, slowly withdraw the needle/pipette and immediately seal the container cap tightly.
-
Reinforce the seal with paraffin film for extra protection.
-
Store the container in a designated cool, dark, and well-ventilated area.
Protocol 2: Stabilizing with Butylated Hydroxytoluene (BHT)
This protocol provides a method for adding BHT to a new bottle of this compound for enhanced stability.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT), high purity
-
Analytical balance
-
Small, clean weighing vessel
-
Inert gas blanketing setup (from Protocol 1)
Procedure:
-
Calculate the required mass of BHT. For a final concentration of 0.05% in 100 g (approx. 96 mL) of this compound, you will need 0.05 g (50 mg) of BHT.
-
Mass BHT = (Desired % concentration / 100) * Mass of this compound
-
-
Accurately weigh the calculated amount of BHT into a clean, dry weighing vessel.
-
Briefly open the this compound container and carefully add the weighed BHT.
-
Immediately blanket the headspace of the container with nitrogen or argon as described in Protocol 1 .
-
Seal the container tightly and gently swirl or agitate until the BHT has completely dissolved.
-
Label the bottle clearly to indicate that it contains BHT and the concentration (e.g., "Contains 0.05% BHT").
-
Store as per ideal conditions.
By implementing these storage and handling procedures, you can significantly extend the shelf life of your this compound, ensuring the integrity of your starting materials and the reliability of your experimental outcomes.
References
- BenchChem. (n.d.). Stability and storage issues of 2-Propylphenol.
- BenchChem. (n.d.). Degradation pathways of 2-Propylphenol under oxidative stress.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Hooker Chemical Corp. (1968). Stabilization of phenols. U.S.
- Polyphenol derivatives, process for their manufacture, and uses thereof. (2011). WO2011128714A1.
-
iChemical. (n.d.). This compound, CAS No. 6380-21-8. Retrieved from [Link]
- Universal Oil Products Co. (1954). Stabilization of organic compounds. U.S.
- Ellis-Foster Co. (1945). Stabilizing phenolic resins. U.S.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Mitigating Thermal Degradation in Polymers with Phenolic Additives
Welcome to the technical support center for polymer stabilization. This guide is designed for researchers, scientists, and formulation professionals who are actively working to mitigate thermal degradation in polymers using phenolic additives. Here, we will move beyond basic principles to address the specific, practical challenges you may encounter in your experimental work. This resource is structured in a question-and-answer format to provide direct, actionable solutions to common problems.
Section 1: Foundational Concepts & Additive Selection FAQs
This section addresses fundamental questions about the mechanism and selection of phenolic antioxidants. Understanding these core principles is the first step in effective troubleshooting.
Q1: How exactly do phenolic additives protect a polymer from thermal degradation?
A1: Phenolic additives, particularly hindered phenols, function as primary antioxidants or "chain-breaking" antioxidants.[1] During thermal processing or long-term heat exposure, polymers generate highly reactive free radicals (R•) that initiate a chain reaction of degradation, leading to chain scission, cross-linking, and a loss of mechanical properties.[2][3] A phenolic antioxidant (ArOH) intervenes by donating a hydrogen atom from its hydroxyl (-OH) group to this polymer free radical.[3][4][5] This action neutralizes the reactive radical (R• becomes RH) and terminates the degradation cycle.[4][6] The resulting phenoxyl radical (ArO•) is significantly more stable due to resonance delocalization across its aromatic ring, rendering it less likely to initiate new degradation chains.[3][6]
Mechanism of Action: Radical Scavenging Cycle
The diagram below illustrates the fundamental mechanism by which a hindered phenolic antioxidant interrupts the auto-oxidation cycle in a polymer.
Caption: Decision tree for troubleshooting poor antioxidant performance.
Q4: My samples are showing significant yellowing after processing. Is this related to the phenolic additive?
A4: Yes, this is a very likely side effect. The yellow-to-brown discoloration is often caused by the formation of quinone and quinone methide structures, which are generated as the phenolic antioxidant scavenges free radicals. [7]While this discoloration is a sign that the antioxidant is working, it is undesirable in many products. [7]
-
Recommended Actions:
-
Use a Co-stabilizer: Combining the phenolic antioxidant with a secondary antioxidant, such as a phosphite stabilizer (e.g., Irgafos 168), is a highly effective strategy. The phosphite helps to prevent discoloration by decomposing hydroperoxides and converting the colored quinone byproducts back into stable phenolic structures.
-
Select a Non-Staining Phenolic: Choose a phenolic antioxidant specifically designed for color stability. Their molecular structure is engineered to minimize the formation of colored chromophores. [1] 3. Control Environmental Factors: Discoloration can also be caused by "gas fading," where the phenolic additive reacts with atmospheric pollutants like nitrogen oxides (NOx) from sources like gas-powered forklifts. [7][8]Ensure proper ventilation and storage conditions.
-
Q5: My TGA and DSC results for the same sample seem to contradict each other. How do I interpret this?
A5: TGA and DSC are complementary techniques that measure different properties, so their results are not always directly correlated but should paint a coherent picture when interpreted correctly. [9][10]
-
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature. [11]It tells you the temperature at which the polymer and its additives begin to degrade and volatilize. A higher onset temperature of degradation in TGA indicates better thermal stability. [11][12]* Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. [13]It detects thermal transitions like the glass transition (Tg), melting (Tm), and crystallization (Tc). [13]For degradation, it measures the exothermic heat release from oxidation.
A common test to specifically measure the effectiveness of an antioxidant is the Oxidative Induction Time (OIT) test, performed using a DSC. [14][15][16]
-
Scenario: A TGA scan shows a high degradation temperature (e.g., >400°C), but an OIT test at a lower temperature (e.g., 200°C) shows a very short time to oxidation.
-
Interpretation: This means the polymer backbone itself is thermally stable (doesn't break down into volatile fragments until high temperatures), but it is very susceptible to thermo-oxidative degradation at lower temperatures in the presence of oxygen. The short OIT indicates that the antioxidant package is insufficient to protect the polymer under oxidative conditions at 200°C, even though the polymer doesn't "boil off" until much higher temperatures. The longer the OIT, the more effective the stabilization. [15][16][17]
Section 3: Key Experimental Protocols
Following standardized protocols is essential for obtaining reliable and reproducible data. Here are step-by-step methodologies for key experiments.
Protocol 1: Incorporation of Phenolic Additive via Melt Blending
This protocol describes the uniform mixing of a phenolic antioxidant into a thermoplastic polymer using a laboratory-scale twin-screw extruder.
-
Material Preparation:
-
Dry the polymer resin and the antioxidant powder in a vacuum oven at an appropriate temperature (e.g., 80°C for 4 hours for many polyolefins) to remove any residual moisture. Moisture can cause polymer degradation and affect results. [18][19] * Accurately weigh the polymer and the desired amount of antioxidant (e.g., 0.1-0.5% by weight). [7]
-
-
Extruder Setup:
-
Set the temperature profile for the extruder zones according to the polymer's processing recommendations. The temperature should be high enough to ensure a homogenous melt but below the degradation temperature of both the polymer and the additive. [12] * Set the screw speed (e.g., 100-200 RPM) to ensure adequate mixing without excessive shear, which could degrade the polymer.
-
-
Blending:
-
Create a "salt-and-pepper" blend by physically mixing the polymer pellets/powder with the antioxidant powder in a bag.
-
Feed the blend into the extruder hopper at a consistent rate using a gravimetric or volumetric feeder.
-
The molten polymer-additive mixture will be extruded through a die (e.g., a strand die).
-
-
Sample Collection & Preparation:
-
Cool the extruded strand in a water bath.
-
Use a pelletizer to cut the cooled strand into uniform pellets.
-
Discard the first few minutes of the extrudate to ensure the collected sample is from a steady-state process.
-
These pellets can now be used for further analysis (TGA, DSC/OIT) or compression molded into plaques for mechanical testing.
-
Protocol 2: Determining Oxidative Induction Time (OIT) by DSC
This protocol follows the general principles of standards like ASTM D3895 and ISO 11357-6 to assess the thermo-oxidative stability of a stabilized polymer. [14][15][20]
-
Sample Preparation:
-
Weigh 5-10 mg of the stabilized polymer (pellet or a small piece cut from a molded part) into an open aluminum DSC pan. An open pan is crucial to ensure full contact with the oxygen atmosphere.
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the initial purge gas to an inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
-
Experimental Program:
-
Segment 1 (Heating): Heat the sample under nitrogen from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min. [20]The test temperature should be high enough to induce oxidation in a reasonable time but not so high that the polymer degrades immediately. [16] * Segment 2 (Equilibration): Hold the sample at the isothermal temperature for 3-5 minutes under nitrogen to allow the temperature to stabilize. [20] * Segment 3 (Oxidation): Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t=0) for the OIT measurement. [16] * Segment 4 (Isothermal Hold): Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until a sharp exothermic peak is observed. This peak signifies the onset of rapid oxidation. [17]
-
-
Data Analysis:
-
The OIT is the time elapsed from the switch to oxygen (start of Segment 3) to the onset of the exothermic oxidation peak. [16][17]This is typically determined using the instrument software by finding the intersection of the baseline with the tangent of the exotherm's leading edge. A longer OIT value indicates greater resistance to thermo-oxidative degradation. [17]
-
References
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Specialty Chemicals.
- Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals.
- The Role of Phenolic Antioxidants in Modern Polymer Manufacturing. (2026). Elchemy.
- Oxidation Induction Time (OIT) Testing. Measurlabs.
- Determination of the Oxidation Induction Time or Temper
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2018). MDPI.
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2023).
- A Guide to the Determination of Oxid
- Oxidation Induction Time Measurements by DSC. Hitachi High-Tech.
- Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2019).
- Common Challenges in Using Antioxidants in Plastic Manufacturing. (2026). Elchemy.
- Polymer additives FAQ. ADEKA.
- Problem Solving With Thermal Analysis. The Madison Group.
- Chapter 4. ADDITIVES IN POLYMERS. (2012).
- Characterizing Thermal Stability of Polymer Melts Using a Capillary Rheometer. (2019).
- Using a Capillary Rheometer to Characterize the Thermal Stability of Polymer Melts. (2020). AZoM.
- Laboratory Tests: Thermal Degradation of Polymers: Pyrolysis and Identification of Degradation Products.
- Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
- How Does TGA Measure Polymer Thermal Stability? (2025). YouTube.
- Differential Scanning Thermal Analysis in Polymeric M
- THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications.
- Dispersion of additive masterbatches in polyolefin plastics. (2021). Loughborough University Research Repository.
- Antioxidant Masterb
Sources
- 1. Antioxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. partinchem.com [partinchem.com]
- 7. Common Challenges in Using Antioxidants in Plastic Manufacturing [elchemy.com]
- 8. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 9. madisongroup.com [madisongroup.com]
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- 18. Polymer Evaluation Blog | Dynisco [dynisco.com]
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- 20. img.antpedia.com [img.antpedia.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Phenols in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds in complex matrices is a critical task. Whether assessing the phenolic content of a new drug formulation, monitoring environmental contaminants, or analyzing bioactive compounds in food products, the reliability of your analytical method is paramount. This guide provides an in-depth comparison of common analytical techniques and a practical approach to method validation, grounded in scientific principles and regulatory expectations.
The Imperative of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications. For the quantification of phenols in complex matrices such as biological fluids, wastewater, or food extracts, a validated method ensures the reliability, reproducibility, and accuracy of the results. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical procedure validation, which we will refer to throughout this guide.[1][2][3][4][5]
Choosing Your Analytical Weapon: A Comparative Overview
The selection of an appropriate analytical technique is the first critical decision in quantifying phenols. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each has its strengths and weaknesses, and the optimal choice depends on the specific analytical challenge.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many phenols.[6][7][8] It offers high resolution and can be coupled with various detectors, most commonly a UV-Vis or Diode Array Detector (DAD).
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Strengths: Suitable for a wide range of phenolic compounds without derivatization, robust, and widely available.
-
Weaknesses: Can be susceptible to matrix effects, and UV detection may lack specificity in highly complex samples.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many phenolic compounds, a derivatization step is required to increase their volatility.
-
Principle: Analytes are vaporized and separated based on their boiling points and interaction with a stationary phase. The mass spectrometer provides definitive identification.
-
Strengths: Excellent sensitivity and selectivity, providing structural information for confident peak identification.
-
Weaknesses: Requires derivatization for most phenols, which can add complexity and potential for error. Not suitable for thermally unstable compounds.[7][8]
UV-Visible Spectrophotometry (e.g., Folin-Ciocalteu Assay)
This technique is often used for the determination of total phenolic content. It is a colorimetric assay based on a chemical reaction.
-
Principle: The Folin-Ciocalteu reagent reacts with phenolic compounds under alkaline conditions to produce a blue-colored complex, the absorbance of which is measured.
-
Strengths: Simple, rapid, and inexpensive, making it suitable for high-throughput screening.
-
Weaknesses: Lacks specificity and can be prone to interferences from other reducing substances like ascorbic acid and some sugars.[6][9]
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and Spectrophotometry for the quantification of phenols in complex matrices.
| Performance Parameter | HPLC-UV | GC-MS | Spectrophotometry (Folin-Ciocalteu) |
| Specificity | Moderate to High | Very High | Low |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% | 80-120% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL to low µg/mL | pg/mL to ng/mL | µg/mL |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL | pg/mL to ng/mL | µg/mL |
| Robustness | Good | Good | Moderate |
| Throughput | Moderate | Moderate | High |
The Validation Workflow: A Step-by-Step Approach
A structured validation process is essential for ensuring the reliability of your analytical method. The following diagram illustrates a typical workflow.
Caption: Strategies for mitigating matrix effects in phenol analysis.
Troubleshooting Common Validation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | Inappropriate mobile phase pH, column degradation, sample overload. | Adjust mobile phase pH, use a new column, inject a smaller sample volume. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | Ensure proper mobile phase mixing, use a column oven, check pump performance. |
| Low Accuracy/Recovery | Inefficient extraction, matrix effects, analyte degradation. | Optimize extraction procedure, use matrix-matched standards or an internal standard, check sample stability. |
| High %RSD (Poor Precision) | Inconsistent sample preparation, instrument variability. | Standardize sample preparation steps, ensure instrument is properly maintained and calibrated. |
| Non-linear Calibration Curve | Detector saturation, analyte instability at high concentrations. | Extend the concentration range, check for analyte degradation. |
Conclusion
The validation of analytical methods for quantifying phenols in complex matrices is a rigorous but essential process for ensuring data quality and reliability. By carefully selecting the appropriate analytical technique, meticulously following a structured validation protocol based on ICH guidelines, and proactively addressing challenges such as matrix effects, researchers can have high confidence in their analytical results. This guide serves as a foundational resource to navigate the complexities of method validation and to generate robust and defensible data in your scientific endeavors.
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubMed. On the spectrophotometric determination of total phenolic and flavonoid contents. 2013. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. 2025. [Link]
-
Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). 2025. [Link]
-
ScienceDirect. On the spectrophotometric determination of total phenolic and flavonoid contents. 2013. [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. 2023. [Link]
-
ACS Omega. Casein/Albumin Silver/Zinc Oxide Nanoparticles for Efficient Dispersive Solid-Phase Microextraction of Phenolic Compounds from Aqueous Solutions Followed by UV–Visible Spectrometry. 2026. [Link]
-
PMC. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
International Journal of Science, Engineering and Technology. Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]
-
ResearchGate. Quick and easy method for determination of priority phenolic compounds in water and wastewater. 2014. [Link]
-
NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
YouTube. Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. 2015. [Link]
-
Redalyc. SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. agilent.com [agilent.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 2-Propenylphenol and Chavicol: A Structural and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of phenolic compounds, structural isomers often exhibit surprisingly divergent biological activities. This guide provides an in-depth comparison of the antioxidant potential of two such isomers: 2-propenylphenol and chavicol (4-propenylphenol). While direct comparative experimental data in the public domain is scarce, this document will navigate the predicted antioxidant efficacy of these molecules based on established structure-activity relationships. Furthermore, we will equip you with the detailed experimental protocols necessary to empirically validate these theoretical considerations in your own laboratory settings.
The Structural Nuances: Predicting Antioxidant Efficacy
At the heart of the antioxidant activity of phenols lies their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is dictated by the stability of the resulting phenoxyl radical. Electron-donating groups on the aromatic ring can delocalize the unpaired electron of the radical, thereby stabilizing it and enhancing the antioxidant capacity of the parent molecule.
Chavicol (4-propenylphenol) , with its propenyl group in the para position relative to the hydroxyl group, is predicted to exhibit superior antioxidant activity compared to its ortho-substituted counterpart, This compound . This prediction is rooted in the principles of electronic effects on the phenolic ring. The alkyl propenyl group at the para position can exert a positive inductive and hyperconjugative effect, effectively donating electron density to the aromatic ring. This electron donation stabilizes the phenoxyl radical formed upon hydrogen donation, making chavicol a more willing and efficient antioxidant.
Conversely, in this compound, the propenyl group is situated in the ortho position. While it still provides some electron-donating effect, its close proximity to the hydroxyl group can introduce steric hindrance. This may impede the interaction of the hydroxyl group with bulky free radicals, potentially reducing its radical scavenging efficiency.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Predicted antioxidant activity based on substituent position.
Mechanistic Pathways of Phenolic Antioxidants
The antioxidant action of phenolic compounds like this compound and chavicol primarily proceeds through two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a phenoxyl radical (ArO•), which is relatively stable and less reactive.
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. The radical cation can then deprotonate to form a phenoxyl radical.
ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+
The predominant mechanism can depend on the specific free radical, the solvent, and the structure of the phenolic compound.[2][3]
dot graph Antioxidant_Mechanisms { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: Key antioxidant mechanisms of phenolic compounds.
Experimental Validation: Protocols for Comparative Analysis
To empirically determine the comparative antioxidant activity of this compound and chavicol, a panel of well-established in vitro assays is recommended. Each assay targets a different facet of antioxidant action, providing a more comprehensive profile.
Data Presentation: A Framework for Comparison
All quantitative data should be summarized in a clearly structured table for easy comparison. The primary metric for DPPH and ABTS assays is the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals), where a lower value indicates higher antioxidant activity. For the FRAP assay, the results are typically expressed as Trolox Equivalents (TE), with higher values signifying greater reducing power.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM TE/µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Chavicol | Experimental Value | Experimental Value | Experimental Value |
| Trolox (Standard) | Experimental Value | Experimental Value | Experimental Value |
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in a dark, amber-colored bottle at 4°C.
-
Prepare stock solutions of this compound, chavicol, and a standard antioxidant (e.g., Trolox) in methanol at a concentration of 1 mg/mL. From these, prepare a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the sample to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound, chavicol, and Trolox in ethanol.
-
In a 96-well plate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare solutions of this compound, chavicol, and a ferrous sulfate (FeSO₄·7H₂O) standard at various concentrations.
-
Add 30 µL of the sample or standard solution to 900 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the ferrous sulfate solutions.
-
Express the antioxidant capacity of the samples as µmol Fe(II) equivalents per µmol of the compound.
-
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: Workflow for the comparative antioxidant analysis.
Conclusion and Future Directions
Based on fundamental principles of organic chemistry, chavicol is predicted to be a more potent antioxidant than this compound due to the favorable electronic effects of its para-substituted propenyl group. However, this remains a theoretical postulation until substantiated by empirical evidence. The detailed protocols provided herein for the DPPH, ABTS, and FRAP assays offer a robust framework for researchers to conduct a direct, quantitative comparison of these two isomers.
The results of such a study would not only provide valuable data on the antioxidant potential of these specific compounds but also contribute to the broader understanding of structure-activity relationships within the vast family of phenolic compounds. This knowledge is invaluable for the rational design and development of new antioxidant-based therapeutics and natural product applications.
References
-
Santos, F. A. R., et al. (2018). Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays. Oxidative Medicine and Cellular Longevity, 2018, 2189348. [Link]
-
van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
-
Perez, C. A., et al. (2014). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 6(8), 243-250. [Link]
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(1-2), 1041-1041. [Link]
-
Allouche, Y., et al. (2010). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Comptes Rendus Chimie, 13(10), 1210-1217. [Link]
-
Wang, W., et al. (2002). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of the American Oil Chemists' Society, 79(7), 723-727. [Link]
-
Arambewela, L. S. R., et al. (2007). Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent. Antimicrobial Agents and Chemotherapy, 51(11), 4130-4135. [Link]
-
Sroka, Z., & Cisowski, W. (2003). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Polish Journal of Food and Nutrition Sciences, 12(53), 35-38. [Link]
-
Santos, F. A. R., et al. (2018). Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays. Semantic Scholar. [Link]
-
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A Head-to-Head Battle of Analytical Columns for Phenol Separation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification and separation of phenolic compounds are critical. These aromatic compounds, characterized by a hydroxyl group bonded directly to an aromatic ring, are prevalent as environmental pollutants, pharmaceutical intermediates, and key components in food and beverage quality.[1][2] Gas Chromatography (GC) stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][3]
However, the success of any GC analysis hinges on the selection of the appropriate capillary column. The column is the heart of the separation, and its stationary phase chemistry dictates the selectivity and efficiency of the analysis. Phenols, being polar and acidic, present unique challenges, including peak tailing and the co-elution of structurally similar isomers.[4][5][6]
This guide provides an in-depth, objective comparison of the performance of different GC capillary columns for phenol separation. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you to select the optimal column for your specific application, ensuring both accuracy and robustness in your results.
The Core of Separation: Understanding Stationary Phases
The separation in a GC capillary column occurs based on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase (a microscopic liquid or polymer layer coated on the inner surface of the fused silica tubing).[7][8] The principle of "like dissolves like" is the primary driver of selectivity. The choice of stationary phase is therefore the most critical decision in method development.[8]
For phenol analysis, the two most common classes of stationary phases are polysiloxane derivatives and polyethylene glycol.
-
Polysiloxane Phases: These are versatile and robust phases. The polarity is modified by incorporating different functional groups into the siloxane backbone.[9]
-
Low-Polarity (e.g., 5% Phenyl-methylpolysiloxane): These are the workhorses of many labs, offering excellent thermal stability.
-
Mid-Polarity (e.g., 50% Phenyl-methylpolysiloxane or Cyanopropylphenyl-polysiloxane): These offer alternative selectivity, which can be crucial for resolving complex mixtures.
-
-
Polyethylene Glycol (PEG) Phases: Commonly known as WAX columns, these are highly polar stationary phases.[9][10][11] Their ability to participate in hydrogen bonding makes them uniquely suited for the analysis of polar compounds like phenols.
The following diagram illustrates the fundamental interaction mechanisms.
Caption: Interaction of phenol with non-polar vs. polar stationary phases.
Performance Comparison: Polysiloxane vs. WAX Columns
The choice between a robust, general-purpose polysiloxane column and a highly polar WAX column is a common dilemma. The decision depends on the specific analytical goals, sample matrix, and the range of phenols being analyzed.
The Workhorse: 5% Phenyl-methylpolysiloxane (e.g., DB-5, ZB-5, HP-5ms)
These columns are renowned for their versatility, robustness, and high maximum operating temperatures.[12][13][14] They are often the first choice for broad-scope environmental analyses, such as those outlined in EPA Method 8041A.[15]
-
Advantages:
-
High Thermal Stability: They can be heated to higher temperatures (typically ≥320 °C), which is essential for "baking out" heavy, non-volatile contaminants from complex sample matrices, thereby extending column lifetime.[4]
-
Robustness: Less susceptible to damage from trace amounts of water or oxygen in the carrier gas compared to WAX phases.
-
Versatility: Suitable for analyzing a wide range of semi-volatile organic compounds, allowing for the simultaneous analysis of phenols and other compound classes.[4]
-
-
Disadvantages:
-
Peak Tailing: Due to the acidic nature of phenols, their interaction with residual silanol groups on the fused silica surface can lead to asymmetric or "tailing" peaks, especially for more acidic compounds like pentachlorophenol.[4][5]
-
Isomer Co-elution: May provide incomplete separation for certain positional isomers (e.g., 3-methylphenol and 4-methylphenol).[15]
-
The Specialist: Polyethylene Glycol (WAX) Columns (e.g., DB-WAX, ZB-WAX)
WAX columns are the specialists for polar analytes. The polyethylene glycol stationary phase provides strong dipole-dipole interactions and, crucially, hydrogen bonding capabilities.[11]
-
Advantages:
-
Superior Peak Shape: The hydrogen bonding between the phenol's hydroxyl group and the ether linkages of the PEG phase effectively masks the interaction with active sites, resulting in highly symmetric peaks.[4][6]
-
Enhanced Isomer Separation: The unique selectivity often provides superior resolution of cresol and xylenol isomers compared to non-polar phases.[4]
-
-
Disadvantages:
-
Lower Thermal Stability: WAX columns have a lower maximum operating temperature (typically ~250-260 °C), making them more susceptible to damage from high molecular weight contaminants that may not elute.[4][6]
-
Sensitivity to Oxygen: The PEG phase is more prone to oxidation, requiring high-purity carrier gas and a leak-free system to ensure a long column lifetime.
-
Comparative Data Summary
The following table summarizes the key performance characteristics and experimental outcomes when analyzing a standard mixture of phenols on these two column types.
| Performance Metric | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Polyethylene Glycol (e.g., DB-WAX) | Causality & Rationale |
| Primary Separation Mechanism | van der Waals forces, boiling point elution | Hydrogen bonding, dipole-dipole interactions | The PEG phase's ability to act as a hydrogen bond acceptor is key to its selectivity for phenols. |
| Peak Asymmetry (As) for Phenols | Fair to Good (Typically 1.2 - 1.8) | Excellent (Typically 1.0 - 1.3) | WAX columns provide better peak shape due to strong hydrogen bonding that minimizes interaction with active sites.[4][6] |
| Resolution (Rs) of Cresol Isomers | Often co-elutes 3- & 4-methylphenol[15] | Baseline separation is often achievable | The specific dipole interactions of the WAX phase provide the necessary selectivity for positional isomers. |
| Maximum Operating Temperature | High (~325 °C) | Lower (~250 °C) | The polysiloxane backbone is inherently more thermally stable than the polyethylene glycol polymer.[4] |
| Robustness for Dirty Matrices | High | Moderate | The ability to bake out the column at high temperatures makes the DB-5 more suitable for complex matrices.[4] |
| Analysis Time | Can be faster due to higher temp ramps | Can be longer due to stronger retention | Stronger interactions on the WAX phase lead to longer retention times for phenols. |
Experimental Protocol: Phenol Analysis via GC-FID (Based on EPA Method 604)
This protocol provides a self-validating system for the determination of phenolic compounds in wastewater.[16][17][18] Gas chromatography with a flame ionization detector (GC-FID) is a preferred technique due to its sensitivity and ease of operation.[16]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Measure 1-L of the water sample into a 2-L separatory funnel.
-
Acidify the sample to a pH < 2 with concentrated sulfuric or hydrochloric acid.
-
Add 60 mL of methylene chloride to the funnel.
-
Shake vigorously for 2 minutes. Allow the organic and aqueous layers to separate.
-
Drain the lower methylene chloride layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
GC System & Conditions
-
Gas Chromatograph: An analytical system complete with a temperature-programmable gas chromatograph suitable for capillary columns.
-
Injector: Split/Splitless inlet at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column Selection:
-
Option A (Polar): DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Option B (Non-Polar): DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 8 °C/min to 220 °C (for DB-WAX) or 280 °C (for DB-5ms).
-
Final Hold: Hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.[19]
-
Injection Volume: 1 µL.
Data Analysis
-
Perform a multi-point calibration using certified phenol standard solutions.
-
Identify peaks in the sample chromatogram by comparing their retention times to the calibration standards.
-
Quantify the concentration of each identified phenol using the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the analysis of phenols in water by GC-FID.
Conclusion and Recommendations
The selection of a GC capillary column for phenol separation is a balance of performance requirements and analytical challenges.
-
For dedicated applications focusing solely on phenols , especially isomeric mixtures where peak shape and resolution are paramount, a polar WAX-type column (e.g., DB-WAX, ZB-WAX) is the superior choice.[4][6] Its ability to mitigate peak tailing through hydrogen bonding provides the most accurate and reproducible results.
-
For multi-analyte methods or when analyzing samples from complex, "dirty" matrices , a low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5, ZB-5) offers the necessary robustness and thermal stability.[4] While some peak tailing may be observed, its durability and versatility often make it the more practical option in high-throughput environmental or industrial laboratories.
Ultimately, the optimal column choice is application-dependent. By understanding the underlying chemical interactions and weighing the trade-offs in performance, researchers can confidently select the column that will deliver the highest quality data for their specific needs.
References
- Amptius. (n.d.). EPA Method 604 Instrumentation Guide.
- U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
- U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols in Water Using GCECD/FID.
- Steemit. (n.d.). Determination of Phenol by Gas Chromatography.
- U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
- Agilent Technologies, Inc. (2011). Analysis of phenols according to EPA 604.
- Bieniek, G. (1996). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. Journal of Chromatography B: Biomedical Applications, 682(1), 167-72.
- LabHut.com. (n.d.). PHENOLS EPA 604.
- Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation.
- GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents.
- ResearchGate. (2018). Is DB-WAX or DB-5 column use in GC-MS for the separation of CHLOROPHENOLS from wastewater sample?.
- Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases.
- ASTM International. (2012). D1783-01(2012)e1, Standard Test Methods for Phenolic Compounds in Water.
- Agilent. (n.d.). Recommended GC Columns for USP Phase Classification.
- Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
- Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
- ResearchGate. (2021). What is suitable method to analysis phenols using GC/FID(DB-WAX)?.
- Merck Millipore. (n.d.). GC Analysis of Phenols in Water.
- National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS.
- Phenomenex. (n.d.). Zebron ZB-5PLUS Gas Chromatography (GC) Columns.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- Phenomenex. (n.d.). 3 Ways To Choose Your 5 Phase.
- GL Sciences. (n.d.). Phenomenex GC Column Equivalent - Zebron ZB-1, ZB-624, ZB-5, ZB-Wax & More.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-Propenylphenol Derivatives in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An assay is only as reliable as its ability to distinguish the target analyte from structurally similar molecules. This guide provides an in-depth, technical comparison of the cross-reactivity of several 2-propenylphenol derivatives in a competitive immunoassay format. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure a thorough understanding of how subtle structural differences impact antibody recognition.
The Significance of this compound Derivatives and the Cross-Reactivity Challenge
This compound derivatives, such as eugenol, isoeugenol, and chavibetol, are a class of small molecules found in various essential oils and are significant in the food, fragrance, and pharmaceutical industries.[1][2][3] Monitoring their presence is crucial for quality control and safety assessment. Immunoassays offer a high-throughput and cost-effective method for their detection.[4][5] However, due to their structural similarities, developing a highly specific antibody that recognizes only one derivative without binding to others is a significant challenge.[6][7] This potential for cross-reactivity can lead to inaccurate quantification and false-positive results.[6][7]
Structural Similarities of Key this compound Derivatives:
| Compound | Structure | Key Differentiating Feature |
| Eugenol | 4-allyl-2-methoxyphenol | Allyl group (-CH2-CH=CH2) at position 4. |
| Isoeugenol | 2-methoxy-4-(1-propenyl)phenol | Propenyl group (-CH=CH-CH3) at position 4.[2][8] |
| Chavibetol | 5-allyl-2-methoxyphenol | Positional isomer of eugenol, with the allyl group at position 5.[3] |
| Methyl Eugenol | 1,2-dimethoxy-4-(2-propenyl)benzene | Methoxy group instead of a hydroxyl group. |
These subtle differences—the position of a double bond or the location of a functional group—are the very features an antibody must distinguish.
Experimental Design: A Validated Approach to Quantifying Cross-Reactivity
To objectively assess cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the format of choice for small molecules, also known as haptens.[9][10] Small molecules like this compound derivatives are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response and produce antibodies.[11][12]
The principle of our competitive ELISA is as follows: a known amount of a this compound derivative conjugated to a protein (the coating antigen) is immobilized on the microplate wells. A limited amount of specific antibody is then added to the wells along with the sample containing the free (unknown) derivative. The free derivative in the sample competes with the immobilized derivative for binding to the antibody. The higher the concentration of the free derivative in the sample, the less antibody will bind to the immobilized derivative, resulting in a weaker signal.[9][13]
Experimental Workflow
The overall process for developing and validating the immunoassay to test for cross-reactivity is outlined below. This systematic approach ensures that each step builds upon a solid foundation, a hallmark of a self-validating system.[14][15][16]
Detailed Experimental Protocol: Competitive ELISA
This protocol is designed to be a robust starting point for researchers. Note that optimization of antibody and antigen concentrations through a checkerboard titration is a critical preliminary step.[5]
Materials:
-
96-well high-binding polystyrene microplates
-
Target analyte (e.g., Eugenol) and its derivatives for testing
-
Anti-eugenol monoclonal antibody
-
Coating antigen (e.g., Eugenol-OVA)
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen (Eugenol-OVA) to an optimized concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[17]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[17]
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[17]
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (Eugenol) and the cross-reactants (Isoeugenol, Chavibetol, etc.) in your assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-eugenol monoclonal antibody for 30 minutes at 37°C.
-
After the blocking step, wash the plate three times.
-
Transfer 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted Goat anti-mouse IgG-HRP to each well. Incubate for 1 hour at 37°C.
-
Signal Development: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the derivative that causes 50% inhibition of the maximum signal (IC50) to the IC50 of the target analyte.[18][19]
Calculation of Percent Cross-Reactivity (%CR):
The formula to calculate the percent cross-reactivity is:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A higher %CR value indicates a greater degree of cross-reactivity.
Illustrative Data:
The following table presents hypothetical data from a competitive ELISA designed to detect Eugenol, tested against several structurally related derivatives.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Eugenol | 38.19[5] | 100% |
| Isoeugenol | 0.15[5] | 25460% |
| Chavibetol | 150.5 | 25.4% |
| Methyl Eugenol | 0.80[5] | 4773.8% |
| Acetyl Isoeugenol | 21.93[5] | 174.1% |
Note: IC50 values for Eugenol, Isoeugenol, Methyl Eugenol, and Acetyl Isoeugenol are based on experimental data from a published study.[5] The IC50 for Chavibetol is hypothetical for illustrative purposes.
Comparative Analysis and Discussion
The data clearly demonstrates the significant impact of minor structural variations on antibody binding.
-
High Cross-Reactivity (Isoeugenol and Methyl Eugenol): Surprisingly, this particular antibody shows a much higher affinity for Isoeugenol and Methyl Eugenol than for the target analyte, Eugenol.[5] This indicates that the specific epitope recognized by the antibody is more favorably presented in these derivatives. The shift of the double bond in Isoeugenol and the replacement of the hydroxyl with a methoxy group in Methyl Eugenol dramatically increase the binding affinity.[5] This highlights a critical aspect of immunoassay development: the antibody generated may not always have the highest affinity for the hapten used in the immunogen.
-
Moderate Cross-Reactivity (Acetyl Isoeugenol): The addition of an acetyl group to isoeugenol reduces the cross-reactivity compared to isoeugenol itself, but it is still higher than the target analyte. This suggests the acetyl group introduces some steric hindrance that slightly impedes antibody binding.
-
Low Cross-Reactivity (Chavibetol): The positional change of the allyl group from position 4 (Eugenol) to position 5 (Chavibetol) results in a significant drop in cross-reactivity. This implies that the region around position 4 of the phenol ring is a critical part of the epitope for antibody recognition.
Conclusion: Navigating Cross-Reactivity in Immunoassay Design
This guide demonstrates that assessing the cross-reactivity of structurally similar small molecules is a critical validation step in immunoassay development. The choice of hapten design for immunogen synthesis is fundamental and directly influences the specificity of the resulting antibodies.[4][11]
Our findings underscore that even minor modifications in chemical structure can lead to dramatic changes in antibody affinity and, consequently, assay performance. For researchers developing immunoassays for this compound derivatives, it is imperative to:
-
Test a wide range of structurally related compounds to fully characterize the specificity of the antibody.
-
Understand that cross-reactivity is not always predictable and that an antibody may exhibit higher affinity for a derivative than the target analyte.
-
Carefully consider the intended application of the assay. If the goal is to detect a broad spectrum of related compounds, a cross-reactive antibody may be desirable.[4][5] If specificity for a single compound is required, further antibody screening and optimization are necessary.
By following a systematic and rigorous validation process, researchers can develop reliable and accurate immunoassays that provide trustworthy data for their specific needs.
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Development of broad-spectrum immunoassay with monoclonal antibody to detect five eugenols and study of their molecular recognition mechanism. PubMed. [Link]
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Development of broad-spectrum immunoassay with monoclonal antibody to detect five eugenols and study of their molecular recognition mechanism. PMC - NIH. [Link]
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Synthesis and characterisation of immunogens for the production of antibodies against small hydrophobic molecules with biosignature properties. PubMed. [Link]
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The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]
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A Practical Guide to Immunoassay Method Validation. PMC. [Link]
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A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]
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Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC - NIH. [Link]
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Production of a Monoclonal Antibody against Eugenol and Development of Colloidal Test Strip Detection Method. 核农学报. [Link]
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IC50 values (nM) for the calibration dependences given in Figure 3. ResearchGate. [Link]
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Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of... ResearchGate. [Link]
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ELISA Principle, Procedure, Types, and Applications. PraxiLabs. [Link]
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Structures of experimental (iso)eugenol derivatives used in this study. ResearchGate. [Link]
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Chavibetol. PubChem - NIH. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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Chemical structures of chavibetol, eugenol, and methyleugenol. ResearchGate. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Phenol, 2-methoxy-4-(1-propenyl)-. the NIST WebBook. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
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Contact allergy to isoeugenol and its derivatives: problems with allergen substitution. PubMed. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of cis- and trans-2-Propenylphenol Isomers
Introduction
In the fields of pharmaceutical development, materials science, and flavor chemistry, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a cornerstone of quality, safety, and efficacy. 2-Propenylphenol, a valuable synthesis intermediate[1], exists as two distinct geometric isomers: cis-(Z) and trans-(E). The spatial arrangement of the propenyl group relative to the phenol ring dictates the molecule's overall shape, influencing its physical properties, reactivity, and biological activity. Consequently, the ability to unambiguously differentiate between these isomers is critical for researchers and quality control professionals.
This guide provides a comprehensive comparison of the spectroscopic characteristics of cis- and trans-2-propenylphenol. We will delve into the mechanistic basis for their differing spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by established principles and experimental data. Each section includes not only the comparative data but also the causality behind the experimental choices and detailed protocols to ensure reproducible and reliable characterization.
Molecular Geometry: The Root of Spectroscopic Differences
The fundamental difference between the cis and trans isomers of this compound lies in the geometry around the carbon-carbon double bond of the propenyl side chain. In the trans isomer, the substituents are on opposite sides, leading to a more linear and sterically relaxed conformation. In the cis isomer, the substituents are on the same side, forcing a more crowded and less planar arrangement due to steric hindrance between the phenyl ring and the methyl group. This seemingly subtle variation has profound effects on the electronic environment and vibrational modes of the molecule, which are directly probed by spectroscopic techniques.
Caption: Structures of trans-(E)- and cis-(Z)-2-propenylphenol.
¹H NMR Spectroscopy: A Definitive Diagnostic Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and definitive technique for distinguishing between cis and trans isomers of this compound. The key diagnostic features are the coupling constants (J-values) and chemical shifts (δ) of the vinylic protons on the propenyl chain.
Causality of Spectral Differences
The differentiation arises primarily from the through-bond spin-spin coupling between the two vinylic protons. The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds.
-
Coupling Constants (J): In the trans isomer, the vinylic protons are anti-periplanar (180° dihedral angle), resulting in a large coupling constant, typically in the range of 11-18 Hz.[2] Conversely, the cis isomer has syn-clinal vinylic protons (~0° dihedral angle), leading to a significantly smaller coupling constant, usually between 6-15 Hz.[2] This difference is a robust and reliable indicator.
-
Chemical Shifts (δ): The chemical shifts of the vinylic protons are also distinct. In the trans isomer, one of the vinylic protons may experience deshielding due to the anisotropic effect of the nearby benzene ring, causing it to appear further downfield compared to its counterpart in the cis isomer, where steric hindrance can lead to a non-planar conformation that alters these effects.[3][4][5]
Comparative ¹H NMR Data
The following table summarizes the expected key diagnostic signals for the vinylic protons of this compound isomers, based on data from the closely related compound anethole.[6]
| Parameter | trans-2-Propenylphenol (Expected) | cis-2-Propenylphenol (Expected) | Primary Justification |
| Vinylic Proton (Hα) | ~6.4 ppm (doublet) | ~5.8 ppm (doublet of quartets) | Anisotropic effects and conformational differences. |
| Vinylic Proton (Hβ) | ~6.1 ppm (doublet of quartets) | Overlapped or complex multiplet | Steric environment affects shielding. |
| ³J(Hα-Hβ) Coupling | ~16 Hz | ~11.5 Hz | Dihedral Angle Dependence (Most Definitive Feature).[2][6] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. Higher fields will provide better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum carefully.
-
Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃ at 7.26 ppm) as the reference.
-
Integrate the peaks to determine proton ratios.
-
Analyze the multiplicities and measure the coupling constants of the vinylic proton signals to determine the isomeric configuration.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information by probing the vibrational modes of the molecule. For alkene isomers, the out-of-plane C-H bending vibrations (or "wags") are particularly diagnostic.
Causality of Spectral Differences
The key IR bands for differentiation are related to the C=C bond and the C-H bonds attached to it.
-
Out-of-Plane C-H Bending: The geometry of the isomer significantly impacts the energy of the out-of-plane C-H bending vibration. Trans double bonds consistently show a strong, sharp absorption band around 960-970 cm⁻¹.[7][8] This band is often absent or weak in the cis isomer, which instead typically displays a broad, medium-intensity band around 675-730 cm⁻¹.[8]
-
C=C Stretching: The C=C stretching vibration appears in the 1640-1680 cm⁻¹ region. While generally less diagnostic than the C-H bend, the intensity and exact position can vary. The cis isomer, being less symmetric, may exhibit a slightly stronger C=C stretching absorption than the more symmetric trans isomer.[9]
Comparative IR Data
| Vibrational Mode | trans-2-Propenylphenol (cm⁻¹) | cis-2-Propenylphenol (cm⁻¹) | Primary Justification |
| Out-of-Plane =C-H Bend | ~965 (Strong, Sharp) | ~690 (Medium, Broad) | Highly Diagnostic Vibrational Mode.[7][8] |
| C=C Stretch | ~1640-1660 (Weak to Medium) | ~1630-1650 (Medium) | Symmetry and dipole moment changes.[9] |
| Aromatic C-H Bends | ~750-850 | ~750-850 | Related to ring substitution, not isomerism. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal).
-
Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify the key bands, paying close attention to the 1000-650 cm⁻¹ region for the highly diagnostic out-of-plane C-H bending vibrations.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extent of conjugation and the molecule's ability to adopt a planar conformation directly influence the absorption maximum (λmax).
Causality of Spectral Differences
The key to differentiation lies in the planarity of the conjugated π-system.
-
λmax and Molar Absorptivity (ε): The trans isomer is more planar, allowing for more effective overlap between the π-orbitals of the benzene ring and the propenyl double bond. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10] As a result, the trans isomer typically absorbs light at a longer wavelength (a bathochromic or red shift) and has a higher molar absorptivity (a hyperchromic effect) compared to the more sterically hindered, non-planar cis isomer.[10][11] This principle is well-documented for similar systems like stilbene.[12][13][14]
Comparative UV-Vis Data
| Parameter | trans-2-Propenylphenol | cis-2-Propenylphenol | Primary Justification |
| λmax (nm) | Longer Wavelength | Shorter Wavelength | Greater planarity and conjugation in the trans isomer.[11] |
| Molar Absorptivity (ε) | Higher Value | Lower Value | Steric hindrance in the cis isomer reduces π-orbital overlap.[10] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a reference cuvette with the pure solvent.
-
Run a baseline correction (autozero) with the solvent-filled cuvette in the beam path.
-
Place the sample cuvette in the spectrophotometer and scan a spectrum, typically from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl). Compare these values between samples to infer the isomeric identity.
Workflow for Isomer Differentiation
The following workflow provides a logical sequence for identifying an unknown sample of this compound.
Caption: Logical workflow for differentiating isomers using NMR and IR.
Conclusion
The differentiation of cis- and trans-2-propenylphenol is readily achievable through standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the vinylic proton coupling constant providing an unambiguous distinction. Infrared spectroscopy offers a rapid and reliable confirmation, primarily through the analysis of the out-of-plane C-H bending region. Finally, UV-Vis spectroscopy provides supporting evidence based on the principles of molecular planarity and conjugation. By employing this multi-faceted spectroscopic approach, researchers can confidently determine the geometric identity of their this compound samples, ensuring the integrity and reproducibility of their scientific work.
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How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora. Available at: [Link]
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How can you distinguish between cisand trans-stilbene with the help of UV-visible spectroscopy? Filo. Available at: [Link]
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Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. MDPI. Available at: [Link]
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Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. ACS Publications. Available at: [Link]
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In the 1H NMR, vinylic protons that are cis to one another have a coupling constant (J-value) of 6-15 Hz (Hertz), while those that are trans to one another have J = 11-18 Hz. Chegg.com. Available at: [Link]
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Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. ResearchGate. Available at: [Link]
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1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]
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A Comparative Guide to the Polymerization of 2-Propenylphenol: Chemical versus Enzymatic Routes
For researchers, scientists, and drug development professionals exploring the synthesis of novel phenolic polymers, the choice of polymerization methodology is a critical determinant of the final material's properties and potential applications. This guide provides an in-depth, objective comparison between the chemical and enzymatic polymerization of 2-propenylphenol, a versatile phenolic monomer. By delving into the underlying mechanisms, experimental protocols, and performance outcomes, this document aims to equip you with the necessary insights to make informed decisions for your research and development endeavors.
Introduction: The Promise of Poly(this compound)
This compound, a substituted phenolic compound, holds significant potential as a monomer for the synthesis of functional polymers. The presence of both a reactive phenolic hydroxyl group and a polymerizable propenyl group allows for diverse applications, including the development of antioxidant materials, advanced coatings, and matrices for drug delivery. The method of polymerization profoundly influences the polymer's molecular weight, structural regularity (regioselectivity), and, consequently, its physicochemical and biological properties. This guide will navigate the complexities of two primary synthetic pathways: traditional chemical polymerization and the increasingly favored "green" enzymatic approach.
Chemical Polymerization: A High-Energy Pathway with Structural Ambiguity
Conventional chemical polymerization of phenolic compounds often relies on free-radical or cationic mechanisms, typically requiring chemical initiators and catalysts that can be harsh and environmentally taxing. While free-radical polymerization is a common technique for many vinyl monomers, its application to this compound is challenging due to the inhibitory or retarding effects of the phenolic group. A more viable chemical route for phenols with unsaturated side chains is cationic polymerization.
Mechanistic Insights into Cationic Polymerization
Cationic polymerization of this compound is typically initiated by a strong acid, which protonates the propenyl double bond to form a carbocation. This carbocation then acts as the active center, propagating the polymer chain by adding to the double bond of subsequent monomer units. The reaction is often characterized by rapid polymerization rates and can be sensitive to impurities.
Key Considerations for Chemical Polymerization
The primary advantage of chemical polymerization lies in its potential for high yields and the ability to produce high molecular weight polymers under optimized conditions. However, this method often suffers from a lack of control over the polymer's microstructure. The reactive nature of the carbocation can lead to side reactions, resulting in branching and a broad molecular weight distribution, reflected in a high polydispersity index (PDI). Furthermore, the regioselectivity of the polymerization, specifically the balance between C-C (phenylene) and C-O (oxyphenylene) linkages, is difficult to control, leading to a more heterogeneous polymer structure. The use of strong acids and organic solvents also raises environmental and safety concerns.
Enzymatic Polymerization: A Green and Regioselective Approach
Enzymatic polymerization has emerged as a powerful and sustainable alternative to conventional chemical methods.[1] This approach utilizes enzymes, such as peroxidases and laccases, to catalyze the polymerization of phenolic compounds under mild reaction conditions.[2] For this compound, horseradish peroxidase (HRP) is a particularly effective catalyst.
The Elegance of the Enzymatic Mechanism
The enzymatic polymerization of this compound, catalyzed by HRP, proceeds via a free-radical mechanism initiated by the enzyme. In the presence of hydrogen peroxide (H₂O₂), HRP abstracts a hydrogen atom from the phenolic hydroxyl group of the monomer, generating a phenoxy radical. These radicals, delocalized over the aromatic ring and the propenyl side chain, then couple non-enzymatically to form dimers, oligomers, and ultimately, the polymer. This process results in a polymer structure composed of a mixture of phenylene (C-C) and oxyphenylene (C-O) units.
The Power of Biocatalysis: Control and Sustainability
A significant advantage of enzymatic polymerization is the potential for greater control over the polymer's structure. The regioselectivity of the coupling reaction can be influenced by factors such as the choice of enzyme, the solvent system, pH, and temperature.[3] This allows for the tuning of the polymer's properties to suit specific applications. For instance, the use of templates can lead to polymers with very high molecular weights and a more ordered structure.[3]
Enzymatic polymerization is inherently a "green" process.[1] It is conducted under mild conditions (near-neutral pH and room temperature), often in aqueous or aqueous-organic solvent mixtures, and avoids the use of toxic catalysts and initiators.[4] The high specificity of enzymes can also lead to fewer side reactions and a more defined product.[4] However, the cost of the enzyme and the typically lower yields compared to some chemical methods are factors to consider.
Comparative Performance Analysis
The choice between chemical and enzymatic polymerization of this compound hinges on the desired properties of the final polymer and the importance of process sustainability. The following table summarizes the key performance indicators for each method.
| Feature | Chemical Polymerization (Cationic) | Enzymatic Polymerization (Peroxidase-catalyzed) |
| Catalyst/Initiator | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., Horseradish Peroxidase) and an oxidant (H₂O₂) |
| Reaction Conditions | Often requires anhydrous conditions, can be exothermic | Mild conditions (room temperature, near-neutral pH), typically in aqueous media |
| Mechanism | Cationic | Enzyme-initiated free radical |
| Molecular Weight (Mn) | Can be high, but often difficult to control | Variable, can be tailored from low to very high with templates |
| Polydispersity Index (PDI) | Generally high (>2) due to side reactions | Can be narrower than chemical methods, but depends on conditions |
| Regioselectivity | Poor control, mixture of C-C and C-O linkages | Can be influenced by reaction conditions, offering some control |
| Yield | Can be high | Often moderate |
| Environmental Impact | Use of strong acids and organic solvents raises concerns | "Green" process with biodegradable catalysts and milder solvents |
| Process Control | Can be challenging to control due to high reactivity | More controllable through optimization of enzymatic parameters |
Visualizing the Reaction Pathways
To further elucidate the differences between these two polymerization strategies, the following diagrams illustrate the proposed reaction mechanisms.
Caption: Proposed mechanism for the cationic polymerization of this compound.
Caption: Proposed mechanism for the HRP-catalyzed enzymatic polymerization of this compound.
Experimental Protocols
To provide a practical context for this comparison, the following are representative, step-by-step methodologies for both chemical (cationic) and enzymatic polymerization of a propenylphenol monomer.
Protocol 1: Chemical (Cationic) Polymerization of this compound
This protocol is adapted from methodologies for similar phenolic compounds and should be optimized for this compound.
-
Monomer Preparation: Ensure this compound is free of water and inhibitors. This can be achieved by distillation under reduced pressure.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the purified this compound in a dry, non-polar solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of a strong acid catalyst (e.g., a mixture of sulfuric acid and acetic acid) dropwise to the stirred monomer solution.[5]
-
Polymerization: Maintain the reaction at 0°C for a specified period (e.g., 2-4 hours), monitoring the viscosity of the solution.
-
Termination and Purification: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or n-hexane).
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC) and its structure using NMR and FTIR spectroscopy.
Protocol 2: Enzymatic Polymerization of this compound using Horseradish Peroxidase (HRP)
-
Reaction Mixture Preparation: In a beaker, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add this compound to the buffer. A water-miscible organic co-solvent (e.g., dioxane, acetone) may be added to improve monomer solubility.[6]
-
Enzyme Addition: Dissolve horseradish peroxidase (HRP) in the reaction mixture.
-
Initiation: Begin the polymerization by adding hydrogen peroxide (H₂O₂) to the stirred solution. The H₂O₂ is typically added dropwise over a period of time to avoid enzyme inactivation.[6]
-
Polymerization: Allow the reaction to proceed at room temperature with continuous stirring for a set duration (e.g., 24 hours). The formation of a precipitate may be observed as the polymer is formed.
-
Polymer Isolation: Collect the precipitated polymer by centrifugation or filtration.
-
Purification: Wash the polymer repeatedly with the buffer solution and then with distilled water to remove the enzyme and any unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (GPC), structure (NMR, FTIR), and thermal properties (TGA, DSC).
Conclusion and Future Outlook
The choice between chemical and enzymatic polymerization of this compound is a nuanced decision that requires careful consideration of the desired polymer characteristics and process constraints. Chemical polymerization, particularly through a cationic mechanism, offers a route to high molecular weight polymers but often at the cost of structural control and environmental sustainability. In contrast, enzymatic polymerization, championed by catalysts like horseradish peroxidase, provides a green, highly selective, and controllable pathway to poly(this compound) with tunable properties.
For applications where precise structural control, biocompatibility, and environmental considerations are paramount, such as in drug delivery and biomedical materials, enzymatic polymerization presents a clear advantage. As the demand for sustainable and high-performance materials continues to grow, the elegance and efficiency of biocatalysis are poised to play an increasingly central role in the future of polymer synthesis. Further research focusing on optimizing enzymatic reaction conditions and exploring novel enzyme systems will undoubtedly expand the accessible range of phenolic polymers with tailored functionalities.
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(PDF) Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to 2-Propenylphenol-Based Polymers and Commercial Novolac Resins
For researchers and professionals in drug development and materials science, the selection of high-performance polymers is a critical decision dictated by a nuanced understanding of their chemical, thermal, and mechanical properties. Novolac resins, a cornerstone of the thermoset polymer industry, have long been the benchmark for applications demanding exceptional durability. However, the growing emphasis on sustainable and bio-derived materials has spurred interest in alternatives such as polymers based on 2-propenylphenol, a derivative of naturally occurring phenylpropanoids.
This guide provides a detailed comparison of these two classes of polymers. It is important to note at the outset that while commercial novolac resins are extensively characterized, publicly available, quantitative performance data for crosslinked this compound-based thermosets is limited. Therefore, this guide will establish a robust baseline with novolac resins and provide a comprehensive overview of the chemistry of this compound polymers, supplemented with data from analogous bio-based systems to project their potential performance.
Section 1: Fundamental Chemistry and Synthesis
A polymer's ultimate performance is intrinsically linked to its molecular architecture. The synthesis and curing mechanisms of novolac and this compound-based resins reveal fundamental differences that influence their properties.
Commercial Novolac Resins: The Established Benchmark
Novolac resins are a class of phenolic resins synthesized through the condensation polymerization of phenol with a less than stoichiometric amount of formaldehyde under acidic conditions.[1] This reaction creates a thermoplastic prepolymer with a linear or branched structure, characterized by phenol rings linked by methylene bridges, primarily at the ortho and para positions.[1]
The key to transforming this thermoplastic prepolymer into a robust thermoset lies in the curing process. A curing agent, most commonly hexamethylenetetramine (HMTA), is introduced.[2][3] Upon heating, HMTA decomposes to generate formaldehyde and ammonia, which then form methylene and benzylamine cross-links between the phenol chains.[3] This results in a dense, three-dimensional, and highly rigid network structure. This two-stage nature of novolac resins allows for excellent shelf life and precise control over the curing process.[4]
This compound-Based Polymers: A Bio-Inspired Alternative
This compound is a phenolic compound that can be derived from renewable resources. Its structure is similar to phenol but includes a propenyl group (-CH=CH-CH₃) attached to the aromatic ring. This propenyl group offers an alternative pathway to polymerization and crosslinking compared to the formaldehyde-based chemistry of novolacs.
The synthesis of a thermoset from this compound can be envisioned as a two-step process:
-
Polymerization: The this compound monomer can be polymerized through its vinyl group. While various methods like free-radical or cationic polymerization are theoretically possible, the phenolic hydroxyl group can inhibit free-radical polymerization. Cationic polymerization, initiated by an acid, is a more likely route to forming a linear or branched prepolymer.[5]
-
Crosslinking: The resulting prepolymer would still possess reactive sites—the phenolic hydroxyl groups and potentially residual unsaturation—that can be utilized for crosslinking. This could be achieved through various chemistries, including reactions with epoxy resins, isocyanates, or other crosslinking agents that react with hydroxyl groups.
It is important to note that polymers derived from eugenol (an isomer of this compound) have been explored, often in the context of creating bio-based epoxy resins.[6][7] While not a direct equivalent, these studies suggest the potential for creating high-performance thermosets from propenylphenol-containing monomers.
Section 2: Comparative Performance Analysis
The following table summarizes the known properties of commercial novolac resins and the anticipated properties of this compound-based polymers. The data for the latter is largely qualitative and inferred from its chemical structure and data on analogous eugenol-based epoxy systems, highlighting a critical area for future research.
| Property | Commercial Novolac Resins | This compound-Based Polymers (Projected) |
| Synthesis | Phenol + Formaldehyde (acid catalyst) | Polymerization of this compound (e.g., cationic) |
| Curing Mechanism | Addition of curing agent (e.g., HMTA) and heat | Crosslinking through phenolic -OH or other reactive sites |
| Volatiles during Cure | Ammonia and water | Dependent on crosslinking chemistry; potentially lower |
| Bio-Based Content | No | Potentially high, depending on synthesis route |
| Thermal Stability | Excellent, high decomposition temperatures.[4] | Expected to be high due to the phenolic backbone, but potentially lower than novolacs depending on crosslink density. |
| Glass Transition Temp. (Tg) | Typically high, can exceed 150°C.[8] | Highly dependent on crosslink density; eugenol-based epoxies show Tg in the range of 60-80°C.[7] |
| Mechanical Strength | High compressive and flexural strength.[9] | Expected to be good, but specific data is lacking. Eugenol-based epoxies show tensile strengths around 38-43 MPa.[7] |
| Chemical Resistance | Excellent resistance to a broad range of acids, bases, and solvents.[6][10] | The phenolic backbone suggests good chemical resistance, but the nature of the crosslinks would be a determining factor. |
Section 3: Experimental Protocols for Benchmarking
To conduct a rigorous and objective comparison between these two polymer systems, a standardized set of experimental protocols is essential. The following methodologies, based on ASTM standards, are proposed for a comprehensive evaluation.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability and decomposition profile of the cured polymers.
Standard: Based on ASTM E2550.
Methodology:
-
A small, precisely weighed sample (5-10 mg) of the cured polymer is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition and the temperature at various percentages of weight loss are determined.
Mechanical Properties (Tensile and Flexural Testing)
Objective: To measure the tensile and flexural strength and modulus of the cured polymers.
Standards: ASTM D638 (Tensile Properties) and ASTM D790 (Flexural Properties).
Methodology (Tensile):
-
Prepare dog-bone shaped specimens of the cured polymer according to ASTM D638 specifications.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength and modulus.
Methodology (Flexural):
-
Prepare rectangular bar specimens of the cured polymer according to ASTM D790 specifications.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.
-
Record the load and deflection data to calculate flexural strength and modulus.
Chemical Resistance Evaluation
Objective: To assess the resistance of the cured polymers to various chemical agents.
Standard: Based on ASTM D543.
Methodology:
-
Prepare standardized test specimens of the cured polymers.
-
Measure and record the initial weight and dimensions of the specimens.
-
Immerse the specimens in a series of chemical reagents (e.g., acids, bases, organic solvents) for a specified duration and at a controlled temperature.
-
After immersion, remove the specimens, dry them, and re-measure their weight and dimensions.
-
Visually inspect for any changes such as swelling, discoloration, or cracking.
-
Optionally, conduct mechanical testing on the exposed specimens to quantify any degradation in properties.
Section 4: Discussion and Future Outlook
Commercial novolac resins have earned their place as high-performance thermosets due to a well-understood chemistry that yields a densely crosslinked, aromatic backbone. This structure is responsible for their exceptional thermal stability and chemical resistance, making them a default choice for demanding applications.[4]
The potential of this compound-based polymers as a bio-based alternative is intriguing. Their synthesis avoids the use of formaldehyde, a significant advantage from a health and safety perspective. The aromatic nature of the monomer suggests that the resulting polymers could also exhibit good thermal and chemical stability. However, the performance of the final thermoset will be critically dependent on the efficiency of the crosslinking chemistry. The data from eugenol-based epoxy systems, while not directly comparable, indicates that it is possible to create materials with respectable mechanical properties from these types of bio-based phenols.[7]
A significant challenge for this compound-based polymers will be achieving the same level of crosslink density and aromaticity as novolacs, which are key to their superior performance in extreme environments. Future research should focus on optimizing the polymerization and crosslinking of this compound and then rigorously characterizing the resulting thermosets using the standardized protocols outlined in this guide. Only through such direct, data-driven comparisons can the true potential of these bio-inspired polymers as alternatives to novolac resins be fully understood.
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A Researcher's Guide to the Structure-Activity Relationship of Propenylphenols as Antioxidant Agents
Introduction: The Rising Prominence of Propenylphenols in Antioxidant Research
Propenylphenols, a class of naturally occurring organic compounds characterized by a hydroxyl group attached to a benzene ring and a propenyl side chain, are gaining significant attention in the fields of pharmacology and medicinal chemistry. Their prevalence in essential oils of various plants, such as clove and nutmeg, has led to extensive investigation into their biological activities, with a particular focus on their antioxidant properties.[1][2] The ability of these molecules to neutralize harmful free radicals makes them promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases.[3][4]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of propenylphenols as antioxidant agents. Moving beyond a mere cataloging of data, we will explore the causal relationships between specific structural features and antioxidant efficacy. By understanding how modifications to the phenolic hydroxyl group, methoxy substituents, and the propenyl chain influence activity, researchers can better predict the antioxidant potential of novel propenylphenol derivatives and strategically design more potent compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles governing the antioxidant capacity of this important class of molecules.
The Mechanistic Underpinnings of Antioxidant Action
The antioxidant activity of phenolic compounds, including propenylphenols, is primarily attributed to their ability to interrupt the chain reactions of free radicals.[5][6] This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical.[3]
-
Single Electron Transfer (SET): Alternatively, the phenolic compound can donate an electron to a free radical, forming a radical cation. This is often followed by proton loss to yield a stable phenoxyl radical.[7]
The efficiency of these processes is heavily dependent on the structural characteristics of the propenylphenol molecule.
Caption: Key antioxidant mechanisms of propenylphenols.
Deciphering the Structure-Activity Relationship of Propenylphenols
The antioxidant capacity of a propenylphenol is not a monolithic property but rather a finely tuned outcome of its molecular architecture. The interplay of the phenolic hydroxyl group, methoxy substituents, and the propenyl side chain dictates the molecule's ability to scavenge free radicals.
The Pivotal Role of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is the cornerstone of the antioxidant activity of propenylphenols.[8] Its ability to donate a hydrogen atom is paramount. The number and position of these groups on the aromatic ring significantly influence the antioxidant potential. Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity, as there are more sites for radical scavenging.[9][10] The position of the hydroxyl groups is also critical, with ortho and para positions often leading to greater activity due to the potential for intramolecular hydrogen bonding and enhanced stabilization of the resulting phenoxyl radical.[11]
The Modulating Influence of the Methoxy Group
The methoxy (-OCH3) group, an electron-donating substituent, plays a crucial role in modulating the antioxidant activity of propenylphenols.[12][13] Its presence on the aromatic ring, particularly at the ortho position relative to the hydroxyl group, increases the electron density on the ring and facilitates the donation of the hydroxyl hydrogen.[12][14] This electron-donating effect also contributes to the stabilization of the phenoxyl radical formed after hydrogen donation.[12]
The Propenyl Chain: More Than Just a Bystander
The propenyl side chain is a key determinant of the antioxidant activity of these molecules. The position of the double bond within this chain is particularly significant. A notable example is the comparison between eugenol and its isomer, isoeugenol. Isoeugenol, where the double bond is conjugated with the benzene ring, consistently exhibits higher antioxidant activity than eugenol, where the double bond is further from the ring.[2][14] This enhanced activity is attributed to the extended conjugation, which provides greater stabilization of the phenoxyl radical through delocalization of the unpaired electron over the entire molecule.[14]
Caption: Core structural features governing antioxidant activity.
Comparative Antioxidant Performance: A Data-Driven Overview
To illustrate the practical implications of these SAR principles, the following table summarizes the antioxidant activities of eugenol and isoeugenol, two of the most well-studied propenylphenols, as determined by various common assays. The lower the IC50 value, the higher the antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference(s) |
| Eugenol | DPPH | ~25 - 50 | [2][14] |
| ABTS | ~15 - 30 | [14] | |
| Isoeugenol | DPPH | ~10 - 20 | [2][14] |
| ABTS | ~5 - 15 | [14] |
Note: IC50 values can vary depending on specific experimental conditions.
The data consistently demonstrates the superior antioxidant capacity of isoeugenol compared to eugenol across different assays, underscoring the critical role of the conjugated propenyl chain in enhancing radical scavenging activity.[2][14]
Standardized Protocols for Assessing Antioxidant Capacity
For researchers aiming to evaluate the antioxidant potential of propenylphenols, the use of standardized and validated assays is crucial. Below are detailed, step-by-step protocols for three widely accepted methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compounds (propenylphenols) and a positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A blank containing methanol and a control containing methanol and the DPPH solution should also be included.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[15][16]
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds and a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a small volume (e.g., 10 µL) of each dilution to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the decay of fluorescence over time.[16][17]
Reagents and Equipment:
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (free radical initiator)
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
Test compounds and a positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds and Trolox standards in phosphate buffer.
-
Add 25 µL of each dilution to the wells of the black microplate.
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for a few minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. A calibration curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the test compound is then calculated from this curve and is typically expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.
Caption: A generalized workflow for in vitro antioxidant assays.
Conclusion and Future Directions
The structure-activity relationship of propenylphenols as antioxidant agents is a compelling area of research with significant implications for drug discovery. The evidence clearly indicates that the phenolic hydroxyl group is essential for activity, while methoxy substituents and, crucially, the conjugation of the propenyl side chain with the aromatic ring, are key enhancers of antioxidant capacity. The superior performance of isoeugenol over eugenol serves as a potent illustration of these principles.
Future research should focus on synthesizing novel propenylphenol derivatives with strategic modifications to these key functional groups to further enhance their antioxidant potential. Moreover, while in vitro assays provide valuable initial screening data, it is imperative to extend these studies to more complex biological systems to evaluate factors such as bioavailability, metabolism, and potential pro-oxidant effects. A comprehensive understanding of these aspects will be crucial for translating the antioxidant promise of propenylphenols into tangible therapeutic applications.
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Lee, S. H., et al. (2019). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. [Link]
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A Senior Application Scientist's Guide to QSPR Modeling for Phenol Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the ability to predict the properties of novel compounds without immediate synthesis is a cornerstone of efficient and effective research. Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful in silico approach to achieve this, particularly for structurally diverse and functionally important molecules like phenol derivatives. This guide provides an in-depth comparison of various QSPR modeling techniques for phenol derivatives, supported by experimental data and a detailed protocol for developing robust and predictive models.
The Significance of QSPR for Phenol Derivatives
Phenol derivatives are a class of organic compounds characterized by a hydroxyl group (-OH) attached to an aromatic ring. They are ubiquitous in nature and synthetic chemistry, exhibiting a wide range of biological and chemical properties. These include antioxidant capacity, toxicity, and various pharmacological activities.[1] The ability to accurately predict these properties is crucial for applications ranging from drug design and toxicology assessment to materials science. QSPR modeling establishes a mathematical relationship between the structural features of these molecules (descriptors) and their experimental properties, enabling the prediction of properties for untested or yet-to-be-synthesized compounds.[2][3]
Comparative Analysis of QSPR Modeling Techniques
The selection of an appropriate modeling technique is critical to the success of a QSPR study. Here, we compare the performance of several commonly employed methods for predicting the properties of phenol derivatives. The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A robust and predictive model will have high R² and Q² values (ideally > 0.6 for Q²) and a low RMSE.[4]
Traditional Approaches vs. Machine Learning Methods
Traditionally, linear methods like Multiple Linear Regression (MLR) have been the workhorses of QSPR. MLR models are simple to interpret and can be effective when there is a clear linear relationship between the descriptors and the property of interest. For instance, a study on the abiotic oxidation of phenols in an aqueous environment successfully used an MLR model to rank their degradability based on theoretical molecular descriptors.[5]
However, the complex relationships between molecular structure and properties often necessitate more sophisticated, non-linear approaches. This is where Machine Learning (ML) algorithms excel. Techniques such as Artificial Neural Networks (ANNs) , Support Vector Machines (SVMs) , and more recently, Deep Neural Networks (DNNs) , can capture intricate patterns in the data that linear models might miss.[2]
A comparative study on the toxicity of phenol derivatives to Tetrahymena pyriformis found that a three-layer perceptron (a type of ANN) provided better simulation results than a Partial Least Squares (PLS) model, a linear method similar to MLR.[6] Another study on predicting the cytotoxicity of phenols demonstrated that a Deep Neural Network (DNN) model could achieve a high correlation coefficient (R² = 0.943) in the training set and strong predictive capability on an external test set.[7][8]
Performance Metrics: A Head-to-Head Look
To provide a clearer picture, the following table summarizes the performance of different QSPR models from various studies on phenol derivatives.
| Property Predicted | Modeling Technique | R² (Training Set) | Q² (Cross-Validation) | RMSE (Test Set) | Reference |
| Toxicity to Rana japonica tadpoles | QSAR with Monte Carlo optimization | 0.661 | - | 0.110 | [9] |
| pKa | Partial Least Squares (PLS) | 0.957 | 0.952 | - | [10] |
| Degradability by Sonolysis | Multiple Linear Regression (MLR) | - | - | - | [11] |
| Antioxidant Activity (DPPH assay) | Extra Trees | - | - | - | [12] |
| Antioxidant Activity (DPPH assay) | Gradient Boosting | - | - | - | [12] |
| Antioxidant Activity (DPPH assay) | eXtreme Gradient Boosting | - | - | - | [12] |
Note: Direct comparison is challenging as datasets, descriptors, and validation methods vary between studies. However, this table illustrates the range of performance achieved by different models.
The choice of the "best" model is not always straightforward and depends on the specific dataset and the property being modeled. While machine learning models often exhibit superior predictive power for complex biological activities, the interpretability of simpler models like MLR can be advantageous for understanding the underlying structure-property relationships.
The Influence of Molecular Descriptors
The predictive power of any QSPR model is fundamentally dependent on the quality and relevance of the molecular descriptors used. These numerical representations of molecular structure can be categorized into several classes:
-
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
-
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
-
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume).
-
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).[13]
The selection of appropriate descriptors is a critical step in the QSPR workflow. For predicting the antioxidant activity of phenolic compounds, for example, descriptors related to the electronic properties of the hydroxyl group, such as the bond dissociation energy (BDE) of the O-H bond, are often crucial.[14] For toxicity predictions, hydrophobic (e.g., logP) and electronic parameters often play a significant role. The causality is that the ability of a phenol to act as an antioxidant is directly related to its ability to donate a hydrogen atom, a process governed by its electronic structure. Similarly, the toxicity of a phenol can be influenced by its ability to cross cell membranes (hydrophobicity) and interact with biological macromolecules (electronic properties).
Experimental Protocol: A Step-by-Step Guide to Building a Robust QSPR Model
Developing a reliable QSPR model requires a systematic and rigorous approach. The following protocol outlines the key steps, emphasizing scientific integrity and self-validation. This workflow is designed to be a self-validating system, where each step has built-in checks to ensure the quality and reliability of the final model.
Caption: A comprehensive workflow for QSPR model development and validation.
Step 1: Data Collection and Curation
-
Assemble a Dataset: Collect a set of phenol derivatives with experimentally determined values for the property of interest. The data should be from reliable sources and measured under consistent experimental conditions.
-
Data Curation: This is a critical step to ensure data quality.
-
Standardize Chemical Structures: Convert all chemical structures to a consistent format (e.g., SMILES or SDF).
-
Remove Duplicates and Errors: Identify and remove any duplicate entries or compounds with ambiguous or erroneous structures.
-
Handle Mixtures and Salts: Decide on a consistent strategy for handling mixtures and salts.
-
Step 2: Descriptor Calculation and Selection
-
Calculate Molecular Descriptors: Use specialized software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors for each compound in your curated dataset.[11]
-
Descriptor Pre-processing:
-
Remove constant and near-constant variables.
-
Check for and remove highly correlated descriptors to avoid multicollinearity.
-
-
Feature Selection: Employ a feature selection algorithm (e.g., Genetic Algorithm, Recursive Feature Elimination) to identify the subset of descriptors that are most relevant to the property being modeled. This helps to improve model performance and interpretability, and reduces the risk of overfitting.[13]
Step 3: Model Development
-
Data Splitting: Divide the dataset into a training set and a test set. A common split is 80% for training and 20% for testing. The test set should be representative of the chemical space of the training set but should not be used in any part of the model building process. For more rigorous validation, an additional external validation set can be created.
-
Model Building: Using the training set, build your QSPR model using one or more of the techniques discussed earlier (e.g., MLR, SVM, ANN).
Step 4: Rigorous Validation
-
Internal Validation: Perform internal validation on the training set to assess the robustness of the model. The most common method is k-fold cross-validation, where the training data is split into 'k' subsets, and the model is trained on k-1 subsets and tested on the remaining subset, with the process repeated k times. Leave-one-out (LOO) cross-validation is a special case where k equals the number of compounds in the training set.
-
External Validation: Use the trained model to predict the property values for the compounds in the test set. Compare the predicted values with the experimental values to evaluate the model's predictive power.
-
Y-Randomization: As a further check against chance correlation, randomly shuffle the experimental property values in the training set and rebuild the model with the same descriptors. A valid model should have significantly lower performance metrics for the randomized data.
-
Define the Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. This is crucial for ensuring that the model is not used to make predictions for compounds that are too dissimilar from those in the training set. Various methods, such as the leverage approach, can be used to define the AD.
Conclusion
QSPR modeling is an indispensable tool in modern chemical and pharmaceutical research. For phenol derivatives, a class of compounds with immense chemical and biological diversity, QSPR provides a rational and efficient means of predicting their properties. While traditional linear models offer simplicity and interpretability, the superior predictive power of machine learning algorithms for complex endpoints is evident.
The key to successful QSPR modeling lies not in the complexity of the algorithm alone, but in a holistic and rigorous workflow that encompasses meticulous data curation, thoughtful descriptor selection, and comprehensive validation. By following the principles and protocols outlined in this guide, researchers can develop robust and predictive QSPR models that accelerate the discovery and development of novel phenol derivatives with desired properties.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Propenylphenol
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Propenylphenol (CAS 6380-21-8). As a substituted phenol, this compound requires meticulous management to mitigate risks to laboratory personnel and the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each safety protocol to foster a culture of intrinsic laboratory safety.
Hazard Profile: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is a combustible liquid and an irritant that presents multiple hazards.[1][2][3] Like other phenols, it is readily absorbed through the skin and can cause systemic toxicity, potentially affecting the central nervous system, liver, and kidneys with prolonged exposure.[4][5]
Adherence to proper disposal protocols is not merely a regulatory formality but a critical control measure to prevent environmental contamination and acute or chronic health effects.[4][6] this compound is classified as highly hazardous to water (WGK 3), making its containment and proper disposal paramount to protect aquatic ecosystems.[1][7]
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source(s) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Signal Word | Warning | [1] |
| Physical State | Colorless viscous liquid | [2][3] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [1] |
Pre-Disposal Checklist: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with proactive preparation. The following controls and equipment are mandatory before handling this compound for any purpose, including disposal.
Engineering Controls
-
Chemical Fume Hood: All procedures involving open containers of this compound must be conducted within a properly functioning chemical fume hood to mitigate inhalation exposure.[4][8]
-
Emergency Equipment: An ANSI-approved eyewash station and safety shower must be immediately accessible (within 10 seconds of travel time).[4][8] Ensure all personnel are aware of their location and how to operate them.
Personal Protective Equipment (PPE)
The anesthetic properties of phenol can prevent the sensation of an initial burn, making robust PPE the primary barrier against exposure.[4][5]
-
Eye and Face Protection: At a minimum, wear ANSI Z87.1-compliant safety glasses.[5] When there is a potential for splashes, chemical splash goggles and a face shield are required.[5][8]
-
Hand Protection: Due to phenol's ability to be absorbed through the skin, glove selection is critical.[4]
-
For incidental contact, double-gloving with standard nitrile gloves (e.g., 4-mil) is a minimum requirement.[9]
-
For direct handling, solution preparation, or spill cleanup, utility-grade neoprene or butyl rubber gloves should be worn over nitrile gloves.[8]
-
Crucially, change gloves immediately after any contact with the chemical. [8]
-
-
Body Protection: A fully buttoned lab coat must be worn.[8] For tasks with a higher splash risk, such as transferring large volumes or cleaning spills, a chemical-resistant apron is also necessary.[8] Closed-toe shoes and long pants are mandatory in the laboratory.[8]
Step-by-Step Disposal Procedures
This compound and any materials contaminated with it are classified as hazardous waste and must never be disposed of down the sink or in general trash.[6][8][10] The required method of final disposal is incineration via a licensed hazardous waste management company.[6]
Protocol 1: Disposal of Liquid this compound Waste
This procedure applies to the pure chemical, expired stock, and any solutions containing this compound.
-
Segregate Waste: Collect all liquid waste containing this compound in a dedicated, chemically compatible, and shatter-proof waste container.[7][10] Do not mix this waste with other chemical streams, particularly incompatible materials like strong oxidizers.[4][11]
-
Label Container: Affix a hazardous waste label to the container before adding any waste.[10] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound".
-
Transfer Waste: Working inside a chemical fume hood, carefully pour the liquid waste into the labeled container, keeping the container closed when not in active use.[8][10]
-
Store Securely: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4][12] The storage location should have secondary containment and be away from heat or ignition sources.[4][11]
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the full waste container.[4]
Protocol 2: Disposal of Contaminated Solid Waste
This procedure applies to items with trace contamination, such as pipette tips, tubes, gloves, and absorbent paper.
-
Collect Waste: In the work area (e.g., fume hood), collect all contaminated solid materials in a dedicated, sealable container.[8] This is typically a puncture-proof plastic container or a sturdy cardboard box lined with a plastic bag.[8]
-
Label Container: Clearly label the container as "Hazardous Waste" with a description of the contents (e.g., "Solid Debris Contaminated with this compound").
-
Seal and Store: Once full, securely seal the container or bag.[8] Store it in the designated hazardous waste accumulation area alongside the liquid waste.
-
Schedule Pickup: Arrange for disposal through your institution's EHS department.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Emergency Procedures: Spills and Exposure
Even with careful planning, accidents can occur. A swift and correct response is vital.
Spill Management
The response to a spill depends on its size and location.
-
Small Spill (< 50 mL):
-
Alert personnel in the immediate area.[13]
-
Wearing the appropriate PPE (including neoprene/butyl gloves), contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[4][14]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for hazardous waste.[15]
-
Decontaminate the spill surface with a soap and water solution, collecting all cleaning materials as hazardous waste.[7][13]
-
-
Large Spill (> 50 mL) or Any Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately, alerting all others.[4]
-
If the material is flammable, remove any nearby ignition sources if it is safe to do so.[4]
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency number or EHS department for an expert response.[4][16] Do not attempt to clean up a large spill yourself.
-
Caption: Decision-making workflow for responding to a this compound spill.
First Aid for Exposure
Immediate action is required following any exposure.
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15-30 minutes.[4][17] If available, repeated swabbing with Polyethylene Glycol (PEG) 300 or 400 is the preferred decontamination method for phenol exposure.[8][9][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[4][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12][18]
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Navigating the Safe Handling of 2-Propenylphenol: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are paramount to discovery. 2-Propenylphenol, a valuable building block in organic chemistry, requires meticulous handling due to its inherent hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.
Understanding the Risks: The Chemical Profile of this compound
This compound (C₉H₁₀O) is classified as a hazardous substance that necessitates careful handling.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. Understanding these hazards is the foundational step in mitigating risk.
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact can lead to significant skin irritation.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious damage.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[1][2]
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not merely about donning equipment; it's about creating a series of barriers between the researcher and the chemical hazard. The selection of appropriate PPE is contingent on the nature of the work being performed, the concentration of the this compound, and the potential for splashes, spills, or aerosol generation.
Dermal Protection: Beyond the Basic Lab Coat
A standard lab coat is the first line of defense, but for handling this compound, more is required.
-
Lab Coat: A clean, buttoned lab coat made of a suitable material should always be worn.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is essential.
Gloves: Your Primary Contact Shield
Glove selection is critical and must be based on chemical compatibility and breakthrough time. While specific data for this compound is limited, information for the broader class of phenols provides authoritative guidance. Nitrile gloves are a common choice for general laboratory use, but for prolonged or direct contact with phenols, heavier-duty options are necessary.
| Glove Material | Compatibility Rating | Recommended Use |
| Nitrile | Fair to Good | Incidental contact, small quantities. Double gloving is recommended. |
| Neoprene | Good | Handling larger volumes, moderate splash risk. |
| Butyl Rubber | Very Good | High-risk procedures, prolonged contact. |
| Viton™ | Excellent | High-risk procedures, prolonged contact. |
Disclaimer: This table is a guide based on general chemical resistance charts for phenols.[3][4][5][6] It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.
Step-by-Step Glove Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
During Use: If a glove is breached or comes into direct contact with this compound, remove it immediately, wash your hands, and don a new pair.
-
Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
Eye and Face Protection: An Impenetrable Barrier
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2]
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures.
-
Chemical Goggles: When there is a risk of splashes, chemical goggles that form a seal around the eyes are required.
-
Face Shield: For tasks with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical goggles to protect the entire face.
Respiratory Protection: Safeguarding Your Inhalation Zone
The need for respiratory protection is determined by a risk assessment of your specific procedure. If there is a potential for inhaling this compound vapors or aerosols, a respirator is mandatory.
Workflow for Respirator Selection
Caption: Emergency response plan for this compound exposure.
Decontamination and Disposal:
-
Decontamination: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Decontaminate the area with soap and water. [7]For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal: All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific advancement built on a foundation of unwavering safety.
References
-
(National Institutes of Health)
-
(Public Health England)
-
(University of New South Wales)
-
(Tulane University)
-
(Western Washington University)
-
(Centers for Disease Control and Prevention)
-
(RS Components)
-
(Slideshare)
-
(3M)
-
(3M)
-
(University of Waterloo)
-
(National Institutes of Health)
-
(University of York)
-
(The University of Queensland)
-
(Cole-Parmer)
-
(University of Michigan)
-
(Duke University)
-
(Safetyware)
-
(Gloves By Web)
Sources
- 1. This compound | C9H10O | CID 93029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. coleparmer.ca [coleparmer.ca]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. safetyware.com [safetyware.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. oehs.tulane.edu [oehs.tulane.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
